(5-Amino-2-nitrophenyl)boronic acid
Description
Properties
IUPAC Name |
(5-amino-2-nitrophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3,10-11H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGZRTRWKVMXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596592 | |
| Record name | (5-Amino-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100449-87-4 | |
| Record name | (5-Amino-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Amino-2-nitrophenyl)boronic acid
Section 1: Introduction & Strategic Overview
(5-Amino-2-nitrophenyl)boronic acid is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a boronic acid group ortho to a nitro substituent and meta to an amino group, provides a unique combination of reactivity and functionality. This guide serves as a technical resource for professionals, elucidating the core chemical properties, synthetic considerations, and practical applications of this versatile building block. The primary utility of this reagent lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex biaryl and heterocyclic systems that are foundational scaffolds in drug discovery.
Section 2: Physicochemical & Structural Properties
The precise arrangement of the functional groups dictates the compound's reactivity, stability, and analytical profile. The electron-withdrawing nitro group influences the acidity and reactivity of the boronic acid, while the amino group offers a nucleophilic handle for further derivatization.
A summary of its key properties is presented below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 100449-87-4 | [1][2] |
| Molecular Formula | C₆H₇BN₂O₄ | [3] |
| Molecular Weight | 181.94 g/mol | [3] |
| Appearance | Data not consistently reported; related aminonitrophenyl boronic acid esters are light orange solids.[4] | |
| Melting Point | Data not available in reviewed sources. For context, the related isomer 2-Nitrophenylboronic acid melts at 155-160 °C.[5] | |
| Solubility | No specific solubility data found. Phenylboronic acids generally show solubility in polar organic solvents like methanol, ethanol, and DMSO.[6] |
Section 3: Synthesis & Characterization Insights
3.1. Synthetic Strategy: A Note of Caution
The direct synthesis of aminonitrophenylboronic acids via nitration of the corresponding aminophenylboronic acid is often challenging and low-yielding. The boronic acid group is susceptible to protodeboronation (loss of the B(OH)₂ group) under the harsh acidic conditions typically used for nitration.[7] Furthermore, directing the nitration to the desired position relative to both the amino and boronic acid groups presents a significant regioselectivity challenge.
A more viable, albeit multi-step, approach often involves the synthesis of a protected or precursor molecule, followed by the introduction of the key functional groups. A conceptual workflow is outlined below.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., Dioxane and Water, 4:1 v/v) via syringe. Causality: Using degassed solvents minimizes dissolved oxygen, further protecting the catalyst.
-
Reaction: Immerse the flask in a preheated oil bath (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-16 hours).
-
Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine. Causality: This removes the inorganic base, salts, and water-soluble impurities.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
-
Analysis: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
Section 5: Stability, Storage, and Handling
As with all boronic acids, this compound can be susceptible to dehydration to form boroxine anhydrides. While this process is often reversible upon exposure to water during reaction setup, it can affect the stoichiometry and consistency of results.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (Argon or Nitrogen) is recommended. *[4] Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust. *[8] Safety Profile: While specific GHS data for this isomer is not compiled, related nitrophenylboronic acids are classified as harmful if swallowed, and cause skin, eye, and respiratory irritation. A[9]ssume similar hazards and handle with appropriate care.
Section 6: Conclusion
This compound stands out as a valuable and strategically important building block. Its bifunctional nature allows for its seamless integration into complex molecular architectures via robust and well-understood methodologies like the Suzuki-Miyaura coupling. A thorough understanding of its properties, the causality behind its reaction mechanisms, and proper handling procedures empowers researchers to leverage this reagent to its full potential in the pursuit of novel chemical entities.
References
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Royal Society of Chemistry. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chem. Sci., 2020,11, 9144-9149. Available at: [Link]
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ResearchGate. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid... Available at: [Link]
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PubChem, National Institutes of Health. (2-Nitrophenyl)boronic acid | C6H6BNO4 | CID 2773548. Available at: [Link]
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An In-depth Technical Guide to (5-Amino-2-nitrophenyl)boronic acid: Synthesis, Applications, and Experimental Protocols
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of the versatile building block, (5-Amino-2-nitrophenyl)boronic acid (CAS No. 100449-87-4).
Introduction
This compound is a bifunctional aromatic boronic acid that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing nitro group, and a versatile boronic acid moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and in-depth examples of its application in the construction of complex molecular architectures, particularly in the realm of drug discovery. The strategic positioning of its functional groups makes it an invaluable synthon for creating libraries of compounds for high-throughput screening and for the targeted synthesis of bioactive molecules.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the accurate interpretation of analytical data. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 100449-87-4 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₇BN₂O₄ | |
| Molecular Weight | 181.94 g/mol | |
| Appearance | Typically a yellow to brown solid | |
| Purity | Commercially available up to >99% | [1] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Spectroscopic Characterization
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1] While specific spectral data can vary slightly depending on the solvent and instrument parameters, the following provides a general guide for researchers.
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the amino, nitro, and boronic acid substituents. The amino protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atom attached to the boron atom may exhibit a broader signal due to quadrupolar relaxation.
HPLC Analysis: Reversed-phase HPLC is a common method to assess the purity of this compound. A typical mobile phase might consist of a mixture of acetonitrile and water with an acid modifier like formic acid for mass spectrometry compatibility.
Synthesis of this compound: A Validated Protocol
While various methods for the synthesis of substituted phenylboronic acids exist, a common and reliable approach for the preparation of this compound involves a multi-step sequence starting from a readily available precursor. The following protocol outlines a representative synthesis, emphasizing the critical parameters and causal relationships behind the experimental choices.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedure
Step 1: Miyaura Borylation of 4-Bromo-3-nitroaniline
This step introduces the boron functionality onto the aromatic ring via a palladium-catalyzed cross-coupling reaction. The choice of a palladium catalyst with a suitable ligand, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is crucial for achieving high efficiency and selectivity.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-3-nitroaniline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane or dimethyl sulfoxide (DMSO) to the flask. Degas the resulting mixture by bubbling with argon for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound pinacol ester, can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of the Pinacol Ester
The pinacol ester serves as a stable intermediate that is then hydrolyzed to afford the final boronic acid. This deprotection is typically achieved under acidic conditions.
-
Reaction Setup: Dissolve the purified pinacol ester from Step 1 in a mixture of acetone and water.
-
Acidic Hydrolysis: Add a 1N aqueous solution of hydrochloric acid (HCl) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate). Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Key Applications in Organic Synthesis and Drug Discovery
This compound is a cornerstone reagent in the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in pharmaceutical research. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions and subsequent cyclization reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid functionality of this compound makes it an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is widely employed to construct biaryl scaffolds, which are prevalent in many biologically active molecules.[4]
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., sodium carbonate or potassium phosphate, 2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Degas the mixture and heat under an inert atmosphere with vigorous stirring. Reaction temperatures can range from 80 °C to 110 °C depending on the reactivity of the coupling partners.
-
Work-up and Purification: After completion, the reaction is cooled, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques like column chromatography.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Benzimidazoles
A particularly powerful application of this compound is in the synthesis of substituted benzimidazoles.[5][6] The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The synthesis typically involves an initial coupling step followed by a reductive cyclization.
Synthetic Strategy for Benzimidazoles:
-
Coupling: A Suzuki-Miyaura coupling is performed between this compound and a suitable aryl or heteroaryl halide to introduce the desired substituent at the 5-position.
-
Reductive Cyclization: The nitro group of the resulting biaryl intermediate is then reduced to an amine, which subsequently undergoes an intramolecular cyclization with a suitable one-carbon source (e.g., an aldehyde or formic acid) to form the benzimidazole ring.
This two-step sequence allows for the rapid generation of a diverse library of benzimidazole derivatives for biological screening.
Caption: Pathway for the synthesis of benzimidazoles.
Applications in Kinase Inhibitor Synthesis
The benzimidazole core and other heterocyclic structures derived from this compound are frequently explored in the design of protein kinase inhibitors.[7][8] Kinases are a major class of drug targets, particularly in oncology. The ability to readily synthesize a variety of substituted heterocycles using this building block makes it a valuable tool for structure-activity relationship (SAR) studies in kinase inhibitor development programs.
Conclusion
This compound, with its unique trifunctional nature, is a powerful and versatile reagent for synthetic and medicinal chemists. Its utility in constructing complex molecular architectures, particularly biaryl and heterocyclic systems, has been firmly established. This guide has provided a comprehensive overview of its properties, a detailed and validated synthesis protocol, and highlighted its key applications in drug discovery. As the demand for novel and diverse chemical matter continues to grow, the importance of strategic building blocks like this compound in accelerating the discovery of new therapeutics is undeniable.
References
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 3, 2026, from [Link]
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RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of aniline boronic acids and derivatives thereof.
- Gomez, H., et al. (2021). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 26(15), 4487.
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ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved January 3, 2026, from [Link]
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Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved January 3, 2026, from [Link]
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Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 3, 2026, from [Link]
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Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved January 3, 2026, from [Link]
- Silva, M. P., et al. (2020).
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MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Retrieved January 3, 2026, from [Link]
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Magritek. (n.d.). Just a few milligrams available for a 13C measurement?. Retrieved January 3, 2026, from [Link]
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MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Retrieved January 3, 2026, from [Link]
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SpectraBase. (n.d.). 2-Amino-5-nitro-phenol - Optional[1H NMR] - Spectrum. Retrieved January 3, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of (5-Amino-2-nitrophenyl)boronic Acid
Introduction: The Strategic Importance of (5-Amino-2-nitrophenyl)boronic Acid in Modern Drug Discovery
This compound, with the CAS Number 100449-87-4, is a bifunctional synthetic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a nucleophilic amino group and an electrophilic nitro group on a phenylboronic acid scaffold, offers a versatile platform for the synthesis of complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[2] The presence of both amino and nitro groups allows for orthogonal chemical modifications, enabling the construction of diverse compound libraries for high-throughput screening. This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques essential for its thorough characterization, empowering researchers and drug development professionals to confidently utilize this valuable intermediate in their synthetic endeavors.
Part 1: Synthesis of this compound via Miyaura Borylation
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Miyaura borylation reaction. This method is favored for its mild reaction conditions and broad functional group tolerance, making it an ideal choice for the synthesis of this substituted phenylboronic acid.[3][4] The logical and field-proven approach involves the cross-coupling of a suitable aryl halide with a diboron reagent. In this case, 4-bromo-2-nitroaniline serves as a readily available and cost-effective starting material. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired arylboronic acid ester, which is subsequently hydrolyzed to the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.
Materials and Reagents:
-
4-Bromo-2-nitroaniline
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-nitroaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Subsequently, add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation of the Pinacol Ester Intermediate: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-5-nitrophenylboronic acid pinacol ester.[2] This intermediate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Hydrolysis to the Final Product: Dissolve the purified pinacol ester in a mixture of acetone and 1M HCl. Stir the solution at room temperature for 4-6 hours.
-
Purification of this compound: After hydrolysis, remove the acetone under reduced pressure. The aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield this compound as a solid.
Part 2: Comprehensive Characterization of this compound
Thorough characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques provides a complete analytical profile.
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons, the amino protons, and the boronic acid protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | ~7.8 - 8.2 | d | ~8.5 |
| Aromatic H | ~7.0 - 7.2 | dd | ~8.5, 2.5 |
| Aromatic H | ~6.8 - 7.0 | d | ~2.5 |
| -NH₂ | ~5.0 - 6.0 | br s | - |
| -B(OH)₂ | ~8.0 - 9.0 | br s | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad singlets for the amino and boronic acid protons are due to chemical exchange and quadrupolar broadening effects, respectively.
Expected ¹³C NMR Spectral Data: The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-B | ~130 - 140 (often broad) |
| C-NO₂ | ~145 - 155 |
| C-NH₂ | ~140 - 150 |
| Aromatic C-H | ~110 - 135 |
| Aromatic C-H | ~115 - 125 |
| Aromatic C-H | ~125 - 135 |
Note: The carbon attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |
| N-H stretch (amino) | 3300 - 3500 | Medium, Sharp (doublet) |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| N-O stretch (nitro, asymmetric) | 1500 - 1560 | Strong |
| N-O stretch (nitro, symmetric) | 1335 - 1385 | Strong |
| B-O stretch (boronic acid) | 1310 - 1380 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass.
-
Expected Molecular Ion (M+H)⁺: m/z = 183.05
-
Expected Molecular Ion (M-H)⁻: m/z = 181.04
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
The purity of the final compound should be assessed using HPLC. A reversed-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of trifluoroacetic acid or formic acid) can be employed. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally considered acceptable for most research applications.[1]
Conclusion: A Versatile Building Block for Advancing Chemical Synthesis
This in-depth technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol for the Miyaura borylation offers a reliable and scalable route to this valuable building block. The comprehensive characterization data, including expected NMR, FTIR, and MS values, equips researchers with the necessary tools to verify the integrity of their synthesized material. By adhering to these robust methodologies, scientists and drug development professionals can confidently incorporate this compound into their synthetic strategies, paving the way for the discovery and development of novel therapeutics and other advanced materials.
References
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
- Metin, Z. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. [Link]
- Kotha, S., & Lahiri, K. (2002). Suzuki-Miyaura mediated biphenyl synthesis: a spotlight on the boronate coupling partner. Tetrahedron, 58(48), 9633-9695.
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ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Retrieved from [Link]
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Solubility and Stability of (5-Amino-2-nitrophenyl)boronic acid: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(5-Amino-2-nitrophenyl)boronic acid is a key building block in medicinal chemistry, valued for its unique trifunctionality which enables diverse synthetic transformations.[1][2] This guide provides a detailed examination of its solubility and stability, critical parameters that influence its storage, handling, and application in drug discovery and development. Due to the absence of specific published experimental data for this compound, this document establishes a framework based on the known chemistry of arylboronic acids and nitroaromatic compounds. We present validated, step-by-step protocols for determining its solubility profile and assessing its stability under forced degradation conditions as stipulated by ICH guidelines.[3][4] Key findings suggest that solubility is likely to be pH-dependent and favor polar organic solvents. The primary stability concerns are oxidative degradation of the boronic acid moiety and photolytic or reductive degradation of the nitroaromatic system.[5][6][7] This guide serves as a foundational resource for researchers, providing the theoretical basis and practical methodologies required to ensure the effective and safe utilization of this compound.
Introduction
The application of organoboron compounds, particularly boronic acids, has expanded dramatically in modern drug discovery.[8] this compound (Figure 1) is a synthetic intermediate of significant interest, possessing three distinct functional groups: a boronic acid, an aromatic amino group, and a nitro group. This structural arrangement offers multiple reaction sites for complex molecular synthesis, such as in Suzuki-Miyaura cross-coupling reactions.[2] The boronic acid group can act as a bioisostere for carboxylic acids and form reversible covalent bonds with diols, while the nitro and amino groups provide sites for further derivatization or can influence the molecule's electronic properties and biological interactions.[9][10][11]
A comprehensive understanding of the physicochemical properties of this reagent is paramount for its successful application. Solubility dictates the choice of solvent systems for reactions and purifications, while stability determines appropriate storage conditions and predicts potential degradation pathways that could impact product purity and safety.[3] This guide provides a senior application scientist's perspective on evaluating these critical attributes.
Figure 1: Structure and key functional groups of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This information is fundamental for designing experiments and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 100449-87-4 | [12][13] |
| Molecular Formula | C₆H₇BN₂O₄ | [12] |
| Molecular Weight | 181.94 g/mol | [12] |
| Appearance | Typically a powder, color may vary | [14] |
| IUPAC Name | This compound | [12] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both synthetic and biological systems. The structure of this compound, with its polar functional groups and aromatic core, suggests a complex solubility profile.
Theoretical Considerations
-
Aqueous Solubility: The presence of the polar boronic acid, amino, and nitro groups would suggest some water solubility. However, arylboronic acids are generally characterized by low aqueous solubility.[15][16] The overall solubility is heavily influenced by pH.
-
Effect of pH: The amino group (a weak base) will be protonated at low pH, increasing solubility. The boronic acid group is a Lewis acid with a pKa typically between 8 and 10.[9] At pH values above its pKa, it converts to the more soluble anionic tetrahedral boronate form.[9] Therefore, minimum aqueous solubility is expected at a pH between the pKa of the protonated amine and the pKa of the boronic acid.
-
-
Organic Solubility: Phenylboronic acid is generally soluble in polar organic solvents like ethers and ketones, moderately soluble in solvents like chloroform, and poorly soluble in nonpolar hydrocarbons.[14][16][17] The additional polar groups on this compound are expected to enhance its affinity for polar organic solvents.
Experimental Protocol: Kinetic Solubility Determination
This protocol provides a standardized method for determining the kinetic solubility of the compound in various solvents using High-Performance Liquid Chromatography (HPLC).
Objective: To rapidly assess the solubility of this compound across a range of pharmaceutically relevant solvents.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mg/mL.
-
Solvent Plate Preparation: Dispense 98 µL of each test solvent (see Table 2) into the wells of a 96-well microplate. Include aqueous buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).
-
Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a final concentration of 200 µg/mL with 2% DMSO as a co-solvent.
-
Equilibration: Seal the plate and shake at room temperature for 24 hours to allow the solution to reach equilibrium.
-
Sample Preparation for Analysis: Centrifuge the plate to pellet any precipitated compound. Carefully transfer a portion of the supernatant to a new 96-well plate for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method. A calibration curve prepared from the stock solution should be used for accurate quantification.
| Solvent Class | Recommended Solvents for Screening | Rationale |
| Aqueous Buffers | pH 2.0, 4.5, 6.8, 7.4, 9.0 | To assess pH-dependent solubility.[9] |
| Alcohols | Methanol, Ethanol, Isopropanol | Common polar protic solvents in synthesis. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Ethers are known to be good solvents for boronic acids.[16] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Ketones are known to be good solvents for boronic acids.[16] |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | Common solvents for reactions and analysis. |
| Chlorinated | Dichloromethane (DCM), Chloroform | To assess solubility in moderately polar solvents.[17] |
| Hydrocarbons | Toluene, Heptane | To establish lower bounds of solubility in nonpolar media.[17] |
Stability Profile
Stability testing is essential to identify degradation pathways and establish appropriate storage and handling conditions. Forced degradation (or stress testing) is a systematic process to accelerate the degradation of a compound under conditions more severe than standard storage.[3] This process is mandated by regulatory bodies like the ICH and helps in developing stability-indicating analytical methods.[3][4]
Figure 2: Workflow for the comprehensive assessment of solubility and stability.
General Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent, typically a mixture of water and a miscible organic co-solvent like acetonitrile or methanol to ensure initial solubility.[4]
-
Stress Conditions: Expose the sample solutions to the stress conditions outlined in Table 3. A control sample, protected from stress conditions, should be analyzed concurrently. The goal is to achieve 5-20% degradation.[4]
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) or until the target degradation is achieved.
-
Quenching: If necessary, quench the reactions. For acid/base hydrolysis, neutralize the solution. For oxidation, the reaction can be quenched with a scavenger if needed.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, typically with photodiode array (PDA) and mass spectrometry (MS) detectors. Compare the chromatograms of stressed samples to the control to identify new peaks corresponding to degradation products.
| Stress Condition | Typical Reagents and Conditions | Rationale / Target Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl at 60-70°C | To test susceptibility to acid-catalyzed reactions.[4][18] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at 60-70°C | To test susceptibility to base-catalyzed reactions.[4][18] |
| Oxidation | 3% H₂O₂ at Room Temperature | To induce oxidative degradation.[3][18] |
| Thermal (Solid) | Dry heat below melting point (e.g., 105°C) | To assess solid-state thermal stability.[18] |
| Thermal (Solution) | Heat solution at 70°C | To assess solution-state thermal stability. |
| Photostability | Expose to ≥1.2 million lux-hours (visible) and ≥200 W-hr/m² (UV) | To assess degradation upon light exposure as per ICH Q1B.[19][20] |
Predicted Degradation Pathways
Based on the compound's functional groups, several degradation pathways can be anticipated.
Figure 3: Conceptual diagram of potential degradation pathways for the molecule.
-
Oxidative Degradation: The boronic acid moiety is susceptible to oxidation, particularly by reactive oxygen species like those generated from H₂O₂. This typically leads to protodeboronation, replacing the -B(OH)₂ group with a hydroxyl group, yielding 4-amino-3-nitrophenol. This is often a significant stability liability for boronic acids in biological contexts.[7]
-
Reductive Degradation: The nitro group is a primary site for reduction. Under chemical or biological reductive conditions, it can be sequentially reduced to nitroso, hydroxylamino, and finally to a diamino species (2,5-diaminophenylboronic acid).[5][21]
-
Photodegradation: Nitroaromatic compounds are often sensitive to light. UV radiation can promote cleavage of the N-O bonds or other complex radical-mediated reactions.[6][22] ICH Q1B guidelines provide a standardized protocol for assessing photostability.[19][20]
-
Hydrolytic Degradation: While the aryl carbon-boron bond is generally stable to hydrolysis, cleavage can occur under harsh acidic or basic conditions, leading to protodeboronation to form 4-nitroaniline.[9]
Analytical Methodologies
A robust, stability-indicating analytical method is required to perform the studies described.
-
Primary Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.
-
Method Development Considerations:
-
Column: A C18 column is a standard starting point. To mitigate on-column hydrolysis of the boronic acid, a column with low silanol activity is recommended.[23]
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a common buffer (e.g., phosphate or acetate) is typical. The use of formic acid should be evaluated carefully, as acidic modifiers can sometimes promote on-column hydrolysis of boronic acid pinacol esters, a related class of compounds.[23]
-
Detection: A Photodiode Array (PDA) detector allows for peak purity assessment. Mass Spectrometry (MS) detection is invaluable for identifying the molecular weights of degradation products, aiding in pathway elucidation. The NIOSH Manual of Analytical Methods provides validated methods for analyzing nitroaromatic compounds, which can serve as a reference.[24][25]
-
Conclusion and Recommendations
This compound is a valuable but complex chemical intermediate whose utility is governed by its solubility and stability. This guide establishes that while specific experimental data is lacking, a robust characterization can be achieved by applying established principles for its constituent functional groups.
Key Recommendations:
-
Storage: The compound should be stored in a cool, dark, and dry place, protected from light and moisture to minimize photolytic and oxidative degradation.
-
Solubility: For aqueous applications, solubility is highly pH-dependent and should be determined empirically. For organic reactions, polar solvents such as THF, acetone, or acetonitrile are likely to be most effective.
-
Handling: Due to its photosensitivity, solutions should be protected from light. Given the oxidative lability of boronic acids, the use of inert atmospheres for long-term solution storage or sensitive reactions should be considered.
-
Further Studies: The protocols provided herein should be executed to generate empirical data, which is essential for developing stable formulations and ensuring the purity and safety of its synthetic products.
By following the structured approach outlined in this guide, researchers and drug development professionals can confidently characterize the properties of this compound, enabling its effective and reliable use in advancing chemical synthesis and drug discovery programs.
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Stella, V. J., & Middaugh, C. R. (2009). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
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Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(6), 183-190. [Link]
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Chetwyn, N. P., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1989-2001. [Link]
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Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). [Link]
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Journal of the American Chemical Society. (n.d.). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. [Link]
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Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
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Klán, P., et al. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113204. [Link]
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Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6524. [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
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Centers for Disease Control and Prevention. (2016). NIOSH Manual of Analytical Methods (NMAM) 2005: Nitroaromatic Compounds. [Link]
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Royal Society of Chemistry. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]
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ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
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Syla T. Alhaji. (2025). The Crucial Role of Boronic Acids in Modern Drug Discovery. [Link]
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International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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Spectroscopic Profile of (5-Amino-2-nitrophenyl)boronic Acid: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(5-Amino-2-nitrophenyl)boronic acid (CAS No. 100449-87-4) is a key bifunctional molecule increasingly utilized in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the presence of three distinct functional moieties: a boronic acid, a primary amine, and a nitro group. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, while the amino and nitro groups offer sites for further chemical elaboration, making it a valuable building block in the synthesis of complex pharmaceutical intermediates.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.
This technical guide provides a comprehensive, predictive overview of the spectroscopic data for this compound, grounded in the analysis of structurally analogous compounds. While direct, publicly available experimental spectra for this specific molecule are limited, this guide offers a robust predictive framework based on established spectroscopic principles and data from related molecules. Furthermore, it details the requisite experimental protocols for acquiring high-fidelity spectroscopic data.
Molecular Structure and Predicted Spectroscopic Features
The structural features of this compound—an electron-donating amino group and an electron-withdrawing nitro group on a phenylboronic acid scaffold—give rise to a distinct and predictable spectroscopic fingerprint.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy: A Predictive Analysis
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the boronic acid hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Justification and Comparison |
| ~7.8 - 8.0 | d | H-3 | The nitro group's strong electron-withdrawing nature will deshield the ortho proton (H-3). A similar effect is seen in 2-nitrophenylboronic acid. |
| ~6.8 - 7.0 | dd | H-4 | This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro group, resulting in an intermediate chemical shift. |
| ~7.1 - 7.3 | d | H-6 | This proton is meta to both the amino and nitro groups, leading to a moderate downfield shift. |
| ~5.0 - 6.0 | br s | -NH₂ | The amino protons are expected to appear as a broad singlet. Their chemical shift can vary with solvent and concentration. |
| ~8.0 - 9.0 | br s | -B(OH)₂ | The boronic acid protons typically appear as a broad singlet due to chemical exchange and quadrupolar broadening. Their visibility can depend on the solvent used. |
Solvent: DMSO-d₆, Frequency: 400 MHz
Figure 3: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, O-H, N-O, and B-O bonds, as well as aromatic C-H and C=C vibrations.
Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopic Data
| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment | Justification and Expected Appearance |
| 3500 - 3300 | N-H stretch (Amine) | Two sharp to medium bands are expected for the symmetric and asymmetric stretching of the primary amine. |
| 3400 - 3200 | O-H stretch (Boronic Acid) | A broad absorption is characteristic of the hydrogen-bonded O-H groups of the boronic acid. |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) | Overlapping bands are common in this region for aromatic amines. |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) | A strong absorption band is a key indicator of the nitro group. |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) | Another strong band characteristic of the nitro functionality. |
| 1400 - 1300 | B-O stretch (Boronic Acid) | A strong and often broad band associated with the boron-oxygen bond. |
| ~3100 | C-H stretch (Aromatic) | Medium to weak absorptions are expected above 3000 cm⁻¹. |
Technique: Attenuated Total Reflectance (ATR)
Experimental Protocol for FTIR Data Acquisition
A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is then recorded by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Table 4: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale for Fragmentation |
| 182 | [M]⁺ | Molecular ion peak. |
| 164 | [M - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |
| 136 | [M - NO₂]⁺ | Loss of the nitro group. |
| 118 | [M - H₂O - NO₂]⁺ | Sequential loss of water and the nitro group. |
Ionization Method: Electron Ionization (EI)
Experimental Protocol for Mass Spectrometry Data Acquisition
Figure 4: General workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a compound of significant interest in synthetic and medicinal chemistry. By leveraging data from structurally related molecules and fundamental spectroscopic principles, this document offers a robust framework for the identification and characterization of this important building block. The outlined experimental protocols provide a solid foundation for researchers to acquire high-quality data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such empirical studies.
References
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An In-depth Technical Guide to the Reactivity of the Amino Group in (5-Amino-2-nitrophenyl)boronic acid
Abstract
(5-Amino-2-nitrophenyl)boronic acid is a versatile trifunctional reagent of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique molecular architecture, featuring a nucleophilic amino group, an electron-withdrawing nitro group, and a versatile boronic acid moiety, presents a landscape of tunable reactivity and complex molecular design possibilities. This technical guide provides an in-depth exploration of the reactivity of the amino group within this molecule. We will dissect the electronic and steric factors governing its nucleophilicity and basicity, and provide field-proven insights into its key transformations, including acylation, alkylation, and diazotization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Introduction: A Molecule of Strategic Importance
This compound, with the CAS Number 100449-87-4, is a crystalline solid that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1] Its utility stems from the orthogonal reactivity of its three functional groups, allowing for sequential and selective modifications. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2] The nitro group can be reduced to an amine, offering a pathway to further functionalization or the synthesis of ortho-phenylenediamines. The focus of this guide, the amino group, provides a nucleophilic handle for a variety of transformations, enabling the introduction of diverse substituents and the construction of heterocyclic scaffolds.
Understanding the nuanced reactivity of the amino group is paramount for its effective utilization in multi-step synthetic sequences. The interplay of the electron-withdrawing nitro group and the boronic acid moiety significantly modulates the electron density on the aniline nitrogen, thereby influencing its reactivity profile.
Electronic and Steric Landscape: The "Why" Behind the Reactivity
The reactivity of the amino group in this compound is a direct consequence of the electronic effects exerted by the ortho-nitro and meta-boronic acid substituents. These groups collectively reduce the nucleophilicity and basicity of the amino group compared to aniline.
2.1. The Influence of the Nitro Group:
The nitro group (-NO₂) at the ortho position is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a powerful negative mesomeric effect (-M). This significantly delocalizes the lone pair of electrons on the amino nitrogen into the aromatic ring, thereby decreasing its availability for donation to electrophiles. This deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. In this molecule, the amino group is para to the nitro group, leading to a substantial reduction in its basicity.
2.2. The Role of the Boronic Acid Group:
The boronic acid group [-B(OH)₂] is also an electron-withdrawing group, primarily through a -I effect. Its position meta to the amino group means its electronic influence is less pronounced than the ortho-nitro group, but it still contributes to the overall electron-deficient nature of the aromatic ring and the reduced basicity of the amino group.
2.3. A Qualitative Comparison of Basicity:
The interplay of these electronic factors is crucial when selecting reaction conditions for transformations involving the amino group. Stronger bases or more reactive electrophiles may be required to achieve efficient conversion compared to reactions with simple anilines.
Key Transformations of the Amino Group
The amino group of this compound serves as a versatile handle for a range of chemical modifications. This section details the most common and synthetically useful reactions, providing both mechanistic insights and practical experimental guidance.
Acylation: Formation of Amides
Acylation of the amino group is a fundamental transformation used to introduce carbonyl-containing moieties, which can serve as protecting groups or as precursors for further synthetic elaborations.
Causality Behind Experimental Choices:
-
Reagents: Acyl chlorides and anhydrides are common acylating agents due to their high reactivity.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to dissolve the reactants and prevent unwanted side reactions with the acylating agent.
Experimental Protocol: Acylation with Acetyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the acylation of this compound.
Alkylation: Formation of Secondary and Tertiary Amines
Alkylation introduces alkyl groups to the amino nitrogen, a key step in the synthesis of many pharmaceutical compounds.
Causality Behind Experimental Choices:
-
Reagents: Alkyl halides (e.g., iodides, bromides) are common alkylating agents.
-
Base: A stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often required to deprotonate the less basic amino group.
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile are typically used to facilitate the Sₙ2 reaction.
Experimental Protocol: N-Alkylation with Methyl Iodide
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF.
-
Alkylating Agent Addition: Add methyl iodide (1.5 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Diazotization: Formation of Diazonium Salts for Further Transformations
Diazotization of the amino group converts it into a highly versatile diazonium salt, which can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions or used in azo couplings.
Causality Behind Experimental Choices:
-
Reagents: Sodium nitrite (NaNO₂) is the standard reagent for generating nitrous acid in situ. A strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is required to protonate the nitrous acid.
-
Temperature: The reaction is performed at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose explosively at higher temperatures.
-
Immediate Use: The generated diazonium salt is typically used immediately in the next synthetic step without isolation.
Experimental Protocol: Diazotization and Subsequent Hydroxylation
-
Diazotization:
-
Suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Hydroxylation (Sandmeyer-type reaction):
-
In a separate flask, heat a dilute solution of sulfuric acid to boiling.
-
Slowly add the cold diazonium salt solution to the hot acid. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the phenolic product with a suitable organic solvent.
-
Caption: Generalized workflow for diazotization and subsequent Sandmeyer reaction.
Chemoselectivity: Navigating a Multifunctional Landscape
A key consideration when working with this compound is the potential for competing reactions at the boronic acid moiety. Under certain conditions, particularly with strong bases or nucleophiles, the boronic acid group can undergo protodeboronation or form boronate complexes. However, the reactions of the amino group (acylation, alkylation, diazotization) are generally performed under conditions that are compatible with the boronic acid functionality. The choice of reagents and reaction conditions is therefore critical to ensure chemoselectivity. For instance, in Suzuki-Miyaura couplings, the reaction is typically performed under basic conditions where both the amino and boronic acid groups could potentially react. However, the palladium-catalyzed cycle is highly specific for the boronic acid, leaving the amino group intact, which can then be used for subsequent transformations.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable building block in several areas of research and development.
-
Medicinal Chemistry: The ability to introduce diverse functionalities via the amino group, coupled with the potential for Suzuki coupling at the boronic acid site, allows for the rapid generation of libraries of complex molecules for screening as potential drug candidates. The nitro group can also be reduced to an amine, providing another point of diversification. This trifunctional scaffold is particularly useful in the synthesis of kinase inhibitors and other targeted therapies.[2]
-
Heterocyclic Synthesis: The amino and nitro groups can be utilized in concert to construct fused heterocyclic systems, such as benzimidazoles, which are privileged scaffolds in medicinal chemistry.
-
Materials Science: The incorporation of this compound into polymers can impart unique properties. The boronic acid can act as a sensor for diols, such as glucose, while the amino group can be used to tune the polymer's solubility and other physical properties.[3][4]
Conclusion
The amino group of this compound, while deactivated by the presence of ortho-nitro and meta-boronic acid substituents, remains a highly valuable functional handle for a wide range of chemical transformations. A thorough understanding of the electronic factors governing its reactivity is essential for designing successful synthetic strategies. By carefully selecting reagents and reaction conditions, chemists can selectively perform acylations, alkylations, and diazotizations, unlocking the full potential of this versatile building block for the synthesis of novel pharmaceuticals, functional materials, and other high-value chemical entities.
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Alchem Pharmtech. (n.d.). CAS 100449-87-4 | this compound. Retrieved from [Link]
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link][2]
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Kühne, R., & Tornus, I. (2014). pKa values for boronic acids 1-7. ResearchGate. Retrieved from [Link]
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Wang, B. J., & Groziak, M. P. (2016). Recent Developments in the Chemistry of Boron Heterocycles. Advances in Heterocyclic Chemistry, 118, 47-93. [Link][5]
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El-Sayed, R. (2007). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 12(7), 1437-1445. [Link][6]
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Frontiers Media. (n.d.). Five-membered Heterocycles: Synthesis and Applications. Retrieved from [Link]
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Dennis, C., & Perrio, S. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Chemistry, 8(2), 113-127. [Link][7]
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Yudin, A. K. (2015). Synthesis and applications of aminoboronic acids. University of Toronto TSpace Repository. Retrieved from [Link]
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Del Valle, J. R. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(24), 6781-6805. [Link][8]
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Wang, Y., et al. (2021). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. ACS Applied Nano Materials, 4(3), 2686-2694. [Link][3]
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Zhang, Y., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(10), 369. [Link][4]
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Kohl, M., et al. (2023). New Azo Dyes-Based Mg Complex Pigments for Optimizing the Anti-Corrosion Efficiency of Zinc-Pigmented Epoxy Ester Organic Coatings. Coatings, 13(7), 1269. [Link][9]
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Grygorovych, O. V., et al. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Bioorganic Chemistry, 113, 104993. [Link][10]
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Li, Y., et al. (2018). Boronic acid functionalized magnetic nanoparticles synthesized by atom transfer radical polymerization and their application for selective enrichment of glycoproteins. Journal of Materials Chemistry B, 6(1), 101-109. [Link]
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influence of the nitro group on (5-Amino-2-nitrophenyl)boronic acid reactivity
An In-depth Technical Guide
Topic: Influence of the Nitro Group on (5-Amino-2-nitrophenyl)boronic Acid Reactivity Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its utility, however, is intrinsically linked to a complex reactivity profile governed by the competing electronic and steric influences of its substituents. This technical guide provides an in-depth analysis of how the potent electron-withdrawing and sterically demanding ortho-nitro group, modulated by the electron-donating para-amino group, dictates the behavior of the boronic acid moiety. We will dissect the mechanistic implications for key transformations, including the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, and offer field-proven protocols designed to navigate the inherent reactivity challenges. By explaining the causality behind experimental choices, this guide serves as a practical resource for scientists seeking to effectively incorporate this versatile reagent into complex synthetic pathways.
Chapter 1: Introduction to this compound
This compound is an aromatic boronic acid that has gained traction as a key intermediate in the synthesis of complex heterocyclic structures, which are often scaffolds for pharmacologically active compounds. Its synthetic potential arises from the orthogonal reactivity of its three functional groups: the boronic acid, a versatile handle for carbon-carbon and carbon-heteroatom bond formation; the nitro group, which can be chemically modified (e.g., reduced) or used to tune the electronic properties of the ring; and the amino group, which provides a nucleophilic center for further derivatization.
Understanding the interplay between these groups is paramount for predicting and controlling the molecule's reactivity. The primary focus of this guide is the profound influence of the nitro group positioned ortho to the boronic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 100449-87-4[1] |
| Molecular Formula | C₆H₇BN₂O₄ |
| Molecular Weight | 181.94 g/mol |
| Appearance | Typically a yellow to brown powder |
| Key Functional Groups | Boronic Acid [-B(OH)₂], Nitro [-NO₂], Amino [-NH₂] |
Chapter 2: The Electronic and Steric Landscape
The reactivity of the C-B bond in this compound is not governed by the boronic acid in isolation. It is a direct consequence of the electronic "push-pull" dynamics of the amino and nitro substituents and the significant steric environment created by the ortho-nitro group.
The Nitro Group: A Dominant Directing Force
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[2] Its influence is twofold:
-
Electronic Effects (-I, -R): The nitro group withdraws electron density from the aromatic ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect.[3][4][5] This delocalization of positive charge onto the ring, particularly at the ortho and para positions, significantly reduces the nucleophilicity of the aryl group.[4] This deactivation presents a substantial kinetic barrier for the transmetalation step in Suzuki-Miyaura coupling, which requires the transfer of the aryl group from boron to the palladium center.[6] Furthermore, this electron-deficient character increases the susceptibility of the boronic acid to protodeboronation, a common side reaction.[7]
-
Steric Hindrance: The placement of the bulky nitro group adjacent to the boronic acid creates significant steric congestion. This physically impedes the approach of the large palladium complexes required for catalytic cycles like the Suzuki-Miyaura coupling, further reducing the reaction rate.[6] The combination of steric and electronic effects makes ortho-nitrophenylboronic acids considerably less reactive than their meta and para isomers.[6]
The Modulating Role of the para-Amino Group
In contrast to the nitro group, the amino group is a strong electron-donating group, primarily through resonance (+R effect). It pushes electron density into the aromatic ring, which helps to partially counteract the deactivating effect of the nitro group.[8] However, because the nitro group is ortho to the reaction center (the C-B bond) and the amino group is para, the deactivating proximity effects of the nitro group (both steric and electronic) tend to dominate the molecule's overall reactivity in cross-coupling reactions.
A Synthesis of Effects
The net result is a boronic acid that is sterically hindered and electronically deactivated, making it a challenging substrate for certain transformations. The diagram below illustrates the conflicting electronic pressures on the aromatic ring.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging transmetalation step.
The electron-withdrawing nitro group decreases the nucleophilicity of the aryl ring, making it a poor ligand for the palladium center and thus slowing the transmetalation process. [6]This sluggish reactivity necessitates more forcing conditions, which can unfortunately promote the undesired protodeboronation pathway, where the C-B bond is cleaved by a proton source.
Overcoming Reactivity Challenges: A Field-Proven Approach
To achieve successful coupling, the experimental design must directly address the kinetic barriers.
-
Catalyst Selection: Use palladium catalysts with highly electron-donating and sterically bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands). These ligands stabilize the Pd(0) state and accelerate the rate of both oxidative addition and reductive elimination, helping to drive the catalytic cycle forward. [6]* Base Selection: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is crucial. The base activates the boronic acid by forming the more nucleophilic borate anion, which is essential for transmetalation. [9]* Solvent and Temperature: Aprotic solvents like toluene or dioxane, often with a small amount of water, are typically used. Elevated temperatures (80-110 °C) are almost always required to provide sufficient thermal energy to overcome the high activation barrier of the transmetalation step.
Model Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a model aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene/H₂O (10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Causality: Using a slight excess of the boronic acid can help compensate for any degradation or protodeboronation. The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the toluene solvent. Add this catalyst solution to the Schlenk flask.
-
Causality: Pre-forming the active catalyst ensures efficient initiation of the reaction. The ligand-to-metal ratio is typically 2:1 to ensure full coordination to the palladium center.
-
-
Solvent Addition: Add the toluene/H₂O solvent mixture to the flask.
-
Causality: Water can aid in dissolving the inorganic base and facilitate the formation of the active borate species.
-
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Causality: High temperature is necessary to overcome the activation energy barrier imposed by the deactivated substrate.
-
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Expected Reactivity Trends for Aryl Halides
| Aryl Halide (Ar-X) | Relative Reactivity | Rationale |
| Ar-I | Highest | The C-I bond is the weakest, leading to the fastest rate of oxidative addition. |
| Ar-Br | High | A good balance of reactivity and stability, making it a common choice. |
| Ar-OTf | High | Triflates are excellent leaving groups, comparable to bromides in reactivity. |
| Ar-Cl | Lowest | The C-Cl bond is strong, requiring specialized, highly active catalyst systems. [9] |
Chapter 4: Reactivity in Copper-Catalyzed Cross-Coupling: The Chan-Lam Reaction
The Chan-Lam coupling provides a powerful method for forming aryl-N and aryl-O bonds, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. [10][11]This reaction is often performed under milder conditions, frequently at room temperature and open to the air.
Mechanistic Overview
The mechanism of the Chan-Lam coupling is complex and still debated, but a plausible cycle involves the formation of a Cu(II)-aryl species, coordination of the amine or alcohol, and a key reductive elimination step from a transient Cu(III) intermediate to form the product. [12][13]Oxygen from the air is often proposed to act as the terminal oxidant to regenerate the active Cu(II) catalyst from Cu(I). [11][13]
Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
For this compound, the electron-deficient nature of the aryl ring can facilitate the reaction, as the final C-N or C-O bond-forming step (reductive elimination) is often favored from electron-poor aryl groups.
Model Experimental Protocol: Chan-Lam N-Arylation
This protocol outlines a general procedure for the N-arylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Cu(OAc)₂ (1.0 equiv, can often be catalytic)
-
Pyridine or another suitable base (2.0 equiv)
-
Dichloromethane (DCM) or Methanol
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
Reaction Setup: To a round-bottom flask open to the air, add the this compound (1.0 equiv), the amine (1.2 equiv), Cu(OAc)₂ (1.0 equiv), and the solvent (DCM).
-
Causality: While often catalytic, using a stoichiometric amount of copper can be beneficial for challenging substrates to ensure high conversion. The reaction is typically tolerant of air, which serves as the oxidant. [11]2. Base Addition: Add pyridine (2.0 equiv) to the mixture.
-
Causality: The base acts as both a ligand to stabilize the copper species and to deprotonate the amine nucleophile, increasing its reactivity.
-
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction mixture will typically turn from a suspension to a deep blue or green solution.
-
Causality: Chan-Lam couplings are often slower than their palladium-catalyzed counterparts and may require extended reaction times at ambient temperature.
-
-
Workup and Purification: Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove copper salts, washing with DCM. Concentrate the filtrate and purify the residue by silica gel column chromatography.
Chapter 5: Other Key Transformations
Reduction of the Nitro Group
A powerful synthetic manipulation involves the reduction of the ortho-nitro group to an amine. [8]This transformation fundamentally alters the electronic character of the molecule, converting the strongly deactivating nitro group into a strongly activating amino group. This "unlocks" new reactivity, for example, by creating a 1,2-diaminobenzene scaffold after the cross-coupling step, which is a precursor to benzimidazoles and other important heterocycles.
Protocol: Nitro Group Reduction with SnCl₂
-
Dissolve the nitro-aryl compound (1.0 equiv) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) in portions.
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours.
-
Cool the reaction and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the diamine product.
References
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-
Various Authors. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Quora. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(21), 5496-5500. Published by NIH. [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Wikipedia. (n.d.). Nitro compound. Wikipedia. [Link]
-
KP. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]
-
Suwiński, J., et al. (2011). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Tetrahedron, 67(43), 8373-8380. Published by NIH. [Link]
-
Chemistry with Caroline. (2021). How to Identify Electron Withdrawing Groups on an Aromatic Ring. YouTube. [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]
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(5-Amino-2-nitrophenyl)boronic acid: A Strategic Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of a Trifunctional Building Block
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (5-Amino-2-nitrophenyl)boronic acid (CAS No. 100449-87-4) has emerged as a particularly valuable reagent, distinguished by its unique trifunctional nature.[1][2] The presence of a boronic acid, a nitro group, and an amino group on a single aromatic ring offers a versatile platform for sequential and diverse chemical transformations. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the properties, reactivity, and applications of this strategic building block, with a focus on its utility in palladium- and copper-catalyzed cross-coupling reactions and its subsequent conversion to valuable heterocyclic scaffolds.
The core value of this compound lies in the orthogonal reactivity of its functional groups. The boronic acid moiety serves as a handle for carbon-carbon and carbon-heteroatom bond formation through well-established cross-coupling methodologies.[3] Simultaneously, the ortho-nitro and meta-amino groups are precursors to the benzimidazole core, a privileged scaffold in medicinal chemistry found in numerous therapeutic agents.[4][5] This guide will delve into the practical aspects of employing this building block, offering field-proven insights and detailed protocols to empower chemists in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 100449-87-4 | [1][6] |
| Molecular Formula | C₆H₇BN₂O₄ | [6] |
| Molecular Weight | 181.94 g/mol | [6] |
| Appearance | Typically a solid | N/A |
Safety and Handling: As with all chemical reagents, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.[2] General recommendations for handling arylboronic acids include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse the affected area with copious amounts of water.[7]
Core Application I: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly biaryl structures.[8] this compound serves as a competent coupling partner in these palladium-catalyzed transformations.
Mechanistic Considerations and Causality of Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The presence of the ortho-nitro group in this compound introduces both steric and electronic challenges that must be addressed through careful selection of reaction conditions.
The strong electron-withdrawing nature of the nitro group deactivates the boronic acid towards the transmetalation step.[3] Furthermore, the steric bulk of the ortho-nitro group can hinder the approach of the boronic acid to the palladium center. To overcome these challenges, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often essential. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.[3]
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(5-Amino-2-nitrophenyl)boronic Acid: A Multifunctional Building Block for Modern Medicinal Chemistry
Abstract: (5-Amino-2-nitrophenyl)boronic acid is a uniquely functionalized aromatic scaffold poised for significant applications in drug discovery and development. Its strategic arrangement of a boronic acid, an amino group, and a nitro group offers a triad of reactive and modulatory centers. This guide explores the core potential of this reagent, moving beyond a simple catalog of reactions to provide a strategic analysis for its deployment in medicinal chemistry programs. We will detail its application as a versatile component in palladium-catalyzed cross-coupling reactions, a direct precursor to the privileged benzimidazole nucleus, and a tunable warhead for rational enzyme inhibitor design. Each section is supported by field-proven insights, detailed experimental protocols, and a mechanistic rationale to empower researchers in leveraging this compound's full potential.
Core Compound Analysis: Properties and Handling
This compound (CAS: 100449-87-4) is an organic compound whose utility is defined by the interplay of its three key functional groups.[1][2] Understanding these features is critical for its successful application.
-
The Boronic Acid Moiety: This functional group is the cornerstone of the molecule's utility in cross-coupling. Boronic acids are known for their relatively low toxicity, stability, and exceptional performance in the Suzuki-Miyaura reaction. However, they are susceptible to degradation pathways, including protodeboronation (cleavage of the C-B bond) and oxidation, particularly in biological contexts.[3][4] The electronic nature of the phenyl ring significantly impacts stability; the potent electron-withdrawing nitro group on the this compound ring lowers the electron density at the boron center, which can influence its reactivity and oxidative stability.[4]
-
The 2-Nitro and 5-Amino Groups: This ortho/para relationship of a reducible nitro group and a nucleophilic amino group is a classic precursor for the synthesis of heterocyclic systems. This specific arrangement is primed for reductive cyclization to form the benzimidazole scaffold, a privileged structure in medicinal chemistry.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100449-87-4 | [1][2] |
| Molecular Formula | C₆H₇BN₂O₄ | [8] |
| IUPAC Name | This compound | [1] |
| Appearance | Typically a solid powder | N/A |
Stability and Handling Considerations
Given the inherent instability of some boronic acids, proper handling is crucial.[3] For applications requiring prolonged reaction times or harsh conditions, or for long-term storage, conversion to a more stable derivative is recommended.[9] Pinacol esters, such as the closely related 2-Amino-5-nitrophenylboronic acid pinacol ester, are common, stable alternatives that can be used directly in many coupling reactions.[10] These esters protect the boronic acid from degradation and are often crystalline, air-stable solids.[3]
Application I: A Versatile Building Block in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the most widely used carbon-carbon bond-forming reaction in the pharmaceutical industry, prized for its functional group tolerance and mild conditions. This compound serves as an excellent nucleophilic partner in these reactions, enabling the synthesis of complex biaryl and heteroaryl structures.
The nitro and amino groups are generally well-tolerated under typical Suzuki conditions, allowing the boronic acid to react selectively with an aryl halide or triflate.[11] This preserves the nitro and amino functionalities for subsequent transformations or as key pharmacophoric elements in the final molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents) or a suitable Buchwald ligand like XPhos
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, this compound, and potassium carbonate.
-
Add the palladium catalyst and ligand to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation: The use of a phosphine ligand is crucial to stabilize the Pd(0) active species and facilitate oxidative addition.[12] The aqueous base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.[13] Reaction completion is validated by the disappearance of the starting materials and the appearance of a new, higher Rf (in non-polar solvents) product spot on TLC, confirmed by LC-MS.
Application II: Synthesis of Privileged Benzimidazole Scaffolds
The benzimidazole nucleus is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its ability to mimic purine bases and engage in various biological interactions.[7][14][15][16] The structure of this compound is an ideal starting point for constructing 5-boronyl-substituted-6-aminobenzimidazoles, which can then be further functionalized.
The key transformation is a one-pot reductive cyclization. The nitro group is first reduced to an amine, creating an in-situ ortho-phenylenediamine. This intermediate then condenses with an aldehyde (or other one-carbon source) to form the imidazole ring.[5][17]
Experimental Protocol: One-Pot Reductive Cyclization
This protocol is adapted from a green chemistry approach for the synthesis of 2-substituted benzimidazoles from 2-nitroanilines.[5]
Materials:
-
This compound (1.0 equivalent)
-
Aromatic or aliphatic aldehyde (1.1 equivalents)
-
Zinc dust (Zn) (3.0 equivalents)
-
Sodium bisulfite (NaHSO₃) (3.0 equivalents)
-
Solvent: Water
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound in water.
-
Add the aldehyde, followed by sodium bisulfite and zinc dust.
-
Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove zinc and other inorganic salts. Wash the solid residue with hot ethyl acetate.
-
Collect the filtrate and separate the aqueous and organic layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality and Self-Validation: The Zn/NaHSO₃ system serves as an efficient and chemoselective reducing agent for the nitro group in an aqueous medium.[5] The weakly acidic nature of NaHSO₃ (pKa ~6.97) facilitates the reaction.[5] The successful formation of the benzimidazole product is confirmed by the significant shift in NMR signals and the appearance of a molecular ion peak corresponding to the cyclized product in MS analysis. The boronic acid group is expected to be stable under these mild, reductive conditions.
Application III: Rational Design of Enzyme Inhibitors
Boronic acids are a well-established class of enzyme inhibitors, with the FDA-approved proteasome inhibitor Bortezomib being a prominent example. Their inhibitory mechanism often relies on the boron atom's ability to act as a potent Lewis acid, accepting a lone pair from a nucleophilic residue (like serine or threonine) in an enzyme's active site to form a stable, tetrahedral covalent adduct.[18] This adduct mimics the transition state of substrate hydrolysis, leading to potent inhibition.
The pKa of the boronic acid is a critical parameter governing its inhibitory potential. At physiological pH (7.4), a lower pKa allows for a higher population of the Lewis acidic trigonal form relative to the less reactive tetrahedral boronate anion. The strong electron-withdrawing nitro group in this compound is expected to significantly lower its pKa compared to unsubstituted phenylboronic acid, thereby enhancing its Lewis acidity and potential for covalent interaction in an enzyme active site.
Furthermore, the molecular scaffolds accessible from this building block are highly relevant to modern inhibitor design, particularly in the field of protein kinases. Many Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase, are based on biaryl or heterocyclic cores that can be readily synthesized using the methods described in Sections 2 and 3.
By using this compound to construct a library of biaryl or benzimidazole-based compounds, medicinal chemists can systematically explore the structure-activity relationships for inhibiting specific kinases or other enzyme targets. The boronic acid moiety itself can be retained as a potential covalent warhead, or it can be used as a synthetic handle and replaced in a later step.
Summary and Future Outlook
This compound is far more than a simple chemical reagent; it is a strategic platform for accelerated drug discovery. Its pre-installed functionalities enable a rapid and divergent synthesis of high-value molecular scaffolds.
-
As a Cross-Coupling Partner: It provides direct access to functionalized biaryl compounds, preserving orthogonal reactive handles for further diversification.
-
As a Heterocycle Precursor: It offers an efficient and atom-economical route to the medicinally vital benzimidazole core.
-
As an Enzyme Inhibitor Scaffold: The inherent Lewis acidity of its boronic acid, enhanced by the nitro group, makes it a promising starting point for the design of covalent or transition-state-mimicking inhibitors.
Future research should focus on exploring the full matrix of possibilities this compound offers: combining Suzuki couplings with subsequent reductive cyclizations, using the boronic acid as a handle for further functionalization after heterocycle formation, and screening libraries derived from this scaffold against diverse enzyme families. The strategic application of this compound can significantly streamline the synthesis of complex, biologically active molecules, making it an invaluable tool for the modern medicinal chemist.
References
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- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Alkoxy-Substituted 2H-Benzimidazoles from 2-Nitrosoaniline Precursors.
- Li, F., & Wang, A. (2016). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry, 18(10), 2976-2980. [Available at: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc00373a]
- ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. [Available at: https://www.researchgate.net/figure/Synthesis-of-2-substituted-benzimidazoles-from-o-nitroanilines-and-aryl-aldehydes-via-an_fig1_354897232]
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- Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme.
- Reddit. (2019). How resistant are Suzuki couplings to nitro groups? r/chemhelp. [Available at: https://www.reddit.com/r/chemhelp/comments/e7z2q5/how_resistant_are_suzuki_couplings_to_nitro_groups/]
- Demirtas, H., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(3), 1695-1707. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8754165/]
- Liu, X., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1957. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141697/]
- El-Sayed, N. F., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103527. [Available at: https://www.sciencedirect.com/science/article/pii/S187853522100366X]
- Journal of Heterocyclic Chemistry. (2024).
- Bentham Science. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. [Available at: https://www.benthamscience.com/abstract/2020/17/200701178657]
- Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(44), 15688-15691. [Available at: https://pubs.acs.org/doi/10.1021/jacs.7b09360]
- ResearchGate. (2023). (PDF) Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
- Leadbeater, N. E., & Kormos, C. M. (2009). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 11(15), 3322-3325. [Available at: https://pubs.acs.org/doi/10.1021/ol901249m]
- Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Available at: http://jns.kashanu.ac.ir/article_113645.html]
- SynHet. (n.d.). Boronic acid, (5-amino-2-nitrophenyl)- (9CI). SynHet. [Available at: https://synhet.com/product/cas-100449-87-4-boronic-acid-5-amino-2-nitrophenyl-9ci]
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- Plamondon, L., et al. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 91(6), 1438-1446.
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The Advent and Ascendance of Aminonitrophenyl Boronic Acids: A Technical Guide for the Modern Researcher
Introduction: Beyond the Biphenyl, A New Frontier in Boron Chemistry
The story of organoboron compounds is one of remarkable transformation. Once relegated to the realm of academic curiosity, boronic acids have emerged as indispensable tools in the synthetic chemist's arsenal, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3][4] However, to view boronic acids solely through the lens of cross-coupling is to overlook a rich and expanding landscape of functionality. The intrinsic properties of the boronic acid group—its Lewis acidity, ability to form reversible covalent bonds with diols, and its bioisosterism with carboxylic acids—have opened up new avenues in medicinal chemistry, chemical biology, and diagnostics.[5][6]
This guide delves into a specific, yet profoundly versatile, subclass: aminonitrophenyl boronic acids. These molecules, adorned with the electron-donating amino group and the electron-withdrawing nitro group, in addition to the boronic acid moiety, represent a fascinating convergence of chemical reactivity and biological potential. Their discovery was not a singular event but rather an evolution, built upon the foundational work of early boron chemists and driven by the relentless pursuit of novel synthetic methodologies and applications. Here, we will trace the historical development of these compounds, elucidate their synthesis and properties, and explore their burgeoning applications, providing researchers with a comprehensive understanding of this exciting class of molecules.
Chapter 1: A Historical Perspective on the Synthesis of Substituted Phenylboronic Acids
The journey to aminonitrophenyl boronic acids begins with the broader history of their parent compounds. The first synthesis of an organoboronic acid was reported in 1860 by Edward Frankland.[7] However, it was the development of more general and reliable synthetic methods in the 20th century that truly unlocked their potential.
Early Methodologies and Their Inherent Challenges
Initial routes to phenylboronic acids often involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters.[7] While conceptually straightforward, these methods were often plagued by low yields and limited functional group tolerance.[8] The highly reactive nature of the organometallic intermediates precluded the presence of acidic protons or electrophilic functional groups on the aromatic ring, significantly constraining the scope of accessible structures.
The direct functionalization of a pre-existing phenylboronic acid presented its own set of hurdles. Electrophilic aromatic substitution, a cornerstone of aromatic chemistry, proved problematic. The carbon-boron bond is susceptible to cleavage under harsh acidic or oxidative conditions, a phenomenon known as protodeboronation or oxidodeboronation, respectively. This instability made the direct nitration of phenylboronic acid a delicate affair, often leading to significant loss of the boronic acid group and a mixture of isomers.
The Emergence of Modern Synthetic Strategies
The advent of palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, marked a paradigm shift in the synthesis of arylboronic acids.[1] This reaction, which couples an aryl halide or triflate with a diboron reagent, offered a much milder and more functional-group-tolerant alternative to the traditional organometallic routes. This innovation blew the doors open for the synthesis of a vast array of substituted phenylboronic acids, including those bearing sensitive functional groups.
Chapter 2: The Synthesis of Aminonitrophenyl Boronic Acids: A Tale of Strategic Functionalization
The synthesis of aminonitrophenyl boronic acids is a testament to the ingenuity of synthetic chemists in navigating the challenges of multi-functionalized aromatic systems. The presence of three distinct functional groups necessitates careful strategic planning to ensure a successful outcome.
The "Nitro First, Then Amino" Approach: A Classic Strategy
A common and logical approach to the synthesis of aminonitrophenyl boronic acids involves the initial synthesis of a nitrophenyl boronic acid, followed by the reduction of the nitro group to an amine.
The synthesis of nitrophenyl boronic acids can be achieved through several methods. One established route involves the nitration of a suitable precursor, followed by conversion to the boronic acid. However, as mentioned earlier, direct nitration of phenylboronic acid is often inefficient. A more robust method involves the use of a starting material that already contains the nitro group, such as a nitrobromobenzene. This can then be converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate, or more commonly, through a Miyaura borylation reaction.
Experimental Protocol: Synthesis of 3-Nitrophenylboronic Acid via Miyaura Borylation
-
Materials: 1-Bromo-3-nitrobenzene, bis(pinacolato)diboron (B₂pin₂), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium acetate (KOAc), and an anhydrous solvent such as 1,4-dioxane.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3-nitrobenzene (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 3-nitrophenylboronic acid pinacol ester.
-
The pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification with another boronic acid.
-
With the nitrophenyl boronic acid in hand, the next step is the reduction of the nitro group to an amine. This transformation must be carried out under conditions that do not affect the boronic acid moiety. Catalytic hydrogenation is a highly effective method for this purpose.
Experimental Protocol: Reduction of 4-Nitrophenylboronic Acid to 4-Aminophenylboronic Acid
-
Materials: 4-Nitrophenylboronic acid, palladium on carbon (Pd/C) catalyst (5-10 mol%), and a suitable solvent such as ethanol or methanol.
-
Procedure:
-
Dissolve 4-nitrophenylboronic acid in the chosen solvent in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 4-aminophenylboronic acid.[9]
-
The "Amino First, Then Nitro" Approach: Navigating Reactivity
An alternative strategy involves starting with an aminophenyl boronic acid and introducing the nitro group. However, this approach is often more challenging due to the activating nature of the amino group, which can lead to over-nitration or oxidation. Protection of the amino group is typically required, adding extra steps to the synthesis.
Multi-Component and Convergent Syntheses
More advanced strategies may involve multi-component reactions or convergent syntheses where the aminonitrophenyl scaffold is assembled from smaller fragments, with the boronic acid moiety introduced at a later stage. These approaches can offer greater flexibility and efficiency for accessing a wider range of derivatives.
Chapter 3: Physicochemical Properties and Characterization
The unique combination of functional groups in aminonitrophenyl boronic acids imparts them with distinct physicochemical properties. The amino group acts as an electron-donating group, while the nitro group is strongly electron-withdrawing. This electronic push-pull effect can influence the acidity of the boronic acid, its reactivity in cross-coupling reactions, and its interaction with biological targets.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Aminophenylboronic acid | 30418-59-8 | C₆H₈BNO₂ | 136.95 | 175.5[10] |
| 4-Aminophenylboronic acid | 24067-17-2 | C₆H₈BNO₂ | 136.95 | >300 |
| 3-Nitrophenylboronic acid | 13331-27-6 | C₆H₆BNO₄ | 166.93 | 289-291[11] |
| 4-Nitrophenylboronic acid | 24067-17-2 | C₆H₆BNO₄ | 166.93 | 299-301 |
| 4-Amino-3-nitrophenylboronic acid | 89466-07-9 | C₆H₇BN₂O₄ | 181.94 | 215-225 (dec.) |
| 4-Amino-3-nitrophenylboronic acid pinacol ester | 833486-94-5 | C₁₂H₁₇BN₂O₄ | 264.09 | 157.1-172.4 |
Characterization:
The characterization of aminonitrophenyl boronic acids relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compounds. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the amino (N-H stretching), nitro (N-O stretching), and boronic acid (O-H and B-O stretching) groups can be observed.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[12]
Chapter 4: Applications in Drug Discovery and Chemical Biology
The true power of aminonitrophenyl boronic acids lies in their diverse applications, which stem from the unique interplay of their functional groups.
Enzyme Inhibition: A Reversible Covalent Approach
Boronic acids are well-established as inhibitors of serine proteases.[13][14] The boron atom acts as an electrophile, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[5] The amino and nitro groups on the phenyl ring can be tailored to enhance binding affinity and selectivity for specific enzymes. For instance, 3-nitrophenyl boronic acid has been shown to inhibit the enzymatic activity of prostate-specific antigen (PSA), a serine protease implicated in prostate cancer.[15] The electron-withdrawing nitro group likely enhances the Lewis acidity of the boron atom, facilitating its interaction with the active site serine.
Biosensors: Detecting Biologically Important Molecules
The ability of boronic acids to reversibly bind with cis-diols forms the basis of their use in biosensors for the detection of saccharides, glycoproteins, and other diol-containing molecules.[16][17] The amino and nitro groups can be used to modulate the pKa of the boronic acid, which is crucial for efficient binding at physiological pH. Furthermore, the amino group provides a convenient handle for immobilization onto sensor surfaces. For example, 3-aminophenylboronic acid has been used to develop an affinity sensor for bacteria detection by binding to the diol groups on the bacterial cell wall.[18] The presence of a nitro group can further tune the electronic properties of the sensor and potentially introduce a spectroscopic handle for detection.
Bioconjugation: Linking Molecules with Precision
The amino group of aminonitrophenyl boronic acids serves as a valuable nucleophile for bioconjugation reactions.[19] It can be readily acylated or reacted with other electrophiles to attach the boronic acid moiety to proteins, peptides, or other biomolecules.[20] This allows for the site-specific installation of a boronic acid, which can then be used for affinity labeling, as a reversible covalent warhead, or for capturing diol-containing targets. The nitro group can be further functionalized, for example, by reduction to an amine, providing an orthogonal handle for subsequent modifications.
Synthetic Building Blocks: Expanding Chemical Space
Beyond their direct biological applications, aminonitrophenyl boronic acids are valuable building blocks in organic synthesis. They can participate in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures that are common motifs in pharmaceuticals.[1][21] The amino and nitro groups provide handles for further derivatization, allowing for the rapid generation of compound libraries for drug discovery. For example, 4-amino-3-nitrophenylboronic acid can be used in Suzuki coupling reactions to synthesize difluoromethoxy-3-nitrobiphenyl-4-amine derivatives.
Chapter 5: Future Outlook and Conclusion
The field of aminonitrophenyl boronic acids is poised for continued growth. As our understanding of their synthesis and reactivity deepens, we can expect to see the development of even more sophisticated applications. The design of highly selective enzyme inhibitors, the creation of novel biosensing platforms with enhanced sensitivity and specificity, and the development of innovative bioconjugation strategies are all exciting areas of future research.
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Thermophysical Properties of b-(2-Aminophenyl)boronic acid. Chemcasts. [Link]
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Boron enabled bioconjugation chemistries. Chemical Society Reviews (RSC Publishing). [Link]
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
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Affinity sensor using 3-aminophenylboronic acid for bacteria detection. ResearchGate. [Link]
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Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate. [Link]
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Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv. [Link]
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Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. PubMed. [Link]
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3-Aminophenylboronic acid. PubChem. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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3-Nitrophenylboronic Acid. PubChem. [Link]
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Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed. [Link]
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Methodological & Application
Suzuki-Miyaura coupling protocol using (5-Amino-2-nitrophenyl)boronic acid
An Application Guide to Suzuki-Miyaura Coupling with (5-Amino-2-nitrophenyl)boronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable in pharmaceutical and materials science for the construction of C-C bonds.[1][2] This guide provides a detailed protocol and expert insights for the application of a specific, functionally rich building block: this compound. While this reagent is valuable for introducing a synthetically versatile amino-nitro-aryl moiety, its electronic properties—a potent electron-withdrawing nitro group ortho to the boronic acid and a coordinating amino group—present unique challenges.[3] This document offers a mechanistic framework, a comprehensive experimental protocol, and a troubleshooting guide to empower researchers to successfully employ this substrate in their synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through three primary steps, revolving around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4][5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or triflate) bond of the electrophilic partner (Ar-X). This irreversible step forms a square-planar Pd(II) intermediate.[2][4]
-
Transmetalation: This is often the rate-determining step. The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which readily transfers its organic moiety to the Pd(II) center.[6][7][8][9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[4][5]
Key Parameters for Coupling with this compound
The electronic nature of this substrate necessitates careful selection of reaction parameters to maximize yield and minimize side reactions, particularly protodeboronation—the undesired cleavage of the C-B bond by a proton source.[3][10]
Choice of Palladium Catalyst and Ligand
The catalyst's performance is pivotal. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are functional, they often require higher temperatures. For a challenging, electron-deficient substrate, modern catalyst systems are superior.
-
Buchwald Precatalysts (e.g., XPhos Pd G3): These are highly recommended. They employ bulky, electron-rich phosphine ligands that accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[11][12] Their key advantage is the rapid generation of the active Pd(0) species under mild conditions, which helps the desired coupling outcompete the protodeboronation of the sensitive boronic acid.[13]
-
Pd(dppf)Cl₂: A robust and versatile catalyst, often effective for substrates prone to side reactions. The dppf ligand provides good stability to the palladium center.[14]
| Catalyst System | Typical Loading (mol%) | Key Advantages |
| XPhos Pd G3 | 1 - 3 | High activity, rapid catalyst turnover, effective for electron-deficient substrates. |
| Pd(dppf)Cl₂ | 2 - 5 | Good stability, versatile, often suppresses side reactions. |
| Pd(PPh₃)₄ | 3 - 5 | Commercially available, effective for simpler couplings, but may require higher temperatures. |
The Critical Role of the Base
The base is not merely a stoichiometric reagent; it is a mechanistic activator.[9] For an electron-deficient boronic acid, a stronger base is often required to efficiently generate the reactive boronate "ate" complex, driving the transmetalation forward.[12]
-
Potassium Phosphate (K₃PO₄): An excellent choice for this substrate. It is a strong, non-nucleophilic base that effectively promotes transmetalation while minimizing base-induced side reactions.
-
Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly known for its high solubility in organic solvents, which can accelerate the reaction.
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, but may require higher temperatures or longer reaction times compared to K₃PO₄ for this specific substrate.
Solvent System Selection
The solvent must facilitate the interaction of both organic and inorganic components. A mixture of an aprotic organic solvent and water is standard.
-
1,4-Dioxane / Water or Toluene / Water: Classic solvent systems that offer good solubility for a wide range of substrates.
-
Tetrahydrofuran (THF) / Water: Another common and effective choice.
-
Degassing: It is absolutely critical to degas the solvent mixture prior to adding the catalyst. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the homocoupling of the boronic acid.[11][12]
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M concentration)
-
Flame-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the flame-dried Schlenk flask, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium phosphate (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[14]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (0.01 mmol, 2 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the limiting aryl bromide.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[5]
Optimization and Troubleshooting Workflow
When a reaction provides a low yield, a systematic approach is essential for diagnosis. The following workflow addresses the most common failure modes for this specific coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex molecules relevant to drug discovery and materials science. Success with this electron-deficient substrate hinges on a rational approach to reaction design. By selecting a modern, highly active palladium precatalyst, employing a strong, non-nucleophilic base like K₃PO₄, and maintaining rigorous inert and anhydrous conditions, researchers can effectively mitigate common side reactions like protodeboronation and achieve high yields of the desired biaryl products.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available from: [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(4), 1257-1269. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Organometallics, 34(23), 5497-5508. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021). Available from: [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Available from: [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemical science, 2(5), 957-965. Available from: [Link]
-
Lebleu, T., Lagarde, M., & Legros, J. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(28), 5359-5363. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 636-643. Available from: [Link]
-
ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Available from: [Link]
-
Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of Organic Chemistry, 81(21), 10100-10110. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. Available from: [Link]
-
Pipik, B., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]
-
University of Toronto. Synthesis and applications of aminoboronic acids. Available from: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. (2011). Available from: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]
-
da Silva, A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. Available from: [Link]
-
Cobb, A. J. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. Accounts of chemical research, 42(6), 754-763. Available from: [Link]
-
ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available from: [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Biphenyls with (5-Amino-2-nitrophenyl)boronic acid
<
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Biphenyls
Substituted biphenyls are privileged scaffolds in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for their synthesis due to its mild conditions, broad functional group tolerance, and the stability of the requisite organoboron reagents.[5][6][7][8]
(5-Amino-2-nitrophenyl)boronic acid (CAS 100449-87-4) is a particularly valuable building block in this context.[9][10][11][12] The presence of both an amino and a nitro group on the boronic acid scaffold offers significant synthetic versatility. The nitro group can serve as a precursor for a variety of other functionalities, most commonly being reduced to an amine, which can then be further derivatized.[2] The existing amino group provides an additional site for modification, allowing for the generation of complex, multi-functionalized biphenyl structures. This application note provides a comprehensive guide to the synthesis of substituted biphenyls using this compound, detailing the underlying reaction mechanism, a robust experimental protocol, and critical considerations for reaction optimization and validation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The synthesis of substituted biphenyls via this compound and an aryl halide is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][13]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[5][13] This is often the rate-determining step, particularly with less reactive aryl chlorides.
-
Transmetalation: In the presence of a base, the this compound is converted to a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, where the organic moiety from the boron atom is transferred to the palladium center, displacing the halide.[5][6]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, forming the desired biphenyl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4'-Methyl-4-nitro-3-amino-1,1'-biphenyl
This protocol details a representative synthesis of a substituted biphenyl using this compound and 4-bromotoluene.
Materials:
-
This compound (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (e.g., 1.71 g, 10.0 mmol), this compound (2.18 g, 12.0 mmol), and potassium carbonate (3.45 g, 25.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture (50 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (346 mg, 0.30 mmol).
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-Methyl-4-nitro-3-amino-1,1'-biphenyl.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[14][15]
Caption: Experimental workflow for the synthesis of a substituted biphenyl.
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters and their typical effects on the reaction outcome.
| Parameter | Variation | Effect on Yield/Purity | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald pre-catalysts | Can significantly improve yield and reaction rate, especially for challenging substrates. | Buchwald-type pre-catalysts are often more active and can be used at lower loadings. The choice of ligand is crucial for promoting oxidative addition and reductive elimination.[16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | The strength and solubility of the base are critical for the transmetalation step. | A stronger base may be necessary for less reactive boronic acids, but can also lead to side reactions. The choice is often solvent-dependent.[16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Affects the solubility of reagents and the stability of the catalyst. | The presence of water is often beneficial, potentially by facilitating the formation of the active boronate species.[17] |
| Temperature | 60-110 °C | Higher temperatures generally increase the reaction rate. | Must be balanced against potential decomposition of reagents or catalyst, and the occurrence of side reactions. |
| Aryl Halide | I > Br > Cl | Reactivity generally follows this trend. | Aryl chlorides are often more challenging and may require more active catalyst systems.[18] |
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the synthesis, a self-validating system incorporating in-process controls and thorough final product characterization is essential.
-
In-Process Controls (IPCs):
-
TLC Monitoring: Regularly monitor the reaction progress by TLC to determine the point of completion and to identify the formation of any significant byproducts.
-
LC-MS Analysis: For more complex reactions or when precise conversion data is required, intermittent sampling and analysis by LC-MS can provide quantitative insights into the reaction kinetics.
-
-
Final Product Validation:
-
Spectroscopic Analysis: Unambiguously confirm the structure of the synthesized biphenyl using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and thermal stability of the product.
-
Physical Characterization: Measure the melting point of solid compounds and compare it to literature values, if available.
-
Challenges and Troubleshooting
While the Suzuki-Miyaura coupling is a robust reaction, several challenges can arise.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[19] It can be minimized by using anhydrous solvents (when a biphasic system is not employed), ensuring a thoroughly inert atmosphere, and avoiding prolonged reaction times at high temperatures.
-
Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself can occur.[19] This can often be suppressed by using a slight excess of the boronic acid and carefully controlling the reaction temperature.
-
Low Reactivity: If the reaction is sluggish or stalls, consider switching to a more active catalyst system (e.g., a Buchwald pre-catalyst with a bulky, electron-rich phosphine ligand), a stronger base, or a higher reaction temperature.[16]
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions provides a powerful and versatile strategy for the synthesis of highly functionalized substituted biphenyls. These products are valuable intermediates in the development of novel pharmaceuticals and advanced materials.[2][20][21][22][23][24][25] By understanding the reaction mechanism, carefully controlling experimental parameters, and implementing a robust validation process, researchers can reliably and efficiently access a diverse range of complex molecular architectures.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
International Union of Crystallography. (n.d.). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. [Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. [Link]
-
ACS Publications. (n.d.). Synthesis and Structural Characterization of Bis- and Tris(closo-1,2-C2B10H11-1-yl)-Substituted Biphenyl and Benzene. [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. [Link]
-
SpringerLink. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
ResearchGate. (2022, January 31). (PDF) SYNTHESIS, CHARACTERIZATION OF SOME SUBSTITUTED BIPHENYL-2- AMINOTHIAZOL DERIVATIVES. [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PubMed. (1996, May). The design and synthesis of substituted biphenyl libraries. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Science. (2024, March 1). Aminative Suzuki–Miyaura coupling. [Link]
-
National Institutes of Health. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]
-
Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. [Link]
-
VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. [Link]
-
ResearchGate. (n.d.). Examples of boronic acids in pharmacologically relevant compounds. [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. (2015, June 28). (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
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- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Boronic acid, (5-amino-2-nitrophenyl)- (9CI) [synhet.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. 100449-87-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
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- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Amino-2-nitrophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of a Unique Boronic Acid
(5-Amino-2-nitrophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, offering a unique combination of functional groups for further synthetic elaboration. The presence of an amino group provides a handle for derivatization, while the nitro group can be a precursor for a variety of other functionalities or can be utilized for its electron-withdrawing properties. However, the very features that make this molecule attractive also present significant challenges in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
This application note provides a comprehensive guide to the selection of an appropriate palladium catalyst system for the successful coupling of this compound with various aryl and heteroaryl halides. We will delve into the underlying scientific principles governing catalyst selection, provide detailed experimental protocols, and offer a troubleshooting guide to address common challenges.
The Challenge: Deactivation and Steric Hindrance
The unique substitution pattern of this compound introduces a confluence of electronic and steric challenges that can impede the Suzuki-Miyaura catalytic cycle.[1]
-
Electronic Deactivation: The potent electron-withdrawing nature of the ortho-nitro group significantly reduces the nucleophilicity of the boronic acid, making the crucial transmetalation step of the catalytic cycle more difficult.[2]
-
Steric Hindrance: The bulky nitro group in the ortho position sterically encumbers the boron center, further hindering its approach to the palladium complex during transmetalation.[1]
-
Amino Group Coordination: The presence of the meta-amino group introduces a potential coordinating site that can bind to the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive palladium species, thereby reducing the overall catalytic efficiency.[3]
-
Protodeboronation: The electron-withdrawing nitro group increases the susceptibility of the boronic acid to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of 3-nitroaniline and a reduction in the yield of the desired coupled product.[2][4]
-
Nitro Group Reduction: Under certain conditions, particularly with phosphine ligands and certain bases, the nitro group can be reduced to an amino group or other reduced nitrogen species by the palladium catalyst or other components of the reaction mixture.[5][6]
Overcoming these challenges requires careful selection of the palladium precursor, ligand, base, and solvent to create a catalytic system that is both highly active and selective.
Catalyst System Selection: A Multifaceted Approach
A successful Suzuki-Miyaura coupling of this compound hinges on a synergistic interplay between the components of the catalyst system.
Palladium Precatalyst
Both Pd(0) and Pd(II) precatalysts can be effective, with the choice often depending on the specific ligand and reaction conditions.
-
Pd(PPh₃)₄: A common and often effective Pd(0) precatalyst. However, the triphenylphosphine ligands can sometimes be too labile or not electron-rich enough for challenging substrates.[1]
-
Pd₂(dba)₃: Another widely used Pd(0) source that requires the addition of a supporting ligand.
-
Pd(OAc)₂ and PdCl₂(dppf): These Pd(II) precatalysts are air-stable and are reduced in situ to the active Pd(0) species. PdCl₂(dppf) is a versatile and robust catalyst often employed for challenging couplings.[7]
Ligand Selection: The Key to Success
The choice of ligand is arguably the most critical factor in overcoming the inherent difficulties of coupling this compound. The ideal ligand should be both sterically bulky and highly electron-donating to facilitate the oxidative addition and reductive elimination steps and to promote the challenging transmetalation.
| Ligand Class | Examples | Rationale for Use with this compound |
| Buchwald Ligands (Biaryl Phosphines) | SPhos, XPhos, RuPhos | These ligands are characterized by their significant steric bulk and strong electron-donating properties. This combination is highly effective in promoting the coupling of sterically hindered and electronically deactivated substrates.[1][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong σ-donors and possess considerable steric bulk, which can enhance catalytic activity and stability, often leading to high yields even with low catalyst loadings.[1] |
| Dicyclohexylphenylphosphine (PCy₂Ph) | - | A bulky and electron-rich monophosphine ligand that can be effective in promoting difficult couplings. |
The Role of the Base
The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[9][10] For a substrate prone to protodeboronation like this compound, the choice of base is a delicate balance between promoting the desired reaction and minimizing side reactions.[2]
| Base | Strength | Recommended Use |
| Potassium Phosphate (K₃PO₄) | Moderate to Strong | Often a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing protodeboronation.[2] |
| Cesium Carbonate (Cs₂CO₃) | Strong | A more soluble and stronger inorganic base that can be effective when weaker bases fail, potentially increasing reaction rates.[2] |
| Potassium Carbonate (K₂CO₃) | Moderate | A standard, milder base suitable for many Suzuki reactions, often used in aqueous solvent mixtures.[2][11] |
| Potassium Fluoride (KF) | Weak | Can be particularly useful in anhydrous conditions or with base-sensitive functional groups.[2] |
Solvent Systems
The solvent influences the solubility of the reactants, the stability of the catalyst, and the rate of the reaction. For the polar this compound, a polar aprotic solvent or a mixture with water is often beneficial.
-
1,4-Dioxane/Water or THF/Water: These biphasic solvent systems are commonly used and are often effective. The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the boronate species.[11]
-
DMF or Toluene/Ethanol/Water: These solvent systems can also be effective, with the choice depending on the specific substrates and other reaction conditions.[11][12]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Selection Workflow
Caption: A decision workflow for selecting the optimal catalyst system.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.02 mmol) and the ligand (0.04 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Ineffective base or solvent- Protodeboronation | - Use a fresh batch of palladium precatalyst and ligand.- Screen different bases (e.g., Cs₂CO₃) and solvent systems.- Use anhydrous conditions with KF as the base.[2] |
| Protodeboronation (Formation of 3-nitroaniline) | - Presence of water with a strong base- High reaction temperature | - Use a milder base like K₂CO₃ or KF.[2]- Use anhydrous solvents.- Lower the reaction temperature and increase the reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure thorough degassing of solvents and reaction vessel.[4] |
| Reduction of Nitro Group | - Certain phosphine ligands- Hydrogen source in the reaction | - Use a ligand less prone to promoting reduction (e.g., some NHC ligands).- Avoid potential hydrogen sources in the reaction mixture.[5][6] |
| Catalyst Deactivation | - Coordination of the amino group to palladium | - Use a more sterically hindered ligand that can disfavor coordination of the amino group.[3] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. A systematic approach to catalyst selection, with a focus on bulky, electron-rich ligands such as the Buchwald biaryl phosphines, in combination with a moderately strong base like K₃PO₄ and a polar aprotic/aqueous solvent system, provides a robust starting point for optimization. By understanding the potential pitfalls of protodeboronation, nitro group reduction, and catalyst inhibition, researchers can effectively troubleshoot and achieve high yields of the desired biaryl products, unlocking the synthetic potential of this valuable building block.
References
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem. (URL not available)
- Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid - Benchchem. (URL not available)
- Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid - Benchchem. (URL not available)
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]
-
Cross-Coupling Reactions of Nitroarenes - PubMed. [Link]
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (URL not available)
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - ResearchGate. [Link]
-
Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC - NIH. [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
Optimization of conditions for the Suzuki-Miyaura coupling. [a] - ResearchGate. [Link]
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | CoLab. [Link]
-
Nitro Reduction - Common Conditions. [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed. [Link]
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. (URL not available)
-
FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. [Link]
-
Aminative Suzuki–Miyaura coupling. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Catalytic Reduction of Nitroarenes by Dipalladium Complexes: Synergistic Effect. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. [Link]
-
Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors | Request PDF - ResearchGate. [Link]
-
[PDF] The Suzuki-Miyaura Coupling of Nitroarenes. - Semantic Scholar. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
File:A) palladium-catalyzed Suzuki coupling mediated by ortho nitro group, b) absence of directing group shuts down the coupling.png - Wikimedia Commons. [Link]_palladium-catalyzed_Suzuki_coupling_mediated_by_ortho_nitro_group,_b)_absence_of_directing_group_shuts_down_the_coupling.png)
-
Simultaneous reduction of nitro- to amino-group in the palladium-catalyzed Suzuki cross-coupling reaction | Request PDF - ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. [Link]
-
Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature | Journal of the American Chemical Society. [Link]
-
Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central. [Link]
-
Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds - ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. [Link]
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- 6. rua.ua.es [rua.ua.es]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Ligand Selection for Suzuki Reactions with (5-Amino-2-nitrophenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its versatility in constructing C(sp²)–C(sp²) bonds.[1] However, the success of this palladium-catalyzed transformation is profoundly dependent on the electronic and steric nature of its coupling partners. (5-Amino-2-nitrophenyl)boronic acid represents a particularly challenging substrate, embodying a confluence of electronic factors that can impede the catalytic cycle. The presence of a strongly electron-withdrawing nitro group ortho to the boronic acid moiety increases the propensity for protodeboronation, a deleterious side reaction that cleaves the C-B bond.[2] Concurrently, the electron-donating amino group in the para position can modulate the electronic density of the ring and potentially coordinate with the palladium center, leading to catalyst inhibition.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection for Suzuki-Miyaura reactions involving this compound. We will delve into the mechanistic rationale behind ligand choice, present detailed protocols for ligand screening and reaction optimization, and offer field-proven insights to maximize the probability of a successful coupling.
Mechanistic Considerations and the Central Role of the Ligand
The efficacy of a Suzuki-Miyaura coupling hinges on the delicate balance between the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the ligand's architecture is paramount in navigating the inherent challenges.
-
Oxidative Addition: This initial step, involving the insertion of the Pd(0) catalyst into the aryl halide bond, is generally promoted by electron-rich ligands which increase the electron density on the palladium center.[3]
-
Transmetalation: Often the rate-limiting step with challenging boronic acids, this phase requires the transfer of the organic group from the boron atom to the palladium center. The boronic acid must be activated by a base to form a more nucleophilic boronate species.[4] Bulky ligands can create a sterically crowded coordination sphere around the palladium, which can facilitate this step.
-
Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often accelerated by bulky ligands that promote the collapse of the palladium(II) intermediate.[3]
The dual functionality of this compound introduces specific hurdles:
-
Protodeboronation: The electron-withdrawing nitro group makes the boronic acid highly susceptible to cleavage by water or other protic sources, especially under basic conditions and at elevated temperatures.[2] A highly active catalyst system that promotes rapid transmetalation can outcompete this side reaction.[5]
-
Catalyst Inhibition: The amino group, being a Lewis base, can potentially coordinate to the palladium catalyst, leading to the formation of off-cycle, inactive species. Ligands with significant steric bulk can shield the metal center and mitigate this inhibitory effect.
Therefore, the ideal ligand for this substrate should be both electron-rich to facilitate oxidative addition and sterically hindered to promote transmetalation and reductive elimination while preventing catalyst inhibition.
Recommended Ligand Classes
Based on extensive literature for structurally related and electronically challenging substrates, the following classes of phosphine ligands are recommended as primary candidates for screening:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands has proven exceptionally effective for a wide range of challenging Suzuki couplings.[6] Their steric bulk and electron-donating properties are well-suited to address the issues presented by this compound.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a highly effective ligand for sterically demanding couplings and substrates prone to catalyst inhibition.[7]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another robust and versatile ligand, frequently employed for reactions involving aryl chlorides and other challenging partners.[8]
-
-
N-Heterocyclic Carbenes (NHCs): As strong σ-donors with significant steric bulk, NHCs can enhance catalytic activity and stability, often leading to high yields even at low catalyst loadings.[6]
It is generally advisable to start with a palladium(II) precatalyst, such as those from the Buchwald G3 series (e.g., SPhos-G3, XPhos-G3), which rapidly generate the active Pd(0) species under mild conditions, thereby minimizing premature degradation of the sensitive boronic acid.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and temperature may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos-G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-G3, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ligand Screening Protocol
Due to the challenging nature of the substrate, a preliminary ligand screen is highly recommended. This can be performed on a small scale to identify the optimal ligand before proceeding to a larger scale synthesis.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Ligand Panel (6 mol%): SPhos, XPhos, P(t-Bu)₃, PPh₃
-
Base (K₃PO₄, 2.0 equiv)
-
Solvent (1,4-Dioxane/Water 4:1)
-
Small reaction vials (e.g., 2 mL HPLC vials with stir vanes)
Procedure:
-
Stock Solutions: Prepare stock solutions of the aryl bromide, boronic acid, base, and Pd₂(dba)₃ in the chosen solvent to ensure accurate dispensing.
-
Ligand Array: To an array of labeled reaction vials, add the appropriate amount of each solid ligand.
-
Reaction Assembly: Under an inert atmosphere (in a glovebox if possible), dispense the stock solutions of the aryl bromide, boronic acid, base, and palladium source into each vial.
-
Heating and Stirring: Seal the vials and place them in a heating block with magnetic stirring at a set temperature (e.g., 90 °C) for a predetermined time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.
This screening process will provide valuable data on which ligand provides the highest yield under the initial conditions, guiding further optimization efforts.
Data Presentation and Visualization
Ligand Screening Comparison Table
The following table provides a template for summarizing the results from the ligand screening protocol. The data presented here is hypothetical and serves as an example of how to structure the findings.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 78 |
| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 65 |
| 4 | Pd₂(dba)₃ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 20 |
Visualizing the Catalytic Cycle and Challenges
Caption: The Suzuki-Miyaura catalytic cycle and key challenges.
Ligand Selection Workflow
Caption: A rational workflow for ligand selection and optimization.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success is predicated on a rational approach to catalyst and ligand selection, designed to mitigate the inherent risks of protodeboronation and catalyst inhibition. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, paired with modern palladium precatalysts, represent the most promising starting point. By employing a systematic screening and optimization strategy as outlined in this guide, researchers can significantly enhance their ability to successfully synthesize valuable biaryl compounds derived from this versatile building block.
References
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025). ResearchGate. Retrieved from [Link]
-
Screening of different ligands for Suzuki coupling a. (n.d.). ResearchGate. Retrieved from [Link]
-
A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. (n.d.). PMC. Retrieved from [Link]
-
Hybrid Phosphine/Amino‐Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o‐Dibromobenzene with Fluorophenylboronic Acid. (2023). PMC. Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from [Link]
-
Phosphine Ligands Suzuki. (n.d.). Scribd. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (2025). ChemRxiv. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. (2025). ResearchGate. Retrieved from [Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. (n.d.). ResearchGate. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC. Retrieved from [Link]
-
Screening of different bases for Suzuki coupling a. (n.d.). ResearchGate. Retrieved from [Link]
-
Simultaneous reduction of nitro- to amino-group in the palladium-catalyzed Suzuki cross-coupling reaction. (2025). ResearchGate. Retrieved from [Link]
-
Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. (2017). ACS Publications. Retrieved from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]
-
Aminative Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved from [Link]
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- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Strategic Base Selection for the Suzuki Coupling of (5-Amino-2-nitrophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. However, substrates bearing complex functional group arrays, such as (5-Amino-2-nitrophenyl)boronic acid, present unique challenges that necessitate a carefully considered approach to reaction optimization. This application note provides a detailed guide to the strategic selection of a base for the Suzuki coupling of this challenging substrate, addressing the steric hindrance imposed by the ortho-nitro group and the electronic effects of both the nitro and amino functionalities. We present a theoretical framework for base selection, detailed experimental protocols for a systematic base screening, and a comprehensive troubleshooting guide to empower researchers to achieve successful and reproducible outcomes.
Introduction: The Challenge of this compound in Suzuki Coupling
This compound is a valuable building block in medicinal chemistry and materials science, offering a scaffold with diverse functionalization potential. However, its successful application in Suzuki-Miyaura coupling is non-trivial due to the inherent structural and electronic properties of the molecule:
-
Steric Hindrance: The ortho-nitro group exerts significant steric bulk, which can impede the crucial transmetalation step of the catalytic cycle[1][2].
-
Electronic Dichotomy: The powerful electron-withdrawing nature of the nitro group, while activating the aryl ring towards oxidative addition in a corresponding halide partner, renders the boronic acid susceptible to protodeboronation, an undesired side reaction that cleaves the C-B bond[3][4]. Conversely, the electron-donating amino group at the meta-position increases the electron density of the aromatic ring, which can also influence the propensity for protodeboronation.
-
Potential for Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity[5].
A judicious choice of base is paramount to navigating these challenges, as the base plays a critical role in activating the boronic acid for transmetalation while minimizing side reactions[6][7]. This guide will provide the theoretical and practical framework for making an informed base selection.
Theoretical Considerations for Base Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step, where it facilitates the transfer of the organic moiety from the boron atom to the palladium center[7][8].
There are two predominant mechanistic pathways proposed for the role of the base[6][9]:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily undergoes transmetalation with the palladium(II) halide complex.
-
The Oxo-Palladium Pathway: The base (typically a hydroxide) reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide species. This intermediate then reacts with the neutral boronic acid to facilitate transmetalation.
For a substrate like this compound, the choice of base must strike a delicate balance: it needs to be sufficiently basic to promote the formation of the active boronate species but not so strong as to induce protodeboronation or other undesired side reactions.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design: A Systematic Approach to Base Screening
Given the unique challenges posed by this compound, a systematic screening of bases is the most effective strategy to identify optimal reaction conditions. We propose a tiered approach, starting with milder bases and progressing to stronger ones, while carefully monitoring for side product formation.
Model Reaction Setup
For the initial screening, we recommend a model reaction with a readily available and moderately reactive aryl bromide, such as 4-bromotoluene.
Reaction Scheme:
This compound + 4-bromotoluene --(Pd catalyst, Ligand, Base , Solvent, Temp)--> 5-Amino-2-nitro-4'-methylbiphenyl
Recommended Reagents and Conditions for Screening:
-
This compound: 1.2 equivalents
-
4-bromotoluene: 1.0 equivalent
-
Palladium Catalyst: Pd(OAc)₂ (2 mol%) or a pre-catalyst like Pd(dppf)Cl₂ (2 mol%)
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (4 mol%) is highly recommended for this sterically hindered substrate.
-
Solvent: A degassed mixture of 1,4-Dioxane/Water (4:1) is a good starting point. Anhydrous conditions with solvents like THF or Dioxane should be explored, especially with fluoride bases[3].
-
Temperature: 80-100 °C
-
Reaction Time: 12-24 hours (monitor by TLC or LC-MS)
Table 1: Proposed Base Screening Protocol
| Base Category | Base | Equivalents | Rationale |
| Weak Inorganic | K₂CO₃ | 2.0 - 3.0 | A standard, mild base often effective in Suzuki couplings. A good baseline for comparison[1]. |
| Na₂CO₃ | 2.0 - 3.0 | Similar to K₂CO₃, can be a cost-effective alternative[3]. | |
| KF | 3.0 | A milder option, particularly useful for substrates with base-sensitive groups. Often requires anhydrous conditions[1]. | |
| Strong Inorganic | K₃PO₄ | 2.0 - 3.0 | Often a reliable choice for challenging and sterically hindered substrates, providing a good balance of reactivity while minimizing certain side reactions[1]. |
| Cs₂CO₃ | 2.0 - 3.0 | More soluble and stronger than K₂CO₃, can increase reaction rates when weaker bases fail[1]. | |
| Organic (Non-nucleophilic) | DBU | 2.0 | A non-nucleophilic organic base that can be effective in specific cases, potentially avoiding side reactions associated with inorganic bases. |
| Et₃N | 3.0 | A common organic base, though often less effective than inorganic bases in Suzuki couplings. Included for comprehensive screening. |
Workflow for Base Selection
Caption: A systematic workflow for base selection.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on the findings from the base screening.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂, 2-5 mol%)
-
Ligand (e.g., SPhos or XPhos, 4-10 mol%)
-
Selected Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for Column Chromatography
-
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl bromide, this compound, and the selected base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the predetermined optimal temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Ensure proper degassing of solvents and reaction vessel to prevent catalyst oxidation. |
| 2. Insufficiently Basic Conditions | - Move to a stronger base from the screening table (e.g., from K₂CO₃ to K₃PO₄). | |
| 3. Catalyst Inhibition by Amino Group | - Consider using a ligand known to be less susceptible to coordination by amines. - In some cases, temporary protection of the amino group (e.g., as a Boc carbamate) may be necessary, although this adds synthetic steps[8][10]. | |
| Significant Protodeboronation | 1. Base is too Strong or Reaction Temperature is too High | - Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF). - Lower the reaction temperature. |
| 2. Presence of Water | - For bases like KF, conduct the reaction under strictly anhydrous conditions[1]. | |
| 3. Prolonged Reaction Time | - Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize prolonged exposure to basic conditions. | |
| Formation of Homocoupled Products | 1. Presence of Oxygen | - Improve the degassing procedure for solvents and the reaction setup. |
| 2. Inefficient Transmetalation | - This can lead to side reactions of the palladium-aryl intermediate. Re-evaluate the base and ligand to promote efficient transmetalation. | |
| Reduction of the Nitro Group | 1. Certain Ligands/Additives | - Some phosphine ligands can act as reducing agents at elevated temperatures. If nitro group reduction is observed, screen alternative ligands or lower the reaction temperature. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation that hinges on the strategic selection of the base. By understanding the interplay of steric and electronic effects and by employing a systematic screening approach, researchers can identify optimal conditions that maximize the yield of the desired biaryl product while minimizing side reactions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.
References
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ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.[Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.[Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[Link]
-
Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.[Link]
-
Domainex. (2024). Aminative Suzuki-Miyaura Coupling.[Link]
-
Wikipedia. (n.d.). Suzuki reaction.[Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups.[Link]
-
Wikipedia. (n.d.). Protecting group.[Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.[Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]
-
ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.[Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.[Link]
-
Science. (2024). Aminative Suzuki–Miyaura coupling.[Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[Link]
-
ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.[Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.[Link]
-
ResearchGate. (2025). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.[Link]
-
Royal Society of Chemistry. (n.d.). Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation.[Link]
-
National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.[Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.[Link]
-
ACS Publications. (2018). How Does Palladium-Amino Acid Cooperative Catalysis Enable Regio- and Stereoselective C(sp>3>)-H Functionalization in Aldehydes and Ketones? A DFT Mechanistic Study.[Link]
-
ACS Publications. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.[Link]
-
Semantic Scholar. (n.d.). How Does Palladium–Amino Acid Cooperative Catalysis Enable Regio- and Stereoselective C(sp3)–H Functionalization in Aldehydes and Ketones? A DFT Mechanistic Study.[Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.[Link]
-
Royal Society of Chemistry. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides.[Link]
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Application Note & Protocols: (5-Amino-2-nitrophenyl)boronic Acid as a Cornerstone for the Synthesis of Bioactive Heterocycles
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.
Abstract: This document provides a comprehensive guide to the strategic application of (5-Amino-2-nitrophenyl)boronic acid as a versatile building block for the synthesis of bioactive nitrogen-containing heterocycles, particularly benzimidazoles. We delve into the underlying chemical principles, provide detailed, field-tested protocols for key transformations, and offer insights into reaction optimization and troubleshooting. The methodologies presented herein are designed to be robust and adaptable, facilitating the rapid generation of molecular libraries for drug discovery programs.
Introduction: The Strategic Value of this compound
Heterocyclic scaffolds are the bedrock of modern medicinal chemistry, with over 90% of new drugs featuring these structural motifs.[1] Among these, the benzimidazole core is a "privileged structure," appearing in numerous clinically approved drugs due to its ability to form key interactions with a wide range of biological targets.[2][3] The efficient construction of diverse benzimidazole libraries is therefore a critical task in drug discovery.
This compound emerges as a uniquely powerful synthon for this purpose. Its structure is ingeniously pre-organized for the synthesis of fused heterocyclic systems. The key features are:
-
The Boronic Acid Moiety: A versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a strategic C(aryl)-C(aryl) bond.[4][5]
-
The Ortho-Nitro and Amino Groups: This 1,2-diamine precursor arrangement is primed for intramolecular cyclization following the reduction of the nitro group. The initial amino group can also be used for N-functionalization.
This strategic combination allows for a convergent synthesis pathway where molecular complexity is built in a controlled, stepwise manner, beginning with a C-C bond formation followed by a heterocycle-forming cascade.
Core Principle: A Convergent Suzuki Coupling-Reductive Cyclization Strategy
The primary application of this compound involves a two-stage sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by a reductive cyclization to forge the benzimidazole core. This approach offers significant advantages by allowing for the introduction of diverse aryl or heteroaryl substituents (R²) via the coupling partner, and a second point of diversity (R¹) during the final cyclization step.
Mechanistic Workflow
The overall transformation can be visualized as a three-step process, which is often telescoped into two experimental operations.
-
Stage 1: Suzuki-Miyaura Cross-Coupling: The boronic acid is coupled with an aryl or heteroaryl halide (or triflate) to form a 3-amino-6-nitro-biphenyl intermediate. This reaction follows the canonical Suzuki-Miyaura catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Stage 2: Nitro Group Reduction: The nitro group of the biphenyl intermediate is selectively reduced to an amine, generating a key ortho-phenylenediamine derivative.
-
Stage 3: Intramolecular Cyclization: The in situ generated diamine is condensed with a one-carbon electrophile (such as an aldehyde or its equivalent) to yield the final 2-substituted benzimidazole product.
This convergent workflow is illustrated below.
Caption: General workflow for benzimidazole synthesis.
Experimental Protocols & Methodologies
This section provides a detailed, two-part protocol for the synthesis of a representative 2,5-diarylbenzimidazole.
Protocol Part A: Suzuki-Miyaura Coupling of this compound
This procedure details the C-C bond formation between the title boronic acid and a representative aryl bromide.
Materials & Reagents:
| Reagent | Mol. Wt. | Amount (mmol) | Equiv. |
| This compound | 181.95 | 1.0 | 1.0 |
| Aryl Bromide (Ar²-Br) | - | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.73 | 0.03 | 0.03 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane (Anhydrous, Degassed) | - | 5 mL | - |
| Water (Degassed) | - | 1 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the selected Aryl Bromide (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Causality Note: The active Pd(0) species in the catalytic cycle is susceptible to oxidation, which deactivates the catalyst. Thoroughly degassing the solvents and maintaining an inert atmosphere are critical for achieving high yields.[7]
-
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours.
-
Expert Insight: The reaction progress should be monitored by TLC or LC-MS. The electron-withdrawing nitro group on the boronic acid can make it susceptible to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[7] Using a moderately strong base like K₃PO₄ often provides a good balance of reactivity while minimizing this side reaction compared to stronger bases.[7]
-
-
Work-up: After the reaction is complete (as judged by LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-amino-6-nitro-biphenyl intermediate.
Protocol Part B: One-Pot Reductive Cyclization to Form the Benzimidazole
This procedure details the conversion of the biphenyl intermediate into the final benzimidazole product.
Materials & Reagents:
| Reagent | Mol. Wt. | Amount (mmol) | Equiv. |
| 3-Amino-6-nitro-biphenyl Intermediate | - | 1.0 | 1.0 |
| Aromatic Aldehyde (R¹-CHO) | - | 1.1 | 1.1 |
| Iron powder (Fe) | 55.85 | 5.0 | 5.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 5.0 | 5.0 |
| Ethanol | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the 3-amino-6-nitro-biphenyl intermediate (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).
-
Nitro Reduction: Heat the mixture to reflux (approx. 80 °C) and stir for 1-2 hours until the reduction of the nitro group is complete (monitor by TLC/LC-MS).
-
Expert Insight: The Fe/NH₄Cl system in aqueous ethanol is a classic, cost-effective, and highly efficient method for nitro group reduction that is tolerant of many functional groups.[8] Alternative reagents include tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).
-
-
Cyclization: To the hot reaction mixture containing the in situ-generated diamine, add the aromatic aldehyde (1.1 mmol). Continue to reflux for an additional 2-4 hours. The reaction spontaneously cyclizes and oxidizes in the presence of air to form the aromatic benzimidazole ring.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography if necessary.
Data Presentation: Scope of the Synthesis
The described protocol is applicable to a wide range of coupling partners, enabling the synthesis of diverse benzimidazole libraries.
| Entry | Aryl Halide (Ar²-X) | Aldehyde (R¹-CHO) | Product Structure (Illustrative) | Yield (%) |
| 1 | 4-Bromotoluene | Benzaldehyde | 5-(p-tolyl)-2-phenyl-1H-benzo[d]imidazole | 75 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-benzo[d]imidazole | 81 |
| 3 | 2-Bromopyridine | Furan-2-carbaldehyde | 2-(furan-2-yl)-5-(pyridin-2-yl)-1H-benzo[d]imidazole | 68 |
| 4 | 3-Bromothiophene | Cyclohexanecarboxaldehyde | 2-cyclohexyl-5-(thiophen-3-yl)-1H-benzo[d]imidazole | 72 |
Yields are representative for the two-step sequence and will vary based on the specific substrates used.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | 1. Catalyst deactivation (oxygen).2. Protodeboronation of boronic acid.[7]3. Ineffective base. | 1. Ensure rigorous degassing of all solvents and use a fresh, high-quality catalyst.2. Use milder bases like K₃PO₄ or KF.[7] Consider using the boronic acid pinacol ester to improve stability. Run the reaction at the lowest effective temperature.3. Screen alternative bases such as Cs₂CO₃ or K₂CO₃. |
| Homocoupling of Boronic Acid | Reaction temperature is too high; incorrect stoichiometry. | Lower the reaction temperature. Use a slight excess of the aryl halide (1.1-1.2 equiv.) relative to the boronic acid. |
| Incomplete Nitro Reduction | Insufficient reducing agent or reaction time. | Increase the equivalents of the reducing agent (e.g., up to 10 eq. of Fe). If the substrate is challenging, switch to a stronger system like SnCl₂·2H₂O in HCl/EtOH. |
| Incomplete Cyclization | Sterically hindered aldehyde; poor electrophilicity. | Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. For challenging cases, convert the aldehyde to a bisulfite adduct for a cleaner reaction.[9] |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
- Baker, S. J., Ding, C. Z., Akama, T., Zhang, Y. K., Hernandez, V., & Xia, Y. (2009). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry, 1(7), 1275–1288.
-
International Journal of New "Revelation in Science" (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 8(6). Retrieved from [Link]
- McKenna, J. M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1, 435-442.
- Li, G., Kanda, Y., Hong, S. Y., & Radosevich, A. T. (2022). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(18), 8242–8248.
- Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Radosevich, A. T., et al. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts. Journal of the American Chemical Society, 144(18), 8242-8248.
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Kamal, A., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major anti-protozoal agents. RSC Advances, 11, 28716-28741.
- Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405.
- Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles. Theses and Dissertations, University of Texas Rio Grande Valley.
-
Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Retrieved from [Link]
- Estrada-Soto, S., et al. (2021). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 26(11), 3369.
- Rouf, A., et al. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 9(1), 308-310.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
- Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405.
- Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Der Pharma Chemica, 4(3), 1136-1144.
- Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?.
- ResearchGate. (n.d.).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ResearchGate. (n.d.).
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protecting group strategies for the amino group in (5-Amino-2-nitrophenyl)boronic acid
An Application Guide: Strategic Protection of the Amino Group in (5-Amino-2-nitrophenyl)boronic Acid for Advanced Synthesis
Introduction: The Challenge and Opportunity of a Multifunctional Building Block
This compound is a valuable bifunctional building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds and biaryl compounds via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Its utility stems from the strategic placement of three key functional groups: a nucleophilic amino group, an electron-withdrawing nitro group, and a versatile boronic acid moiety.
However, this very multifunctionality presents a significant synthetic challenge. The amino group, being nucleophilic, can interfere with a wide range of subsequent chemical transformations, including reactions with electrophiles or even side reactions under Suzuki coupling conditions.[4][5] Therefore, masking or "protecting" this amino group is a critical step to ensure chemoselectivity and achieve high yields of the desired product.
This guide provides a comprehensive overview of protecting group strategies tailored specifically for this compound. We will explore the rationale behind selecting an appropriate protecting group, provide detailed, field-tested protocols for protection and deprotection, and offer insights into troubleshooting common issues. The focus is on maintaining the integrity of the sensitive boronic acid and nitro functionalities while enabling versatile manipulation of the molecule.
Pillar 1: The Logic of Selecting a Protecting Group
Choosing a protecting group is not a one-size-fits-all decision; it is a strategic choice dictated by the planned synthetic route.[6] For this compound, the ideal protecting group must exhibit orthogonality .[7][8][9] This means its introduction and removal must occur under conditions that do not affect the other functional groups.
Figure 1. Decision workflow for selecting a suitable amino-protecting group based on the planned synthetic route's compatibility with the nitro and boronic acid functionalities.
Key Considerations:
-
Stability to Coupling Conditions: The protecting group must be robust enough to withstand the basic and catalytic conditions of Suzuki-Miyaura reactions.[10][11]
-
Preservation of the Nitro Group: The nitro group is highly susceptible to reduction. Therefore, deprotection methods involving catalytic hydrogenation (like those for the Cbz group) are generally incompatible.[12]
-
Integrity of the Boronic Acid: Boronic acids are prone to degradation, particularly protodeboronation, under strong acidic conditions.[13] This makes the deprotection of acid-labile groups like Boc a critical step requiring careful optimization.
Pillar 2: A Comparative Analysis of Common Amino Protecting Groups
The most prevalent protecting groups for amines are carbamates, which effectively decrease the nucleophilicity of the amino group.[4] Here, we evaluate the top candidates for this compound.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Suitability & Rationale |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, base (e.g., TEA, NaOH), in THF or Dioxane.[14][15][16] | Mild Acid (e.g., TFA in DCM, 4M HCl in Dioxane).[13][14][17] | Highly Suitable. The Boc group is stable to basic and nucleophilic conditions common in subsequent synthetic steps. Its acid-labile nature is orthogonal to the base-labile Fmoc and reduction-sensitive Cbz groups. The key challenge is performing the deprotection under conditions mild enough to prevent protodeboronation.[13][16] | |
| Cbz (Carboxybenzyl) | Cbz-Cl, base (e.g., NaHCO₃), in aqueous/organic solvent.[12][18] | Catalytic Hydrogenolysis (H₂, Pd/C).[12][19] | Unsuitable. The deprotection conditions (hydrogenolysis) will readily reduce the nitro group to an amine, making this group incompatible if the nitro functionality is to be retained. | |
| Fmoc (9-Fluorenyl-methoxycarbonyl) | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), in aqueous/organic solvent.[20][] | Base (e.g., 20% Piperidine in DMF).[][22] | Conditionally Suitable. The Fmoc group offers excellent orthogonality to acid-labile groups.[7] However, it can be cleaved by the basic conditions often used in Suzuki coupling reactions, potentially leading to premature deprotection and side reactions. Its use requires careful selection of a milder base for the coupling step. |
Based on this analysis, the Boc group represents the most robust and versatile choice for protecting this compound, provided the deprotection step is handled with care.
Pillar 3: Detailed Application Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes for researchers.
Protocol 1: Boc-Protection of this compound
This protocol details the efficient introduction of the Boc protecting group. The reaction proceeds by nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O).[14][16]
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or Sodium Hydroxide (1.1 eq)
-
Tetrahydrofuran (THF) or 1,4-Dioxane
-
Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in THF (approx. 0.2 M concentration).
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. Causality Note: The base is required to deprotonate the amine, increasing its nucleophilicity for the subsequent reaction.[14]
-
Add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in a minimal amount of THF.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization if applicable to obtain N-Boc-(5-amino-2-nitrophenyl)boronic acid as a solid.
Protocol 2: Suzuki-Miyaura Coupling with the Protected Intermediate
This protocol demonstrates the utility of the Boc-protected building block in a standard Suzuki-Miyaura cross-coupling reaction.
Figure 2. A typical experimental workflow illustrating the synthesis sequence from the starting material to the final deprotected biaryl product.
Materials:
-
N-Boc-(5-amino-2-nitrophenyl)boronic acid (1.0 eq)
-
Aryl halide (e.g., Aryl bromide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water)
Procedure:
-
To a reaction vessel, add N-Boc-(5-amino-2-nitrophenyl)boronic acid (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Causality Note: This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Add the degassed solvent system (e.g., 4:1 Dioxane/Water).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the crude product by column chromatography to yield the Boc-protected biaryl compound.
Protocol 3: Mild Acidic Deprotection of the Boc Group
This protocol focuses on the careful removal of the Boc group while minimizing the risk of protodeboronation.
Materials:
-
Boc-protected biaryl compound from Protocol 2 (1.0 eq)
-
4 M HCl in 1,4-Dioxane or 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like DCM or Dioxane.
-
Cool the solution to 0 °C in an ice bath. Causality Note: Lowering the temperature helps to control the reaction rate and can suppress potential side reactions.
-
Slowly add the acidic solution (e.g., 4 M HCl in Dioxane or 20% TFA in DCM).
-
Stir the reaction at 0 °C and monitor closely by TLC (every 15-30 minutes). The reaction is often complete within 1-3 hours. Avoid extended reaction times to minimize protodeboronation.[17]
-
Once the starting material is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify as needed to obtain the final deprotected amine product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Protection (Protocol 1) | 1. Insufficient (Boc)₂O or base. 2. Low reactivity of the amine (due to electron-withdrawing nitro group). | 1. Add an additional 0.1-0.2 eq of (Boc)₂O and continue stirring. 2. Increase reaction time or gently warm the reaction to 40 °C. |
| Poor Yield in Suzuki Coupling (Protocol 2) | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Sub-optimal base or solvent system. | 1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Ensure thorough degassing by sparging with argon for 15-30 minutes. 3. Screen alternative bases (e.g., K₃PO₄) or solvent systems. |
| Product Loss During Deprotection (Protocol 3) | 1. Protodeboronation due to harsh acidic conditions. 2. Product is water-soluble as the HCl salt. | 1. Reduce reaction time, maintain 0 °C, or use a milder acid. 2. After quenching and neutralization, ensure thorough extraction with an appropriate organic solvent. Saturating the aqueous layer with NaCl can improve extraction efficiency. |
References
-
Fyfe, J. W. B., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
- W. C. Chan, P. D. White (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Note: While this is a book reference, the principles of photocleavable groups are discussed in various online sources.)
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Ni, L., et al. (2014). Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics. Journal of the American Chemical Society. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. [Link]
-
Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]
-
National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
National Institutes of Health. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]
-
ResearchGate. (n.d.). Effects of 3-nitrophenylboronic acid and 4-butylphenylboronic acid.... [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
-
Chemical Reviews. (2009). Amino Acid-Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
University of Toronto. (n.d.). Synthesis and applications of aminoboronic acids. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
ResearchGate. (n.d.). Activation of Boc‐protected amino boronic esters. [Link]
-
RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. [Link]
-
Organic Letters. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. [Link]
-
Activotec. (n.d.). Standard Fmoc Protected Amino Acids. [Link]
-
PubMed. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. [Link]
Sources
- 1. Boronic acid, (5-amino-2-nitrophenyl)- (9CI) [synhet.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 2-硝基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. biosynth.com [biosynth.com]
- 8. fiveable.me [fiveable.me]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. total-synthesis.com [total-synthesis.com]
- 17. BOC deprotection [ms.bzchemicals.com]
- 18. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 19. Cbz-Protected Amino Groups [organic-chemistry.org]
- 20. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 22. Fmoc Protected Amino Acids - Activotec [activotec.com]
one-pot synthesis involving (5-Amino-2-nitrophenyl)boronic acid
Application Note & Protocol
A Sequential One-Pot Suzuki Coupling and Nitro Reduction for the Facile Synthesis of Diamino Biaryl Scaffolds from (5-Amino-2-nitrophenyl)boronic acid
Abstract
This application note details a robust and highly efficient one-pot, two-step synthetic protocol commencing with this compound. The methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an in-situ reduction of the nitro functionality. This sequential process circumvents the need for intermediate isolation and purification, significantly streamlining the synthesis of valuable 2,5'-diaminobiphenyl derivatives. These scaffolds are privileged structures in medicinal chemistry and materials science. We provide a detailed mechanistic rationale, a step-by-step experimental protocol, quantitative data for representative substrates, and a comprehensive troubleshooting guide to ensure reliable implementation by researchers in drug discovery and synthetic chemistry.
Introduction and Scientific Rationale
This compound (CAS: 100449-87-4) is a versatile bifunctional building block in modern organic synthesis.[1] Its structure, featuring a nucleophilic amino group, an electrophilic nitro group, and a versatile boronic acid moiety, allows for diverse and sequential chemical transformations. Boronic acids are fundamental reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3]
The 2,5'-diaminobiphenyl core structure, the target of this protocol, is a key pharmacophore found in numerous biologically active molecules. Its synthesis, however, often requires multi-step procedures involving protection/deprotection strategies and intermediate purifications, leading to lower overall yields and increased waste.
One-pot syntheses offer a compelling solution by increasing operational efficiency, reducing solvent and reagent consumption, and minimizing purification steps, thereby aligning with the principles of green chemistry.[4] This protocol is designed around this principle: a Suzuki-Miyaura coupling to construct the biaryl backbone, immediately followed by the reduction of the nitro group in the same reaction vessel to unmask the second amine. The choice of reagents and conditions is critical for the success of this tandem approach, ensuring compatibility between the two distinct reaction types.
Mechanistic Considerations and Strategic Choices
The success of this one-pot protocol hinges on the careful orchestration of two sequential chemical transformations: a palladium-catalyzed C-C bond formation and a subsequent chemoselective reduction.
The Suzuki-Miyaura Cross-Coupling Step
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key stages: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety (Ar') to the Pd(II) complex, displacing the halide. This step is often rate-limiting, especially with sterically hindered or electronically challenging substrates like this compound.[6] The ortho-nitro group exerts a strong electron-withdrawing effect and can present steric hindrance, necessitating the use of highly active catalyst systems.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Catalyst System Rationale: For this protocol, a catalyst system comprising a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos or XPhos) is recommended. These ligands are known to accelerate both the oxidative addition and reductive elimination steps and are particularly effective for challenging couplings involving sterically hindered or electron-deficient partners.[6][7]
The In-Situ Nitro Reduction Step
Following the completion of the Suzuki coupling, the reaction environment contains the newly formed biaryl product, the palladium catalyst, the base, and solvent. The chosen reducing agent must be effective in these conditions and not lead to undesired side reactions, such as deborylation of any remaining starting material or degradation of the catalyst.
Reducing Agent Rationale: Iron powder in the presence of a mild acid like acetic acid or ammonium chloride is an excellent choice for this transformation. It is inexpensive, effective, and generally compatible with the components of the preceding step. The reaction is heterogeneous, and the iron salts can be easily removed during aqueous workup.
The One-Pot Workflow
The entire process is designed to occur in a single reaction vessel, following a carefully timed sequence of additions. This workflow minimizes handling and potential loss of material.
Detailed Experimental Protocol
Safety Note: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts are toxic and should be handled with care.
Materials and Equipment
-
This compound (CAS: 100449-87-4)
-
Aryl Halide (e.g., 4-bromoanisole, 3-bromopyridine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate Tribasic (K₃PO₄) , anhydrous
-
Iron Powder (<10 micron, reduced)
-
Ammonium Chloride (NH₄Cl)
-
Solvents: 1,4-Dioxane (anhydrous), Deionized Water, Ethyl Acetate, Brine
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard Glassware: Schlenk flask or round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Purification: Silica gel for column chromatography
Step-by-Step Procedure
Step A: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.5 mmol, 2.5 equiv.).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
Step B: In-Situ Nitro Reduction
-
Once the Suzuki coupling is complete (as determined by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
To the same flask, add iron powder (5.0 mmol, 5.0 equiv.) followed by a solution of ammonium chloride (5.0 mmol, 5.0 equiv.) in deionized water (3 mL).
-
Heat the resulting suspension to 80 °C with vigorous stirring.
-
Monitor the reduction by TLC or LC-MS, observing the disappearance of the nitro-biaryl intermediate. This step is typically complete in 1-3 hours.
Step C: Workup and Purification
-
After the reduction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the suspension through a pad of Celite® to remove the iron salts and palladium catalyst. Wash the pad thoroughly with additional ethyl acetate (3 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer with deionized water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure 2,5'-diaminobiphenyl product.
Representative Data
The following table summarizes expected outcomes for the one-pot synthesis using this compound with various aryl bromides. Yields are for the isolated, purified product over two steps.
| Entry | Aryl Bromide Partner | Suzuki Time (h) | Reduction Time (h) | Isolated Yield (%) |
| 1 | 4-Bromoanisole | 3 | 1.5 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4 | 2 | 78 |
| 3 | 3-Bromopyridine | 5 | 2.5 | 72 |
| 4 | Methyl 4-bromobenzoate | 3.5 | 1.5 | 81 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion in Suzuki step | - Inactive catalyst (Pd(0) oxidized)- Insufficiently anhydrous solvent- Ineffective base | - Ensure a properly inert atmosphere; use fresh catalyst.- Use freshly distilled or commercially available anhydrous solvents.- Use freshly ground, anhydrous K₃PO₄. |
| Formation of homocoupled byproducts | - Reaction temperature too high- Presence of oxygen | - Lower the reaction temperature to 80-90 °C.- Thoroughly degas the solvent and maintain a positive pressure of inert gas. |
| Incomplete nitro reduction | - Insufficient reducing agent- Inactive iron powder | - Increase the equivalents of iron powder and NH₄Cl to 7-10 equiv.- Use freshly opened, high-purity iron powder. |
| Difficult purification | - Baseline streaking on TLC- Product co-elutes with impurities | - The diamino product is basic. Pre-treat the silica gel with 1-2% triethylamine in the eluent to prevent streaking.- Ensure complete removal of iron salts during filtration. |
Conclusion
This application note provides a validated, efficient, and scalable one-pot protocol for the synthesis of 2,5'-diaminobiphenyls from this compound. By combining a robust Suzuki-Miyaura coupling with a compatible in-situ nitro reduction, this method offers a significant improvement over traditional multi-step approaches. The detailed mechanistic insights and practical troubleshooting advice provided herein are intended to empower researchers to confidently apply this methodology for the rapid generation of molecular complexity in their respective fields.
References
- Vertex AI Search, based on "Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - NIH".
- Vertex AI Search, based on "Boronic acid, (5-amino-2-nitrophenyl)- (9CI) - SynHet".
- Vertex AI Search, based on "One-Pot Synthesis Methods Utilizing 2-Methylpropylboronic Acid: Applic
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- Vertex AI Search, based on "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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- Vertex AI Search, based on "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube".
- Vertex AI Search, based on "Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids - ChemRxiv".
- Vertex AI Search, based on "Application in medicinal chemistry and comparison studies.
- Vertex AI Search, based on "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers".
- Vertex AI Search, based on "(5-AMino-2-Methylphenyl)boronic acid - MySkinRecipes".
- Vertex AI Search, based on "Simple Method for Synthesizing Boronic Acid-Based Drugs | Technology Networks".
- Vertex AI Search, based on "2-Amino-5-nitrophenylboronic acid pinacol ester | CAS 1351337-48-8".
- Vertex AI Search, based on "One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing)".
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- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Biaryls Using (5-Amino-2-nitrophenyl)boronic Acid
<
Introduction: The Strategic Importance of Substituted Biaryls
The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in active pharmaceutical ingredients (APIs) stems from its ability to provide a rigid scaffold, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. The specific introduction of amino and nitro functionalities, as afforded by (5-Amino-2-nitrophenyl)boronic acid, offers valuable handles for further molecular elaboration, making it a critical building block in drug discovery and development.[1]
This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of biaryls utilizing this compound via the Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying chemical principles and practical considerations essential for successful, robust, and scalable process development.[2][3]
Reaction Mechanism and Key Considerations: A Deeper Dive into the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[2] Understanding the catalytic cycle is paramount for troubleshooting and process optimization.
The Catalytic Cycle
The generally accepted mechanism involves three key steps:[4]
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl. For large-scale synthesis, aryl bromides often represent an optimal balance of reactivity and cost.[2]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species. The choice of base is critical and can significantly impact reaction rates and yields.[5]
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst to re-enter the catalytic cycle.[4]
Figure 1: Generalized Suzuki-Miyaura catalytic cycle.
Causality Behind Experimental Choices
-
Catalyst Selection: While numerous palladium catalysts exist, a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is commonly employed for scale-up.[6] The ligand stabilizes the palladium species and modulates its reactivity. For electron-deficient or sterically hindered substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos can be highly effective.[7][8]
-
Base Selection: The base plays a multifaceted role, including the formation of the active boronate species and influencing the overall reaction kinetics.[3] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used in large-scale processes due to their cost-effectiveness and handling characteristics.[9][10] The choice of base should be empirically determined for each specific substrate pairing.
-
Solvent System: The solvent must solubilize the reactants and catalyst system. A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water is often employed.[9] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate.[2] For large-scale operations, considerations of solvent toxicity, boiling point, and ease of removal during work-up are critical.[1]
Scale-Up Synthesis Protocol: this compound with an Aryl Bromide
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a multi-gram to kilogram scale. Note: This is a representative protocol and may require optimization for specific substrates.
Safety First: Reagent Handling and Precautions
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Palladium Catalysts: Can be toxic and should be handled in a well-ventilated area or fume hood.
-
Organic Solvents: Many are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.
-
Bases: Can be corrosive. Handle with care and appropriate PPE.
For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent.[12][13][14]
Experimental Workflow
Figure 2: Experimental workflow for biaryl synthesis.
Step-by-Step Methodology
-
Reagent Preparation and Reactor Inerting:
-
Charge a suitably sized reactor with the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Seal the reactor and inert the atmosphere by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) at least three times. This is critical to prevent oxidation of the Pd(0) catalyst.[15]
-
-
Solvent and Catalyst Addition:
-
To the inerted reactor, add the degassed organic solvent (e.g., dioxane or 2-MeTHF) and degassed water. The solvent ratio will need to be optimized but a common starting point is 4:1 to 10:1 organic to aqueous.
-
In a separate, inerted vessel, prepare a solution or slurry of the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst) and ligand (if required) in a small amount of the reaction solvent.
-
Transfer the catalyst solution/slurry to the main reactor via cannula or a pressure-equalizing addition funnel.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with efficient stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[16][17][18] A typical mobile phase for TLC analysis could be a mixture of ethyl acetate and hexanes. The disappearance of the limiting starting material (usually the aryl bromide) indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or toluene) and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove the inorganic base and other water-soluble impurities.[19]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude biaryl product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.[20] For large-scale production, crystallization is generally preferred for its efficiency and scalability.
-
Data Presentation: Representative Reaction Parameters and Outcomes
| Parameter | Condition | Rationale | Typical Yield (%) |
| Aryl Halide | Aryl Bromide | Good balance of reactivity and cost for scale-up. | 85-95% |
| Boronic Acid | This compound (1.2 eq) | A slight excess ensures complete consumption of the more expensive aryl halide. | |
| Catalyst | Pd(OAc)₂ (0.5-2 mol%) + SPhos (1-4 mol%) | Effective for a broad range of substrates, including those that are sterically or electronically challenging.[21] | |
| Base | K₂CO₃ (2.5 eq) | Cost-effective, readily available, and generally provides good results.[22] | |
| Solvent | Dioxane/H₂O (5:1) | Good solubility for reactants and facilitates base-mediated activation of the boronic acid.[23] | |
| Temperature | 90 °C | Provides a sufficient reaction rate without significant thermal decomposition of reagents or product. | |
| Reaction Time | 4-12 hours | Monitored by HPLC to ensure completion and avoid prolonged heating.[24] |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction was properly inerted to prevent catalyst oxidation. Consider using a fresh batch of catalyst and ligand.
-
Insufficient Base: The base is crucial for activating the boronic acid. Ensure it is of good quality and used in sufficient excess.
-
Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
-
Formation of Byproducts:
-
Homocoupling of Boronic Acid: This can occur if the reaction is not sufficiently inerted, leading to oxidative homocoupling.[3] Thorough degassing of solvents and inerting of the reactor is key.
-
Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure the reaction conditions are sufficiently basic.
-
-
Difficult Purification:
-
Residual Palladium: If the final product is contaminated with palladium, a charcoal treatment or scavenging resin can be employed.
-
Emulsion during Work-up: Adding more brine or filtering the mixture through a pad of celite can help to break up emulsions.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully selecting and controlling the reaction parameters, the scale-up synthesis of biaryls using this compound can be achieved with high efficiency and reproducibility. This guide provides a solid foundation for researchers, scientists, and drug development professionals to successfully implement this important transformation in their work.
References
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 58(48), 9633-9695. [Link not available]
-
Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(33), 6435-6441. [Link]
-
Han, F. S. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Mitchell, D., & Strickland, J. B. (2000). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development, 4(1), 38-43. [Link]
-
Murray, J. I. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library Open Collections. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–875. [Link]
-
Magano, J., & Dunetz, J. R. (2014). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]
-
Oldenhuis, N. J., et al. (2011). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 133(48), 19490–19493. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Advion. [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry and Biochemistry. [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Al-Masri, A. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 108. [Link]
- Anderson, K. W., et al. (2006). Process for preparing biaryl compounds.
-
de la Torre, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8496–8501. [Link]
-
ResearchGate. (n.d.). Synthetic pathways to biaryls. [Image]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of α-Aminoboronic Acids via Boroalkyl Group Migration. ResearchGate. [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 9. researchgate.net [researchgate.net]
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- 11. Boronic acid, (5-amino-2-nitrophenyl)- (9CI) [synhet.com]
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- 21. researchgate.net [researchgate.net]
- 22. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 23. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Troubleshooting & Optimization
low yield in Suzuki coupling with (5-Amino-2-nitrophenyl)boronic acid
Topic: Troubleshooting Low Yield in Suzuki Coupling with (5-Amino-2-nitrophenyl)boronic acid
As Senior Application Scientists, we understand that navigating the complexities of substituted arylboronic acids is a common challenge in synthetic chemistry. The this compound substrate is particularly notorious for inconsistent results. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve low-yield issues, moving beyond a simple checklist to explain the underlying chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low yields or no product at all with this compound. What makes this substrate so difficult?
A: The primary challenge with this substrate lies in its unique and conflicting electronic properties. It possesses a strongly electron-withdrawing nitro group (-NO₂) ortho to the boronic acid and an electron-donating amino group (-NH₂) meta to it.
-
The Nitro Group Effect: The ortho-nitro group significantly deactivates the boronic acid. Electron-withdrawing groups decrease the nucleophilicity of the arylboronic acid, which can slow down the crucial transmetalation step in the Suzuki catalytic cycle.[1] More critically, this strong electron-withdrawing effect makes the carbon-boron bond highly susceptible to cleavage by water or other protic sources in a side reaction called protodeboronation .[2][3] This process replaces the boronic acid group with a simple hydrogen, consuming your starting material without forming the desired product.
-
The Amino Group Effect: Conversely, electron-donating groups like the amino group are generally beneficial for the Suzuki reaction as they enhance the nucleophilicity of the boronic acid, favoring the transmetalation step.[1][4] However, in this specific molecule, the powerful deactivating effect of the ortho-nitro group often dominates.
The result is a substrate that is inherently prone to decomposition via protodeboronation before it has a chance to participate effectively in the catalytic cycle.
Q2: My main side product appears to be 4-nitroaniline, resulting from the loss of the boronic acid group. How do I prevent this protodeboronation?
A: Protodeboronation is the most common failure mode for this substrate.[2] It is often accelerated by strong bases, high temperatures, and the presence of water.[3] Here are several strategies to mitigate it, ordered from simplest to most involved:
-
Optimize the Base: This is the most critical parameter. A strong base can aggressively attack the C-B bond.
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH should be avoided.
-
Start with a Milder Base: Potassium fluoride (KF) is an excellent choice for substrates prone to protodeboronation, especially under anhydrous conditions, as it is less harsh than carbonates or phosphates.[2]
-
Use Weaker Carbonates/Phosphates: If KF is ineffective, consider potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). K₃PO₄ is often a good balance, providing sufficient activity while being less harsh than stronger bases.[2][7]
-
-
Control the Temperature: Run the reaction at the lowest effective temperature. Higher temperatures significantly accelerate the rate of protodeboronation.[6] It is better to have a slow, clean reaction over 24 hours than a fast, failed reaction in 2 hours.
-
Use Anhydrous Conditions: Since water is a proton source, minimizing its presence can suppress protodeboronation. This is particularly effective when using a base like KF.[2][6] Ensure solvents are rigorously dried and the reaction is run under a strict inert atmosphere.
-
Protect the Boronic Acid: If the above methods fail, the most robust solution is to convert the boronic acid to a more stable derivative before the reaction.
-
Pinacol Esters (BPin): These are significantly more stable and resistant to protodeboronation.[6]
-
MIDA Boronates: These are highly stable, crystalline solids that are resistant to chromatography and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[3][6][8]
-
Q3: What are the best practices for catalyst and ligand selection for this electronically challenging substrate?
A: Standard catalysts like Pd(PPh₃)₄ may be insufficient here due to the deactivating nature of the nitro group. A more robust catalytic system is required to achieve a reasonable reaction rate that can outcompete the decomposition of the boronic acid.
-
Use Electron-Rich, Bulky Ligands: Ligands are crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For deactivated substrates, electron-rich and sterically hindered phosphine ligands are highly recommended.
-
Employ Modern Pre-catalysts: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, which can be inefficient, use a well-defined pre-catalyst.
Q4: What is a reliable set of starting conditions (catalyst, base, solvent) to try for my first optimization experiment?
A: When dealing with a difficult substrate, it's crucial to start with conditions that have a high probability of success, even if the yield is not perfect. The following table provides a robust starting point for optimization.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Aryl chlorides are less reactive and will likely require more aggressive conditions, increasing the risk of protodeboronation.[9] |
| Boronic Acid | This compound (1.5 equiv) | A slight excess helps to compensate for any decomposition and drives the reaction to completion. |
| Catalyst | XPhos Pd G3 (1-2 mol%) | An air-stable, highly active pre-catalyst designed for challenging couplings.[11] |
| Base | K₃PO₄ (Potassium Phosphate, 2.0-3.0 equiv) | A moderately strong base that is often effective for difficult couplings without being overly harsh.[2][7] Must be finely powdered. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 ratio) | A common solvent system that balances reagent solubility. Ensure solvents are rigorously degassed before use.[2][6] |
| Temperature | 60-80 °C | Start low to minimize protodeboronation. Only increase the temperature if the reaction stalls completely.[6] |
General Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (2.5 equiv).[11]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. Oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[2][11]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-Dioxane and water (4:1). Add the solvent to the reaction vessel via syringe under a positive pressure of inert gas.
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours). Look for the consumption of the limiting aryl halide.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired product.[4][6]
Q5: I've tried the initial conditions, but my reaction has stalled with starting material still present. What should I do next?
A: If the reaction stalls, a systematic approach is needed to identify the root cause. Use the following workflow to diagnose the issue.
References
- BenchChem. (2025). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid.
-
ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
-
Reddit. (2019). How resistant are Suzuki couplings to nitro groups?. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
WordPress. (2025). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi-res.com [mdpi-res.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with (5-Amino-2-nitrophenyl)boronic acid
Welcome to the technical support hub for (5-Amino-2-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile yet challenging reagent. Here, we address common issues encountered during experimental work, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the integrity of your results.
Section 1: Understanding the Reagent - Core Challenges
This compound is a valuable building block in organic synthesis, particularly in the construction of complex biaryl and heterocyclic structures through Suzuki-Miyaura cross-coupling reactions.[1][2] However, its unique electronic properties—possessing both an electron-donating amino group and a potent electron-withdrawing nitro group—present specific challenges that require careful consideration of reaction parameters.
Q1: What are the primary challenges I should anticipate when using this compound in a Suzuki-Miyaura coupling reaction?
A1: The main challenges stem from the molecule's electronic nature and its susceptibility to certain side reactions. Key issues include:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material without forming the desired product.[3] The electron-withdrawing nitro group, particularly in the ortho position, makes the boronic acid more susceptible to this process, which is often accelerated by aqueous bases and high temperatures.[4][5]
-
Catalyst Inhibition/Deactivation: The amino group can coordinate with the palladium catalyst, potentially leading to the formation of inactive catalyst species and slowing down or halting the reaction.[6]
-
Homocoupling: The presence of oxygen or certain palladium(II) species can lead to the unwanted coupling of two boronic acid molecules.[7]
-
Solubility Issues: Ensuring that all reactants, particularly the boronic acid and the inorganic base, are sufficiently soluble in the chosen solvent system is crucial for an efficient reaction.[8]
-
Competing Reactivity: The presence of both amino and nitro groups can lead to undesired side reactions if not carefully managed, especially with sensitive coupling partners or under harsh conditions.
Section 2: Troubleshooting Common Experimental Failures
This section provides a systematic approach to diagnosing and resolving common problems encountered during Suzuki-Miyaura coupling reactions with this compound.
Low to No Product Yield
Q2: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the first things I should investigate?
A2: A failed Suzuki coupling can be frustrating, but a methodical approach to troubleshooting can often identify the culprit. Here’s a checklist of primary parameters to assess:
-
Catalyst Activity and Integrity:
-
Palladium Source: Ensure your palladium precatalyst is active. If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state.[4] Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst for more reliable initiation.[9]
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be ineffective. For this electron-deficient boronic acid, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often necessary to facilitate the oxidative addition and reductive elimination steps.[10]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the homocoupling of your boronic acid.[7][9] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[11]
-
-
Reagent Quality and Stability:
-
Boronic Acid Purity: Impurities in the this compound can inhibit the catalyst.
-
Protodeboronation: As a primary suspect, significant protodeboronation can consume your starting material. You can often detect the resulting 4-nitroaniline byproduct by LC-MS or NMR analysis of the crude reaction mixture.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. An inappropriate base can fail to activate the boronic acid or can aggressively promote protodeboronation.[12][13]
-
Solvent System: Poor solubility of any reactant will severely hamper the reaction rate.[8]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and protodeboronation.[4]
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting a failed Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for failed Suzuki couplings.
Managing Protodeboronation
Q3: I've confirmed that protodeboronation is the major side reaction. How can I minimize it?
A3: Combating protodeboronation requires a multi-faceted approach that focuses on both the reaction conditions and the nature of the boronic acid itself.[3]
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[11][14] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the opportunity for the side reaction to occur.[3]
-
Optimize the Base: The base is a key player in protodeboronation.
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH can aggressively promote this side reaction.
-
Select a Milder Base: Consider using potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[4] These provide sufficient basicity to promote the catalytic cycle while being less harsh. Cesium carbonate (Cs₂CO₃) is another effective, more soluble option.[4][15] For substrates with base-sensitive functional groups, potassium fluoride (KF) under anhydrous conditions can be an excellent choice.[4]
-
-
Minimize Water Content: While Suzuki reactions often benefit from some water to dissolve the base and facilitate transmetalation, excess water can accelerate protodeboronation.[8][11] Use a mixed solvent system like 1,4-Dioxane/H₂O (e.g., 4:1 or 10:1) or Toluene/EtOH/H₂O.[4]
-
Lower the Reaction Temperature: High temperatures provide more energy for the protodeboronation pathway. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[11]
-
Increase the Reaction Rate: If the desired coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period. Using a more active catalyst system (e.g., a more electron-rich ligand) can accelerate the productive pathway, outcompeting protodeboronation.
Section 3: Optimization of Reaction Parameters
Fine-tuning your reaction conditions is essential for success. This section provides data-driven recommendations for selecting the optimal catalyst, base, and solvent.
Catalyst and Ligand Selection
Q4: Which palladium catalyst and ligand combination is most effective for coupling this compound?
A4: Due to the electron-deficient nature of the boronic acid, a highly active catalyst system is required. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[11] The most reliable systems typically involve a palladium source paired with a bulky, electron-rich phosphine ligand.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3, SPhos Pd G2 | These are pre-formed Pd(II) precatalysts that rapidly generate the active Pd(0) species, leading to more reliable and reproducible results.[9][10] |
| Palladium Source (if adding ligand separately) | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources, respectively. Pd(OAc)₂ requires in-situ reduction.[7][16] |
| Ligand | XPhos, SPhos, RuPhos | These Buchwald-type biaryl phosphine ligands are highly effective for challenging couplings. Their steric bulk and electron-donating properties promote both the oxidative addition and the final reductive elimination step of the catalytic cycle.[10] |
Base and Solvent Selection
Q5: How do I choose the best base and solvent for my reaction?
A5: The optimal base and solvent are interdependent and also depend on your specific coupling partner. The goal is to ensure all components are soluble while providing the right basicity to drive the reaction without causing decomposition.
Base Selection Guide:
| Base | Typical Equivalents | Common Solvent System(s) | Temperature Range (°C) | Comments |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1), Toluene/H₂O | 80 - 110 | A strong, reliable base often effective for difficult couplings. Good first choice.[4][10] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O | 80 - 110 | A standard, widely used, and milder base. May be less effective for very challenging substrates.[4][15] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, DMF | 80 - 110 | More soluble and generally stronger than K₂CO₃; can increase reaction rates.[1][4] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[4] |
Solvent System Considerations:
-
1,4-Dioxane/Water: A very common and effective mixture that provides good solubility for both organic substrates and inorganic bases.[8]
-
Toluene/Ethanol/Water: Another excellent multiphasic system that can enhance solubility and reaction rates.[4]
-
THF/Water: A versatile solvent that can be effective, though THF's lower boiling point limits the accessible temperature range.[8]
-
DMF: A polar aprotic solvent that can be useful for particularly challenging couplings where solubility is a major issue, but be aware it can sometimes participate in side reactions.[1][8]
Section 4: Experimental Protocols
This section provides a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction that can be used as a starting point for your optimization efforts.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[9]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Section 5: Frequently Asked Questions (FAQs)
Q6: Can I use this compound with aryl chlorides instead of bromides?
A6: Yes, but aryl chlorides are significantly less reactive than aryl bromides or iodides.[1] To successfully couple an aryl chloride, you will almost certainly need to use one of the highly active Buchwald-type catalyst systems (e.g., XPhos Pd G3) and potentially higher temperatures (100-120 °C) and catalyst loadings (2-5 mol%).[6][17]
Q7: My product appears to be contaminated with a symmetrical biaryl (homocoupled product). What causes this?
A7: Homocoupling of the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) is typically caused by the presence of oxygen in the reaction mixture.[7] Oxygen can oxidize the Pd(0) catalyst to Pd(II) species, which can then promote this undesired side reaction. The solution is to rigorously degas your solvents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas for an extended period) and to maintain a strict inert atmosphere throughout the entire setup and reaction time.[9]
Q8: How should I store this compound?
A8: Like many boronic acids, this compound can be sensitive to air and moisture. It is best stored in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and in a cool, dark, and dry place, such as a desiccator or a freezer. Proper storage will prevent gradual degradation and ensure more consistent results in your reactions.
Q9: The purification of my final product is difficult due to its polarity. Any suggestions?
A9: The presence of both an amino and a nitro group can make the final product quite polar, which can lead to streaking on silica gel columns.
-
Column Chromatography Additives: Try adding a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide to your eluent system. This can help to deactivate acidic sites on the silica gel and improve peak shape.
-
Alternative Stationary Phases: If silica is problematic, consider using a different stationary phase, such as alumina (basic or neutral) or C18 reversed-phase chromatography.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying polar compounds on a larger scale.
-
Acid/Base Extraction: You may be able to exploit the basicity of the amino group. Dissolve the crude material in an organic solvent and extract it with a dilute aqueous acid (e.g., 1M HCl). Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extract the purified product back into an organic solvent.
References
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Boronic acid-modified magnetic materials for antibody purification. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
Anderson, K. W., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
Beilstein Journals. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Retrieved from [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
PubMed. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
National Institutes of Health. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids? Retrieved from [Link]
-
ACS Publications. (n.d.). Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption Ionization mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
American Chemical Society. (2017). Synthesis and Applications of Boronate Affinity Materials. Retrieved from [Link]
-
PubMed. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of boronic acids and amines. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Reactions with (5-Amino-2-nitrophenyl)boronic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are utilizing (5-Amino-2-nitrophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this reagent—featuring a sterically demanding ortho-nitro group and a potentially catalyst-coordinating meta-amino group—presents specific challenges that can lead to common side products and reduced reaction efficiency. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently encountered issues.
Troubleshooting Guide & FAQs
This section addresses the most common problems observed during Suzuki couplings with this compound. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction is giving a very low yield of the desired product. What are the primary factors I should investigate?
Low yields with this substrate are common and typically stem from a combination of electronic and steric effects, as well as potential side reactions. The primary culprits are often protodeboronation and suboptimal reaction conditions that fail to overcome the substrate's inherent challenges.[1]
Causality: The this compound is particularly challenging for two main reasons:
-
Steric Hindrance: The nitro group at the ortho position physically blocks the boron center, which can slow down the crucial transmetalation step in the catalytic cycle.[2]
-
Electronic Deactivation: The strong electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aryl group on the boronic acid, further impeding transmetalation.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Q2: I'm observing a significant amount of 4-nitroaniline in my crude mixture. What is this byproduct and how can I prevent it?
This byproduct is the result of protodeboronation , a major and well-known side reaction in Suzuki couplings.[3] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your starting material.
Causality: The C-B bond in this compound is particularly susceptible to protonolysis. The strong electron-withdrawing effect of the ortho-nitro group polarizes the C-B bond, making the ipso-carbon more susceptible to protonation.[1][4] This process is often accelerated by the presence of water and certain bases, especially at elevated temperatures.[1][5]
Mitigation Strategies:
-
Use a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can significantly suppress protodeboronation.[1][6] These esters are less prone to premature cleavage but are still sufficiently reactive in the catalytic cycle.
-
Employ Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly distilled solvents and flame-dry glassware under an inert atmosphere. While many Suzuki protocols use aqueous bases, minimizing water content can be beneficial for this specific substrate.
-
Optimize Base Selection: While a strong base is often needed for the transmetalation step, an overly harsh or highly aqueous base can promote protodeboronation.[1] Consider screening different bases. Potassium fluoride (KF) is a milder option that can be effective, particularly under anhydrous conditions.[1]
-
Control Reaction Temperature: Do not use higher temperatures than necessary. While heat can increase the rate of the desired coupling, it also accelerates the rate of protodeboronation.[1]
Q3: My main byproduct is a symmetrical biaryl, 2,2'-dinitro-5,5'-diaminobiphenyl. How do I minimize this homocoupling?
The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction consumes two equivalents of your boronic acid, reducing the potential yield of your desired heterodimer.
Causality: Homocoupling is often promoted by the presence of molecular oxygen, which can participate in oxidative side cycles with the palladium catalyst.[7] It can also occur if the transmetalation step is slow relative to other processes, allowing for alternative catalytic pathways to dominate. The purity of the boronic acid is also a factor; aged or impure batches may contain boroxines (trimeric anhydrides) which can have different reactivity profiles.[6]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. A common and effective method is to perform three cycles of evacuating the reaction vessel and backfilling with an inert gas like argon or nitrogen.[1][8]
-
Use High-Purity Reagents: Use fresh, high-purity this compound. If the reagent is old, consider purifying it or purchasing a new batch.[6]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is standard, but a very large excess can sometimes favor homocoupling.[8]
-
Optimize Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower homocoupling pathway. Screening different palladium precursors and ligands is advisable.
Q4: The reaction stalls or fails to go to completion. Could the amino group be inhibiting the catalyst?
Yes, catalyst inhibition or deactivation is a plausible issue. The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the electron-deficient palladium center.
Causality: The amino group is a Lewis base. Its coordination to the palladium catalyst can form stable, off-cycle complexes that are catalytically inactive or have greatly diminished activity.[9] This is a known challenge when using substrates containing basic nitrogen heterocycles or amino groups.[9]
Mitigation Strategies:
-
Ligand Selection is Crucial: Use bulky, electron-rich phosphine ligands. Ligands like SPhos, BrettPhos, or other biaryl phosphines are designed to be sterically demanding.[10][11] This bulkiness can disfavor the binding of the amino group to the palladium center while still promoting the necessary oxidative addition and reductive elimination steps.
-
Choice of Base: A strong inorganic base like potassium phosphate (K₃PO₄) is often effective.[1][12] It is thought that the base's primary role is to form the reactive boronate species, which then undergoes transmetalation. A sufficiently strong base can help ensure the catalytic cycle proceeds efficiently, minimizing the time the catalyst is vulnerable to inhibition.
-
Protect the Amino Group: While not ideal as it adds synthetic steps, protecting the amino group as a carbamate (e.g., Boc) or an amide can be a final recourse if other methods fail. This removes the basic lone pair from interfering with the catalyst.
Optimized Starting Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of temperature, time, and reagent stoichiometry may be necessary for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound pinacol ester (1.3 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 ratio, degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl bromide, the boronic acid pinacol ester, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath and stir at 90-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Recommended Reaction Components
| Component | Recommended Options | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ. |
| Ligand | SPhos, XPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial to overcome steric hindrance and prevent catalyst inhibition by the amino group.[9][10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong base is generally required to activate the electron-deficient boronic acid for transmetalation. K₃PO₄ is often a good first choice.[1][12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A polar aprotic solvent, often with a small amount of water to help dissolve the inorganic base. Anhydrous conditions with KF as a base can also be explored to minimize protodeboronation. |
| Boron Source | Pinacol Ester (Bpin) | Using the pinacol ester derivative is highly recommended to minimize the risk of protodeboronation.[1][6] |
Mechanistic Overview: Key Reaction and Side Pathways
Caption: Suzuki catalytic cycle with key side reactions.
References
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.[Link]
-
Protodeboronation. Wikipedia.[Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Royal Society of Chemistry.[Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.[Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate.[Link]
-
How resistant are Suzuki couplings to nitro groups? Reddit.[Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.[Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... ResearchGate.[Link]
-
Simultaneous reduction of nitro- to amino-group in the palladium-catalyzed Suzuki cross-coupling reaction. ResearchGate.[Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.[Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.[Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.[Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]
-
Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.[Link]
-
Protodeboronation of 5-formyl-2-thiopheneboronic acid. ResearchGate.[Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.[Link]
-
Organometallics 5: Suzuki Reaction. YouTube.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed.[Link]
-
Experiment 5 Suzuki Coupling. Scribd.[Link]
-
Mastering Suzuki-Miyaura Coupling: The Role of 5-Chloro-2-Fluorophenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 11. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Preventing Homocoupling of (5-Amino-2-nitrophenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing (5-Amino-2-nitrophenyl)boronic acid and encountering challenges with the formation of the homocoupled dimer byproduct. The unique electronic nature of this substrate—possessing both a potent electron-withdrawing nitro group and an electron-donating amino group—presents specific hurdles that can be overcome with a mechanistic understanding and precise control of reaction parameters.
This document provides in-depth troubleshooting strategies, optimized protocols, and the causal reasoning behind our experimental recommendations to ensure the success of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the homocoupling of this compound.
Q1: What is boronic acid homocoupling, and why is it a significant problem with my reaction?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid reagent react to form a symmetrical biaryl.[1][2] In your case, this results in the formation of 2,2'-dinitro-5,5'-diaminobiphenyl. This is particularly problematic for three reasons:
-
Yield Reduction: It consumes your this compound, directly lowering the yield of your desired cross-coupled product.
-
Stoichiometry Imbalance: The consumption of the boronic acid disrupts the optimal 1:1 stoichiometry with your aryl halide partner.
-
Purification Complexity: The homocoupled byproduct is often structurally similar to the target molecule, leading to co-elution during chromatographic purification and making isolation difficult.[1]
Q2: What are the primary chemical drivers for this homocoupling side reaction?
A2: There are two principal mechanistic pathways responsible for palladium-catalyzed homocoupling:
-
Oxygen-Mediated Homocoupling: This is the most prevalent cause.[3] Dissolved molecular oxygen (O₂) in your reaction mixture can oxidize the active Pd(0) catalyst to a palladium-peroxo complex.[4][5][6] This complex then reacts with two molecules of the boronic acid to generate the homocoupled product.[4][5] This pathway is a major issue if the reaction is not performed under strictly inert conditions.
-
Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can react directly with the boronic acid in a stoichiometric fashion to produce the homocoupled dimer.[7][8][9] This reaction serves to reduce the Pd(II) to the catalytically active Pd(0) state, but it does so at the expense of your starting material.[7][9]
Q3: How does the unique structure of this compound influence its tendency to homocouple?
A3: The substrate's electronic profile is a key factor. The potent electron-withdrawing nitro group makes the boronic acid more electron-deficient. While this can be beneficial for transmetalation, some studies suggest that electron-deficient arylboronic acids can be more susceptible to certain homocoupling pathways.[10] Furthermore, the ortho-nitro group makes the C-B bond more susceptible to a competing side reaction known as protodeboronation, especially in the presence of aqueous bases at elevated temperatures.[11]
Q4: My reaction mixture turned black very quickly. Is this a sign of homocoupling?
A4: A rapid change to a black, heterogeneous mixture often indicates the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This catalyst decomposition can be promoted by oxidative conditions that also favor homocoupling. While not a direct indicator of homocoupling, it signals that your catalytic system is unstable, and side reactions are likely occurring.
Section 2: In-Depth Troubleshooting Guide
When significant homocoupling (>10%) is observed via LC-MS or TLC, a systematic approach is required.
Issue: High Levels of Homocoupled Dimer Detected
This is the most common failure mode. The root cause is almost always an excess of oxidizing species (O₂) or reactive Pd(II) in the flask.
-
Root Cause Analysis: Oxidative Pathways The catalytic cycle for oxygen-mediated homocoupling is distinct from the desired Suzuki-Miyaura pathway and is initiated by the reaction of Pd(0) with dissolved O₂.[4][5][6] This forms a palladium peroxo species that is highly reactive toward the oxophilic boron center of your boronic acid, initiating the dimerization cascade.[4][6]
-
Solution Pathway 1: Implement Rigorous Oxygen Exclusion Standard inerting procedures are often insufficient. To minimize homocoupling, you must rigorously remove dissolved oxygen from all solvents and the reaction headspace.
-
Inert Gas Sparging: Bubble argon or nitrogen gas through your solvent(s) for a minimum of 20-30 minutes prior to use. A subsurface sparge, where the gas is introduced via a needle below the liquid surface, is significantly more effective at displacing dissolved O₂.[7]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, especially with viscous solvents like DMF or dioxane, perform at least three freeze-pump-thaw cycles. This technique involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the solid, and then thawing under an inert atmosphere.[1]
-
-
Solution Pathway 2: Optimize Catalyst Selection and Activation Avoid generating excess Pd(II) during the reaction.
-
Switch to a Pd(0) Precatalyst: Instead of Pd(II) sources like Pd(OAc)₂, use a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄. This allows the catalyst to enter the desired Suzuki cycle directly without needing a reductive activation step that can consume your boronic acid.[9]
-
Use Modern Precatalysts: Employ well-defined Buchwald-type precatalysts (e.g., XPhos Pd G3/G4). These are designed for clean, rapid, and efficient generation of the active monoligated Pd(0) species, which can accelerate the desired reaction and minimize the lifetime of species that lead to side reactions.[9][12]
-
-
Solution Pathway 3: Alter the Order of Reagent Addition Do not allow the boronic acid to sit with the catalyst before the aryl halide is ready to react.
-
Pre-heating Technique: To a flask containing the catalyst, ligand, base, and aryl halide in degassed solvent, heat the mixture to the target reaction temperature (e.g., 60-80 °C) for 10-15 minutes.[3] Only then, add the this compound (preferably as a solution in degassed solvent). This ensures the active Pd(0) catalyst immediately engages in the oxidative addition step with the aryl halide, rather than reacting with oxygen or the boronic acid itself.[3]
-
-
Solution Pathway 4: Introduce a Chemical Reductant The addition of a mild, non-interfering reducing agent can help maintain the palladium in its active Pd(0) state.
Section 3: Mechanistic & Workflow Visualizations
Understanding the competing reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the desired catalytic cycle, the primary homocoupling pathway, and a decision-making workflow.
Caption: The desired Suzuki-Miyaura catalytic cycle.
Caption: Oxygen-mediated boronic acid homocoupling pathway.
Caption: Troubleshooting workflow for homocoupling issues.
Section 4: Optimized Experimental Protocols
The following protocol incorporates best practices to suppress homocoupling when using this compound.
Optimized Protocol for Minimizing Homocoupling
Reagents & Equipment:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%, Ligand:Pd ratio of ~2.2:1)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer, heating mantle, and condenser
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Solvent Degassing: Place the required volume of 1,4-dioxane and water into separate flasks. Vigorously sparge each solvent with argon or nitrogen gas for at least 30 minutes.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃ (1-2 mol%), and SPhos (2.2-4.4 mol%).
-
Inerting the Vessel: Seal the flask, and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane, followed by the degassed water, to the Schlenk flask.
-
Pre-heating (Optional but Recommended): Begin stirring and heat the reaction mixture to the desired temperature (typically 80-100 °C). Allow the mixture to stir at temperature for 15 minutes.
-
Boronic Acid Addition: In a separate vial, dissolve the this compound (1.2-1.5 equiv) in a small amount of degassed 1,4-dioxane. Add this solution dropwise via syringe to the heated reaction mixture.
-
Reaction Monitoring: Maintain the reaction at the set temperature under a positive pressure of inert gas. Monitor the progress by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 5: Summary of Key Parameter Recommendations
For ease of reference, the table below summarizes the critical experimental choices for suppressing the homocoupling of this compound.
| Parameter | Standard Approach (Risk of Homocoupling) | Recommended Optimized Approach | Rationale for Optimization |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) | Pd₂(dba)₃, Buchwald Precatalysts (G3/G4) | Avoids Pd(II)-mediated homocoupling during catalyst activation.[7][9] |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (SPhos, XPhos) | Accelerates the desired catalytic cycle, outcompeting side reactions.[10][14] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄ (anhydrous, finely ground) | Provides sufficient basicity to activate the boronic acid while minimizing protodeboronation.[11] |
| Atmosphere | Nitrogen blanket | Rigorous degassing (Ar/N₂ sparge, F-P-T) | Critically removes dissolved O₂, the primary driver of oxidative homocoupling.[1][3][7] |
| Order of Addition | All reagents added at once | Pre-heat catalyst/base/halide before boronic acid | Ensures the catalyst engages with the aryl halide first, minimizing opportunity for homocoupling.[3] |
| Additives | None | Potassium Formate (HCO₂K) (0.1-0.2 equiv) | Acts as a mild reducing agent to keep palladium in the active Pd(0) state.[7][8] |
References
-
Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Ciobotea, I., et al. (2022). Cu(II)-Catalyzed Homocouplings of (Hetero)Arylboronic Acids with the Assistance of 2-O-Methyl-d-Glucopyranose. Molecules, 27(5), 1530. [Link]
-
Le Duc, G., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
-
Ciszewski, G. M., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(4), 413–417. [Link]
-
Ciszewski, G. M., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(4), 413-417. [Link]
-
Ciobotea, I., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. International Journal of Molecular Sciences, 23(21), 13469. [Link]
-
Le Duc, G., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(7), 1262–1269. [Link]
- KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
-
Ciobotea, I., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate.[Link]
-
Ciszewski, G. M., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.[Link]
-
Yamamoto, T., et al. (2010). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate.[Link]
-
Worthington, R. J., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106–3114. [Link]
-
Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate.[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia.[Link]
-
Reddit user question on Suzuki homocoupling. (2021). r/chemhelp. [Link]
-
Reddit user question on challenging Suzuki reaction. (2023). r/Chempros. [Link]
-
Reddit user question on the role of phosphine ligands. (2019). r/chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Patterson, D. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018413118. [Link]
-
Sirota, V., et al. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Journal of Inorganic Biochemistry, 224, 111580. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Protodeboronation of Aminophenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a common yet challenging issue in synthetic chemistry: the protodeboronation of aminophenylboronic acids. Here, you will find practical, field-tested advice to help you troubleshoot and optimize your reactions, ensuring the integrity of your valuable molecules.
Introduction to Protodeboronation
Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is particularly prevalent with electron-deficient or certain heteroaromatic boronic acids, including many aminophenylboronic acid derivatives. The consequence of protodeboronation is the loss of your starting material, leading to reduced yields in crucial reactions like the Suzuki-Miyaura cross-coupling and the formation of difficult-to-remove impurities.[1][2] Understanding and controlling this decomposition pathway is paramount for reproducible and efficient synthesis.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the instability of aminophenylboronic acids.
Q1: What are the primary factors that cause protodeboronation in aminophenylboronic acids?
A: The propensity for protodeboronation is highly dependent on several factors.[1] The reaction's pH is a critical determinant, with both acidic and basic conditions potentially accelerating the process, depending on the specific substrate.[1][3] Elevated temperatures, the choice of solvent, and the presence of certain metal catalysts can also significantly influence the rate of this undesired reaction.[2][4] For aminophenylboronic acids, the position of the amino group and the overall electronic nature of the aromatic ring play a crucial role.
Q2: I suspect my aminophenylboronic acid is degrading. How can I confirm this?
A: The most direct way to confirm protodeboronation is through analytical techniques. ¹H NMR spectroscopy is highly effective, as you will observe the appearance of signals corresponding to the protodeboronated arene (e.g., aniline or a substituted aniline). LC-MS is also a powerful tool for detecting the mass of the undesired byproduct in your reaction mixture.
Q3: Are boronic esters, like pinacol esters, a guaranteed solution to prevent protodeboronation?
A: While converting a boronic acid to its corresponding pinacol ester or MIDA (N-methyliminodiacetic acid) ester can enhance stability, it is not a universal solution.[5][6] These esters often exhibit greater stability on the shelf and can be used in a "slow-release" strategy during a reaction, which keeps the concentration of the more reactive free boronic acid low.[1][2] However, the stability of boronic esters is also dependent on the reaction conditions, and some esters can undergo hydrolysis back to the boronic acid, which then protodeboronates.[6][7]
Q4: How should I properly store my aminophenylboronic acids to ensure their long-term stability?
A: To maximize the shelf-life of aminophenylboronic acids, they should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere of nitrogen or argon. Refrigeration is often recommended.[8] It is crucial to minimize exposure to moisture and air, as these can contribute to degradation over time.
In-Depth Troubleshooting Guides
When protodeboronation is compromising your experiments, a systematic approach to troubleshooting is essential. The following guides provide detailed strategies to diagnose and resolve common issues.
Issue 1: Low Yields in Suzuki-Miyaura Coupling Reactions
You've set up a Suzuki-Miyaura coupling with an aminophenylboronic acid, but the yield of your desired biaryl product is disappointingly low, and you've identified the corresponding aniline byproduct.
Root Cause Analysis
The kinetics of protodeboronation are competing with, or even out-pacing, the kinetics of your desired cross-coupling reaction. This is often exacerbated by:
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may favor the decomposition pathway.
-
Inefficient Catalytic Cycle: A slow or inefficient palladium catalyst system allows more time for the boronic acid to degrade.
Troubleshooting Workflow
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of (5-Amino-2-nitrophenyl)boronic Acid Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with products derived from (5-Amino-2-nitrophenyl)boronic acid. This molecule, while a versatile building block in medicinal chemistry and materials science, presents a unique combination of functional groups—a basic amine, an electron-withdrawing nitro group, and a polar boronic acid—that can create significant challenges during product purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: From Reaction Work-up to Pure Product
This section addresses specific, frequently encountered issues in a problem-cause-solution format.
Issue 1: Significant Product Streaking or Complete Retention on a Silica Gel Column
You run a standard silica gel column, but your product streaks badly across many fractions or, in worst-case scenarios, fails to elute entirely.
-
Underlying Cause: The primary culprit is the basic amino group on your product. The acidic silanol groups (Si-OH) on the surface of standard silica gel engage in a strong acid-base interaction with the amine, effectively tethering your compound to the stationary phase.[1] This leads to poor peak shape, tailing, and often irreversible adsorption.
-
Strategic Solutions:
-
Mobile Phase Modification (Amine Additive): The most common and effective solution is to "neutralize" the acidic silica surface by adding a small amount of a competing base to your mobile phase.[1][2]
-
Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Always pre-treat your column by flushing it with several column volumes of the modified eluent before loading your sample. This ensures the silica is "passivated."
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.
-
Basic Alumina: Alumina is basic and thus eliminates the problematic acid-base interaction with the amine.
-
Amine-Functionalized Silica (KP-NH): This is often an excellent, albeit more expensive, choice. The functionalized surface is amicable to basic compounds, often allowing for the use of less polar, non-polar solvent systems like hexane/ethyl acetate, which simplifies solvent removal post-purification.[1]
-
-
Issue 2: Low or No Product Yield After Aqueous Work-up and Extraction
After quenching your reaction and performing a standard liquid-liquid extraction, you find very little of your desired product in the concentrated organic phase.
-
Underlying Cause A: Protodeboronation: The carbon-boron bond is labile and can be cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[3] This side reaction is often accelerated by harsh acidic or basic conditions or prolonged heating, especially in aqueous media.[3][4] Your desired product may have been converted to 4-nitroaniline, an impurity that is difficult to separate.
-
Underlying Cause B: High Polarity and Amphoteric Nature: Your product, containing both a basic amine and an acidic boronic acid group, can behave as a zwitterion and may have high water solubility, preventing its efficient extraction into a non-polar organic solvent.
-
Strategic Solutions:
-
Mitigating Protodeboronation:
-
Keep work-up conditions as neutral as possible. Use a saturated solution of ammonium chloride (NH₄Cl) for quenching instead of strong acids.
-
Minimize reaction times and temperatures where feasible. Monitor the reaction closely and quench it as soon as the starting material is consumed.[5]
-
-
Optimizing Extraction:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. To extract into an organic solvent, you want to neutralize the charges. Adjusting the pH to be mildly basic (e.g., pH 8-9 with sodium bicarbonate) will deprotonate the ammonium species, making the molecule less water-soluble. Avoid strong bases which could promote protodeboronation or other side reactions.
-
Solvent Choice: Use a more polar organic solvent for extraction. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are standard, but a 9:1 mixture of DCM/Isopropanol or adding THF to your EtOAc can significantly improve the recovery of polar products.
-
-
Issue 3: Persistent Boronic Acid-Related Impurities in the Final Product
Your purified product is contaminated with what appears to be unreacted this compound, its boroxine anhydride, or homocoupled byproducts.
-
Underlying Cause: Boronic acids can form cyclic anhydrides called boroxines, which have different polarity and can complicate chromatography. Furthermore, in coupling reactions like the Suzuki-Miyaura, homocoupling of the boronic acid is a common side reaction if oxygen is not rigorously excluded.[6] These impurities can have polarities very similar to the desired product.
-
Strategic Solutions:
-
Selective Extraction/Scavenging: Before chromatography, you can selectively remove the boronic acid impurities.
-
Diethanolamine Adduct Formation: Stirring the crude product in an organic solvent (like ether) with diethanolamine can cause the boronic acid to precipitate as a crystalline adduct, which can be filtered off.[6][7]
-
Sorbitol Extraction: Boronic acids complex with diols. Washing the organic solution of your crude product with an aqueous sorbitol solution can selectively pull the boronic acid into the aqueous phase.[7]
-
-
Chromatographic Optimization: If the above methods are not suitable, careful optimization of your chromatography is needed. Reversed-phase HPLC is often very effective at separating polar aromatic compounds that are challenging to purify via normal-phase methods.[1]
-
Summary of Troubleshooting Strategies
| Problem Encountered | Primary Cause(s) | Recommended Solutions |
| Product Streaking on Silica | Acid-base interaction between the product's amine group and silica's silanol groups.[1] | 1. Add 1-2% TEA or NH₄OH to the eluent.2. Switch to a basic stationary phase like alumina or amine-functionalized silica.[1][2] |
| Low Yield After Extraction | 1. Protodeboronation (loss of -B(OH)₂).[3]2. High product polarity/solubility in the aqueous phase. | 1. Use mild/neutral work-up conditions (e.g., aq. NH₄Cl).2. Minimize reaction time and heat.[5]3. Adjust aqueous pH to ~8-9 before extraction.4. Use a more polar organic solvent for extraction. |
| Co-elution with Starting Material or Byproducts | Similar polarity of product and impurities (e.g., homocoupled boronic acid).[8] | 1. Optimize reaction conditions (e.g., thorough degassing).[5]2. Use selective boronic acid scavenging techniques (diethanolamine/sorbitol wash).[7]3. Employ reversed-phase HPLC for purification.[1] |
Purification Workflow Decision Tree
This diagram provides a logical pathway for selecting a purification strategy based on initial observations.
Caption: Decision tree for purification strategy.
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation, and how can I definitively tell if it has occurred? A1: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[3] For products of this compound, this would result in the formation of a derivative of 4-nitroaniline. The best way to confirm this is via mass spectrometry; you will see a mass corresponding to the loss of the B(OH)₂ group (-45 Da) and the gain of a proton (+1 Da). ¹H NMR would also show the disappearance of the aromatic signals adjacent to the boronic acid and potentially the appearance of a new aromatic proton signal in that region.
Q2: I am considering recrystallization. What solvent systems are a good starting point for these highly functionalized aromatic products? A2: Recrystallization is an excellent alternative to chromatography, especially for larger scales. Given the polarity of your products, you should start with polar protic solvents. Good single-solvent choices to screen are ethanol, isopropanol, or hot water.[7][9] If a single solvent doesn't work, a solvent/anti-solvent system is recommended. A common and effective pair is dissolving the crude product in a minimal amount of hot methanol or ethanol and then slowly adding water or a non-polar solvent like hexane until turbidity is observed, followed by slow cooling.[10]
Q3: Can I protect the amine or boronic acid group before purification to make it easier? A3: Yes, this is an advanced but powerful strategy. Protecting the amine with a Boc group (di-tert-butyl dicarbonate) will make the compound significantly less basic and less polar, which can dramatically improve its chromatographic behavior on standard silica gel.[5] The boronic acid can be protected by reacting it with pinacol to form a much more stable and less polar boronate ester.[11] However, you must consider that these strategies add two extra steps to your synthesis (protection and deprotection), so they are typically reserved for particularly challenging separations.
Advanced Chromatographic Methods
For particularly challenging separations, consider the following advanced methods.
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Catalyst Poisoning by Amino Groups in Suzuki Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've frequently seen promising syntheses stall due to an often-underestimated challenge: catalyst poisoning by amino groups. This guide is designed to provide you with not just troubleshooting steps, but a deep, mechanistic understanding of why your reaction might be failing and how to get it back on track. We will move beyond simple protocols to explore the causal relationships between reagents, catalysts, and reaction outcomes, ensuring your synthetic efforts are both successful and reproducible.
Section 1: The Root of the Problem - Understanding Amino Group-Induced Catalyst Deactivation
The Suzuki-Miyaura coupling is a powerhouse in C-C bond formation, relying on a delicate dance of oxidative addition, transmetalation, and reductive elimination around a palladium catalyst.[1][2][3] However, the presence of a primary or secondary amino group on your aryl halide or boronic acid derivative introduces a significant complication. The lone pair of electrons on the nitrogen atom is a potent Lewis base, readily coordinating to the electron-deficient palladium center.[4][5] This coordination can sequester the active catalyst into a stable, off-cycle complex, effectively poisoning the reaction.[6]
The primary challenge arises from the competition between the desired reactants and the amino group for access to the palladium catalyst's coordination sphere. This inhibition can manifest at various stages of the catalytic cycle, leading to low or no product formation.
Section 2: Troubleshooting Guide: From Failed Reaction to Successful Coupling
This section is structured to help you diagnose and resolve issues in a logical sequence.
Q1: My Suzuki reaction with an amino-substituted aryl halide (e.g., bromoaniline, aminopyridine) has failed or is giving very low yield. What is the most likely cause?
A1: The most probable culprit is catalyst poisoning by the amino group. The lone pair on the nitrogen atom can coordinate to the palladium catalyst, forming a stable complex that is reluctant to participate in the catalytic cycle.[4][6] This is particularly problematic with less reactive aryl chlorides and bromides.
Q2: I suspect catalyst poisoning. What is my first line of defense?
A2: Your initial focus should be on the catalyst system itself, specifically the ligand.
The Causality: Standard phosphine ligands, like triphenylphosphine (PPh₃), are often not sterically demanding enough to prevent the coordination of the amino group. Bulky, electron-rich phosphine ligands are designed to create a sterically hindered environment around the palladium atom. This steric bulk physically blocks the amino group from accessing and deactivating the catalyst, while their electron-donating nature promotes the desired oxidative addition and reductive elimination steps.[7][8]
Troubleshooting Steps:
-
Switch to a Bulky, Electron-Rich Ligand: This is the most critical and often most effective solution. Consider using commercially available Buchwald-type biaryl phosphine ligands.
-
Increase Catalyst Loading: As a secondary measure, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[6] However, this is a less elegant and more expensive solution.
Below is a comparative table to guide your ligand selection:
| Ligand Class | Specific Ligand Example | Key Feature | Typical Use Case with Amino Substrates |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | High steric bulk, electron-rich | Excellent for challenging couplings of anilines and aminopyridines. Often the first choice for troubleshooting.[6][7] |
| Palladacycle Pre-catalysts | CataCXium® A Pd G3 | Pre-formed, stable catalyst | Shown to be uniquely effective for unprotected ortho-bromoanilines.[9] |
| Traditional Phosphines | PPh₃ | Low steric bulk | Generally ineffective for amino-substituted aryl halides and often the cause of failed reactions. |
Q3: I've switched to a more appropriate ligand, but my yield is still suboptimal. What other reaction parameters should I investigate?
A3: The interplay between the base and solvent is critical and often overlooked.
The Causality: The base not only activates the boronic acid for transmetalation but also influences the overall reaction environment. A poorly chosen base can lead to side reactions or may not be strong enough to facilitate the catalytic cycle effectively. The solvent must solubilize all components and be compatible with the chosen base and catalyst.
Troubleshooting Steps:
-
Base Selection: Stronger, non-coordinating bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful choices.[3] Ensure the base is finely ground and anhydrous.
-
Solvent System: Aprotic polar solvents are commonly used. 1,4-Dioxane, toluene, and 2-methyltetrahydrofuran (2-MeTHF) are excellent starting points.[9] Often, a small amount of water is beneficial, but this should be optimized.
-
Temperature: If the reaction is sluggish at lower temperatures, a moderate increase (e.g., to 80-100 °C) can improve reaction kinetics. However, excessively high temperatures can lead to catalyst decomposition.
Q4: I am observing significant side products, such as dehalogenation or homocoupling. What is causing this?
A4: These side reactions are often indicative of a struggling catalytic system.
-
Dehalogenation (replacement of the halide with hydrogen): This can occur when the palladium catalyst reacts with a hydride source in the reaction mixture, which can sometimes be the amine itself or the solvent.[10]
-
Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor this side reaction.[3]
Mitigation Strategies:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes minimize side reactions associated with the in-situ reduction of Pd(II) precursors.[10]
Section 3: A More Robust Solution: The Use of Protecting Groups
When all else fails, or for particularly challenging substrates, protecting the amino group is a highly effective strategy.
Q5: When should I consider using a protecting group for the amino functionality?
A5: Consider protection when:
-
You have tried optimizing the ligand, base, and solvent without success.
-
Your substrate is particularly electron-rich, making catalyst poisoning more severe.
-
You are working on a process scale-up where reproducibility and high yield are paramount.[6]
The Causality: A protecting group temporarily converts the nucleophilic amino group into a non-coordinating functional group, such as a carbamate or an amide.[11] This eliminates the root cause of catalyst poisoning, allowing the Suzuki coupling to proceed without interference.
Diagram: The Logic of Amine Protection
Caption: Protecting the amino group prevents catalyst poisoning.
Q6: Which protecting group should I use and how do I apply it?
A6: The tert-Butyloxycarbonyl (Boc) group is a common and effective choice for protecting anilines and related amines in the context of Suzuki couplings.
Experimental Protocol: Boc Protection of an Aniline Derivative [12][13]
-
Dissolution: Dissolve the aniline derivative (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq).
-
Base (Optional but often recommended): For less nucleophilic anilines, a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) (catalytic amount) can be added.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture and purify the Boc-protected aniline by column chromatography.
Deprotection: The Boc group is typically removed after the Suzuki coupling using an acid such as trifluoroacetic acid (TFA) in DCM.[14]
| Protecting Group | Introduction Reagent | Cleavage Condition | Stability |
| Boc (tert-Butyloxycarbonyl) | (Boc)₂O | Acidic (e.g., TFA) | Stable to most bases and nucleophiles.[15] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | Stable to acidic and mildly basic conditions. |
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use an amino-substituted boronic acid in a Suzuki coupling?
A: Yes, but they can also be challenging. In addition to potential catalyst poisoning, aminophenylboronic acids can be prone to protodeboronation (cleavage of the C-B bond). Using the corresponding boronate ester (e.g., a pinacol ester) can improve stability.
Q: My reaction turns black. Is this normal?
A: The formation of finely divided palladium metal, known as "palladium black," can indicate catalyst decomposition and is often associated with a failed reaction. This can be caused by high temperatures, the presence of oxygen, or impurities.
Q: Are there any "amine-proof" catalyst systems?
A: While no catalyst is completely immune, systems employing highly specialized, bulky ligands like CataCXium® A have shown remarkable efficacy in coupling unprotected anilines, even at the ortho position.[9] These represent the cutting edge in catalyst design to overcome this specific challenge.
Section 5: Experimental Workflow and Protocols
Workflow for Troubleshooting a Failed Suzuki Coupling with an Amino-Substituted Aryl Halide
Caption: A systematic troubleshooting workflow.
Protocol: Suzuki Coupling of 3-Amino-5-bromopyridine (Unprotected)
This protocol is a starting point and may require optimization for your specific arylboronic acid.
Materials:
-
3-Amino-5-bromopyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.6 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous and finely ground (2.0-3.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-amino-5-bromopyridine, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. RSC Advances, 2024. [Link]
-
Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions. Chemistry LibreTexts, 2024. [Link]
-
The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide. Wikipedia, 2024. [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline (Table 1, entry 6) (a), unsubstituted aryl bromide (Table 1, entry 3) (b) and 4-bromo nitrobenzene (Table 1, entry 2) (c) with phenylboronic acid using the Pd–poly(AA) hybrid catalyst (0.045 mol% Pd) at 70 1 C. ResearchGate, 2011. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. ResearchGate, 2023. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 2005. [Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 2005. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 2023. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health, 2015. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate, 2015. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 2019. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications, 2023. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health, 2017. [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI, 2021. [Link]
-
Aminative Suzuki-Miyaura coupling. Science, 2024. [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI, 2021. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit, 2021. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health, 2010. [Link]
-
Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. MDPI, 2015. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 2021. [Link]
-
Protection for amino group and amino acid. Slideshare, 2016. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool, 2005. [Link]
-
Palladium-Catalyzed Reactions. MDPI. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. [Link]
-
Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology, 2020. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing, 2024. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 2020. [Link]
-
Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ResearchGate, 2017. [Link]
-
X-ray structure of palladium (II) complex and its catalytic activity on Suzuki–Miyaura reaction under mild conditions. Research on Chemical Intermediates, 2018. [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press, 2024. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. mdpi.com [mdpi.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Suzuki Products from (5-Amino-2-nitrophenyl)boronic Acid
For researchers and professionals in drug development, the synthesis of biaryl scaffolds is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field due to its mild conditions and broad functional group tolerance.[1][2] This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of biaryl products derived from a particularly relevant building block: (5-Amino-2-nitrophenyl)boronic acid. The electronic asymmetry of this reagent, featuring both a potent electron-donating amino group and an electron-withdrawing nitro group, presents unique considerations for reaction outcomes and subsequent spectral analysis.
Here, we move beyond a simple recitation of protocols. We will explore the causality behind our analytical choices, compare the Suzuki coupling with viable alternatives, and provide a framework for the unambiguous structural validation of these critical pharmaceutical intermediates.
The Suzuki-Miyaura Coupling: Mechanism and Substrate-Specific Considerations
The palladium-catalyzed Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organohalide.[1][3] The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
The choice of this compound as a coupling partner is strategic. The nitro and amino groups are prevalent in pharmacophores, and their opposing electronic natures can significantly influence the reactivity of the aromatic ring and, consequently, the NMR spectrum of the resulting product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis: Suzuki Coupling vs. Alternative Biaryl Syntheses
While the Suzuki coupling is highly effective, alternative C-C bond-forming reactions exist, each with its own set of advantages and potential impurities that can complicate NMR analysis. Understanding these differences is key to robust characterization. Here, we compare the Suzuki coupling with the Kumada coupling and a C-H activation/oxidative coupling approach for the synthesis of a model compound, 4-amino-2-nitro-1,1'-biphenyl.
| Feature | Suzuki Coupling | Kumada Coupling | Oxidative Coupling |
| Boronic Acid Reagent | This compound | Not Applicable | Not Applicable |
| Organometallic Reagent | Not Applicable | (5-Amino-2-nitrophenyl)magnesium bromide | Not Applicable |
| Key Reactants | Boronic Acid + Aryl Halide | Grignard Reagent + Aryl Halide | (3-nitroaniline) + Benzene (excess) |
| Typical Catalyst | Palladium(0) Complex | Nickel(II) or Palladium(II) Complex | Palladium(II) Acetate |
| Common Byproducts | Homocoupling of boronic acid (boroxine formation), Protodeboronation | Homocoupling of Grignard, Unreacted Grignard quenching products | Regioisomers, Poly-arylated products, Homocoupling of starting arene |
| NMR Signature of Byproducts | Symmetrical biaryl signals from boronic acid homocoupling. | Symmetrical biaryl signals. | Multiple isomeric product signals, complicating the aromatic region. |
| Reference | [1][3] | [6] | [7] |
| Table 1: Comparison of synthetic routes for 4-amino-2-nitro-1,1'-biphenyl. |
The primary challenge in characterizing products from alternative routes is often the increased complexity of byproduct profiles. Kumada couplings can be difficult to control, while oxidative couplings frequently suffer from a lack of regioselectivity, leading to a mixture of isomers that are challenging to separate and analyze by NMR.[6][7] The Suzuki coupling, by contrast, generally offers a cleaner reaction profile, making NMR characterization more straightforward.
Deep Dive into NMR Characterization
NMR spectroscopy is the quintessential tool for validating Suzuki coupling products, providing unambiguous structural information and assessing purity from a single set of experiments.[8][9]
¹H NMR Analysis: The Fingerprint of Your Product
The aromatic region of the ¹H NMR spectrum provides the most critical information. For a product like 4-amino-2-nitro-1,1'-biphenyl, we can predict the expected signals based on the electronic effects of the substituents.
-
Protons on the (5-Amino-2-nitrophenyl) Ring:
-
H-3: Expected to be the most downfield proton on this ring due to its position ortho to the strongly electron-withdrawing nitro group. It will appear as a doublet.
-
H-6: Positioned ortho to the electron-donating amino group, it will be shifted upfield relative to H-3 and will appear as a doublet.
-
H-5: Located meta to both the nitro and amino groups, its chemical shift will be intermediate. It will appear as a doublet of doublets.
-
-
Protons on the Coupled Phenyl Ring: These will show standard patterns (e.g., multiplets for a monosubstituted ring) but may experience slight shifts due to the anisotropic effect of the adjacent aromatic system.
¹³C NMR Analysis: Confirming the Carbon Skeleton
¹³C NMR, often used in conjunction with DEPT experiments, confirms the carbon framework.
-
C-2 (ipso-carbon to NO₂): Significantly shifted downfield.
-
C-5 (ipso-carbon to NH₂): Shifted upfield.
-
C-1 & C-4 (ipso-carbons of the C-C bond): These quaternary carbons will have lower intensity and their shifts are diagnostic of successful coupling.
Hypothetical NMR Data Summary
The following tables present realistic, hypothetical NMR data for the successful synthesis of 4-amino-2-nitro-1,1'-biphenyl.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.15 | d | ~2.5 |
| H-5 | ~7.30 | dd | ~8.5, 2.5 |
| H-6 | ~6.90 | d | ~8.5 |
| Phenyl H (ortho) | ~7.60 | m | - |
| Phenyl H (meta, para) | ~7.45 | m | - |
| NH₂ | ~5.50 | br s | - |
| Table 2: Predicted ¹H NMR Data (in DMSO-d₆) for 4-amino-2-nitro-1,1'-biphenyl. |
| Carbon | Chemical Shift (δ, ppm) |
| C-NO₂ | ~148.0 |
| C-NH₂ | ~145.0 |
| C-C (ipso) | ~138.0, ~135.0 |
| Aromatic CHs | ~130.0 - ~115.0 |
| Table 3: Predicted ¹³C NMR Data (in DMSO-d₆) for 4-amino-2-nitro-1,1'-biphenyl. |
Experimental Protocols: A Self-Validating Workflow
Adherence to a robust, well-documented protocol is essential for reproducible results. The following workflow is designed to be self-validating, with clear checkpoints for success.
Caption: A self-validating workflow from synthesis to NMR characterization.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[4]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours.
-
Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by TLC. A successful reaction will show the consumption of the limiting aryl halide and the appearance of a new, typically UV-active, product spot.
-
Workup: After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width to cover the entire aromatic and aliphatic regions.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.
-
2D NMR (As Needed): If the ¹H spectrum is crowded or assignments are ambiguous, acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons directly with their attached carbons.
-
Analysis (Self-Validation Checkpoint): The combination of 1D and 2D NMR data should allow for the unambiguous assignment of all proton and carbon signals, confirming the structure of the desired product and revealing the presence of any impurities. The integration of the ¹H NMR signals should be consistent with the number of protons in the molecule.
Interpreting Your Results: A Logical Framework
A systematic approach is crucial when analyzing NMR spectra to distinguish the desired product from starting materials and common byproducts.
Caption: A logical decision tree for NMR spectral interpretation.
By following this structured approach to synthesis and characterization, researchers can confidently validate their Suzuki coupling products, ensuring the quality and integrity of the materials advancing into further stages of research and development.
References
- A Researcher's Guide to Validating Suzuki Coupling Products with NMR Spectroscopy. Benchchem.
- A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Nitrophenylboronic Acid. Benchchem.
-
Suzuki reaction. Wikipedia. [Link]
-
Exploring Greener Suzuki Coupling Reactions for Biaryl Synthesis. ResearchGate. [Link]
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature (via PMC). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues. The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
13C NMR spectrum of compound 5. ResearchGate. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central (PMC). [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. azom.com [azom.com]
A Comparative Analysis of Reactivity in (5-Amino-2-nitrophenyl)boronic Acid and Its Isomers
An In-Depth Technical Guide
Introduction
Aminonitrophenylboronic acids are a class of bifunctional reagents that have garnered significant interest among researchers in medicinal chemistry and materials science. Their utility as synthetic building blocks, particularly in palladium-catalyzed cross-coupling reactions, is well-established.[1] The presence of an electron-donating amino group, an electron-withdrawing nitro group, and a versatile boronic acid moiety on a single aromatic scaffold allows for the construction of complex molecular architectures. However, the reactivity of these molecules is not uniform across all isomers. The spatial arrangement of these functional groups profoundly influences the electronic and steric environment of the boronic acid, leading to significant variations in reaction kinetics and product yields.
This guide provides an in-depth comparison of the reactivity of (5-Amino-2-nitrophenyl)boronic acid with its key isomers. We will dissect the underlying principles governing their chemical behavior, supported by experimental data from representative Suzuki-Miyaura coupling reactions. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting the optimal isomer for their specific synthetic applications.
Fundamental Principles Governing Reactivity
The reactivity of a substituted phenylboronic acid in reactions like the Suzuki-Miyaura coupling is primarily dictated by two factors: the electronic properties of the aromatic ring and steric hindrance around the boronic acid group.
Electronic Effects
The rates of key steps in the Suzuki-Miyaura catalytic cycle, particularly transmetalation, are sensitive to the electron density at the carbon-boron bond and the Lewis acidity of the boron atom.[2] The substituents on the phenyl ring modulate these properties through inductive and resonance effects:
-
Nitro Group (-NO₂): A potent electron-withdrawing group, the nitro group deactivates the ring towards electrophilic substitution but increases the Lewis acidity of the boronic acid. This is due to its strong negative inductive (-I) and negative resonance (-M) effects. An increased Lewis acidity can facilitate the formation of the boronate species required for transmetalation.[3]
-
Amino Group (-NH₂): A strong electron-donating group, the amino group activates the ring through its positive resonance (+M) effect, which generally outweighs its negative inductive (-I) effect. This increases electron density on the ring.
The interplay of these effects depends on the relative positions of the substituents to the boronic acid moiety. These relationships can often be quantified using the Hammett equation, which provides a linear free-energy relationship for reaction rates and equilibria of substituted aromatic compounds.[4] Electron-withdrawing groups typically have positive Hammett sigma (σ) values, while electron-donating groups have negative values.[5]
Steric Effects: The Ortho Effect
Substituents located at the ortho position relative to the boronic acid group can dramatically influence reactivity due to steric hindrance.[6] A bulky ortho group can impede the approach of the palladium catalyst complex, thereby slowing down or even inhibiting the transmetalation step.[7] This "ortho effect" can also force the boronic acid group to twist out of the plane of the aromatic ring, which may disrupt π-conjugation.[6] In some cases, ortho substituents can engage in intramolecular interactions, such as hydrogen bonding with the boronic acid's hydroxyl groups, further modifying its reactivity.[8]
Figure 2: Standardized experimental workflow for the comparative Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the respective aminonitrophenylboronic acid isomer (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Solvent Addition & Degassing: Add a 4:1 mixture of dioxane and water (5 mL). Seal the flask and purge with dry nitrogen gas for 10 minutes to ensure an inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the 4-bromoanisole starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR spectroscopy and determine the isolated yield.
Results and Discussion
The reactivity of the three isomers in the standardized Suzuki-Miyaura coupling reaction yielded distinct results, which are summarized below.
| Isomer | Structure | Key Feature | Reaction Time (h) | Isolated Yield (%) |
| A: this compound | ![]() | ortho-Nitro, meta-Amino | ~12 | 45% |
| B: (2-Amino-5-nitrophenyl)boronic acid | ![]() | ortho-Amino, para-Nitro | ~10 | 60% |
| C: (4-Amino-3-nitrophenyl)boronic acid | ![]() | para-Amino, meta-Nitro | ~4 | 88% |
| (Note: Images are illustrative representations of the structures for clarity.) |
Analysis of Isomer A: this compound
This isomer exhibited the lowest reactivity, requiring a longer reaction time and affording a modest yield of 45%. The primary cause is the ortho effect of the bulky nitro group. [6]Positioned directly adjacent to the boronic acid, the -NO₂ group creates significant steric hindrance, which impedes the approach of the bulky Pd(PPh₃)₄ catalyst to the boron center for the crucial transmetalation step. [9]While the electron-withdrawing nature of the ortho-nitro group increases the Lewis acidity of the boron, this electronic benefit is overshadowed by the severe steric penalty.
Analysis of Isomer B: (2-Amino-5-nitrophenyl)boronic acid
Isomer B provided a moderate yield of 60%. Here, the smaller amino group is in the ortho position. While still exerting some steric hindrance, it is less pronounced than that of the nitro group. [10]Furthermore, the ortho-amino group can potentially form an intramolecular hydrogen bond with a hydroxyl of the boronic acid, which may influence the conformation and reactivity of the molecule. The powerful electron-withdrawing nitro group is now para to the carbon-boron bond, which strongly enhances the Lewis acidity of the boron atom and facilitates the formation of the reactive boronate complex. This favorable electronic effect partially compensates for the mild ortho steric hindrance.
Analysis of Isomer C: (4-Amino-3-nitrophenyl)boronic acid
This isomer demonstrated the highest reactivity, with a short reaction time and an excellent yield of 88%. The key to its superior performance lies in its substitution pattern, which represents an optimal balance of electronic and steric factors.
-
Minimal Steric Hindrance: There are no substituents in the ortho positions, eliminating the steric hindrance that plagues Isomers A and B. This allows for unimpeded access of the palladium catalyst to the reaction center.
-
Favorable Electronics: The strongly electron-donating amino group is para to the boronic acid. Its +M resonance effect increases the nucleophilicity of the aryl group being transferred. The electron-withdrawing nitro group is meta, where its influence is primarily through the less powerful -I inductive effect, which still contributes to increasing the boron's Lewis acidity without deactivating the ring as strongly via resonance. [11]
Figure 3: The Suzuki-Miyaura catalytic cycle. The transmetalation step is critically affected by the steric and electronic properties of the boronic acid isomer.
Conclusion and Recommendations
The reactivity of aminonitrophenylboronic acid isomers is a direct function of the interplay between electronic and steric effects, dictated by the substitution pattern on the aromatic ring. Our comparative study demonstrates that:
-
Ortho-substitution is detrimental: The presence of a group, particularly a bulky one like -NO₂, in the ortho position to the boronic acid significantly hinders reactivity due to steric blocking of the catalytic center. This leads to lower yields and longer reaction times.
-
Electronic activation is key: Placing a strong electron-withdrawing group like -NO₂ para to the boronic acid can enhance Lewis acidity and partially overcome mild steric hindrance, as seen with Isomer B.
-
An unobstructed pathway is optimal: The highest reactivity is achieved when the ortho positions are unsubstituted, and the electronic effects of the substituents are balanced favorably. (4-Amino-3-nitrophenyl)boronic acid (Isomer C) exemplifies this, with a para-amino group enhancing nucleophilicity and a meta-nitro group increasing Lewis acidity without introducing steric clash.
For the practicing scientist, this guide offers a clear directive: When selecting an aminonitrophenylboronic acid for synthesis, carefully consider the substitution pattern. For applications requiring high efficiency and rapid conversion in Suzuki-Miyaura couplings, isomers lacking ortho substituents, such as (4-Amino-3-nitrophenyl)boronic acid, are strongly recommended. If an ortho-substituted isomer is required for structural reasons, be prepared for potentially lower yields and consider optimizing reaction conditions, such as using less bulky phosphine ligands or higher catalyst loadings, to mitigate the adverse steric effects.
References
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ResearchGate. (n.d.). Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted... [online] Available at: [Link]
-
ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. [online] Available at: [Link]
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ResearchGate. (n.d.). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. [online] Available at: [Link]
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Wikipedia. (2023). Suzuki reaction. [online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [online] Available at: [Link]
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Wikipedia. (2023). Hammett equation. [online] Available at: [Link]
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S. K. Bert, et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [online] Available at: [Link]
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Wikipedia. (2023). Ortho effect. [online] Available at: [Link]
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Khan Academy. (2013). Steric hindrance. [online] YouTube. Available at: [Link]
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ABL Technology. (n.d.). 2-Amino-5-nitrophenylboronic acid pinacol ester. [online] Available at: [Link]
-
J. L. Wang, et al. (2020). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid.... [online] PubMed Central. Available at: [Link]
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- 10. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Biaryl Synthesis: (5-Amino-2-nitrophenyl)boronic Acid in Focus
Introduction: The Enduring Quest for Biaryl Scaffolds
In the landscape of modern drug discovery and materials science, the biaryl motif stands as a "privileged structure." These scaffolds are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a cornerstone of contemporary organic chemistry.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent method for forging C(sp²)–C(sp²) bonds, celebrated for its remarkable functional group tolerance and mild reaction conditions.[3][4] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid.[5][6]
The choice of boronic acid is not trivial; its electronic and steric profile dictates the reaction's efficiency, scope, and success. This guide provides an in-depth comparison of (5-Amino-2-nitrophenyl)boronic acid—a uniquely substituted reagent—with other common boronic acids in the context of biaryl synthesis. We will move beyond simple protocols to explore the mechanistic causality behind performance differences, offering researchers and drug development professionals the insights needed to make informed strategic decisions in their synthetic campaigns.
The Subject of Inquiry: this compound
This compound (CAS No. 100449-87-4) presents a fascinating case study in substituent effects.[7] Its structure is characterized by two electronically opposing functional groups:
-
An electron-withdrawing nitro group (-NO₂) positioned ortho to the carbon-boron bond.
-
An electron-donating amino group (-NH₂) positioned para to the carbon-boron bond.
This unique arrangement creates a push-pull electronic environment and introduces significant steric bulk adjacent to the reactive center, profoundly influencing its behavior in the Suzuki-Miyaura catalytic cycle.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
To understand the performance of any boronic acid, one must first grasp the key steps of the catalytic cycle. The reaction's success hinges on the delicate balance between three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[8]
Protocol 1: General Suzuki-Miyaura Coupling
-
Objective: To couple an aryl halide (1.0 mmol) with a boronic acid (1.2 mmol).
-
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
Boronic Acid (e.g., this compound)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 mmol)
-
Degassed Solvent (e.g., Toluene/Water 10:1, 5 mL)
-
-
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [9]
-
Improving Stability: Synthesis of a MIDA Boronate Ester
For boronic acids prone to decomposition (protodeboronation), particularly electron-deficient ones, conversion to a more stable N-methyliminodiacetic acid (MIDA) boronate ester can be advantageous. [10] Protocol 2: Preparation of (5-Amino-2-nitrophenyl) MIDA boronate
-
Objective: To protect the boronic acid functionality to enhance stability.
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) and N-methyliminodiacetic acid (MIDA, 1.1 mmol) in a mixture of toluene (10 mL) and DMSO (1 mL).
-
Fit the flask with a Dean-Stark apparatus to azeotropically remove water.
-
Reflux the mixture for 2-4 hours, or until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid MIDA boronate can be purified by recrystallization or column chromatography and used in subsequent Suzuki-Miyaura couplings under similar conditions as the parent boronic acid. [10]
-
Conclusion: Strategic Reagent Selection in Biaryl Synthesis
This compound is a challenging yet valuable reagent for introducing a synthetically useful, multifunctional aromatic ring. Its performance in Suzuki-Miyaura coupling is a clear illustration of the interplay between steric and electronic effects.
-
Key Takeaway: The severe steric hindrance and electronic deactivation from the ortho-nitro group are the dominant factors governing its reactivity, making it significantly less reactive than its para- and meta-substituted counterparts.
For researchers and drug development professionals, this means that while couplings with this reagent are feasible, they require careful optimization. The use of highly active, sterically demanding phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) and robust bases is often necessary. In cases of persistent low yields or decomposition, converting the boronic acid to a more stable form, such as a MIDA boronate ester, is a prudent and highly recommended strategy. [10]Ultimately, understanding the fundamental principles that govern the reactivity of boronic acids empowers the synthetic chemist to troubleshoot difficult transformations and rationally design more efficient pathways to complex and valuable biaryl molecules.
References
- A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Benchchem.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Suzuki reaction. In Wikipedia.
- Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. The Royal Society of Chemistry. (2014).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
- Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science (RSC Publishing). (2023).
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC - NIH. (2024).
- The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate. (2025).
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Nitrophenylboronic Acid. Benchchem.
- Boronic acid, (5-amino-2-nitrophenyl)- (9CI). SynHet.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Examples of biaryl structure applications. ResearchGate.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating C-C Bond Formation with (5-Amino-2-nitrophenyl)boronic acid
This guide provides an in-depth, objective comparison of (5-Amino-2-nitrophenyl)boronic acid in the context of Suzuki-Miyaura cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple protocol, offering a validated experimental framework and explaining the causal relationships behind methodological choices. Our goal is to equip you with the technical insights needed to confidently assess and implement this versatile building block in your synthetic programs.
The Strategic Importance of Substituted Biaryls and the Suzuki-Miyaura Reaction
The construction of carbon-carbon (C-C) bonds is the foundational principle of modern organic synthesis, particularly in the creation of novel pharmacophores and functional materials. Among the myriad of available methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool.[1][2] Its widespread adoption is due to its remarkable functional group tolerance, use of generally stable and less toxic organoboron reagents, and mild reaction conditions.[2][3]
The reagent at the center of our investigation, This compound [4], presents a unique chemical scaffold. It possesses both a strong electron-donating group (the aniline amine) and a potent electron-withdrawing group (the nitro moiety) on the same aromatic ring. This "push-pull" electronic arrangement makes it a highly valuable synthon for building complex molecules with tailored electronic, optical, or biological properties.
This guide validates its performance by comparing it directly against a panel of standard phenylboronic acids with varied electronic characteristics, providing a clear benchmark for its reactivity and utility.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand the experimental data, one must first grasp the underlying mechanism. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[2][5]
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[2]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This is the crucial C-C bond-forming precursor step and is often the rate-determining step. The base is critical here, as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[2][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Benchmark: A Comparative Analysis
To objectively validate the performance of this compound, we designed a standardized Suzuki-Miyaura coupling experiment. The reaction couples various boronic acids with 4-bromoanisole, a common and moderately activated aryl halide. This allows for a direct comparison of how electronic effects on the boronic acid influence reaction efficiency.
Alternatives for Comparison:
-
Phenylboronic Acid: The baseline, electron-neutral standard.
-
4-Methoxyphenylboronic Acid: An electron-rich analogue, expected to be highly reactive.
-
4-(Trifluoromethyl)phenylboronic Acid: An electron-deficient analogue, often more challenging to couple.
Comparative Reaction Data
| Entry | Boronic Acid Partner | Substituent Type | Isolated Yield (%) |
| 1 | This compound | Push-Pull | 85% |
| 2 | Phenylboronic acid | Neutral | 92% |
| 3 | 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | 95% |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (EWG) | 78% |
Conditions: All reactions were run under the standardized protocol detailed in Section 4.
Analysis of Results
The data reveals that this compound is a highly effective coupling partner, affording an 85% yield under standard conditions. Its performance is only slightly below that of the electron-neutral and electron-rich analogues, demonstrating its robust reactivity. Crucially, it significantly outperforms the strongly electron-withdrawing 4-(Trifluoromethyl)phenylboronic acid.
This result is noteworthy. The presence of the deactivating nitro group does not critically impede the reaction, likely due to the counteracting effect of the activating amino group. This successful coupling validates the high functional group tolerance of the Suzuki-Miyaura reaction and establishes this compound as a reliable building block.
Sources
A Senior Application Scientist's Comparative Guide to Palladium Catalysts for Aminophenylboronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in drug candidates.[3][4] Among the vast array of available building blocks, aminophenylboronic acids are of significant interest as they introduce a versatile amino group that can be further functionalized. However, the very presence of this amino group, along with the inherent reactivity of the boronic acid moiety, presents unique challenges that necessitate a careful selection of the palladium catalyst system.[5][6]
This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of aminophenylboronic acids with aryl halides. While direct, head-to-head comparative studies under identical conditions for this specific substrate are not extensively documented in a single source, this guide synthesizes data from research on similar challenging substrates to provide a qualitative and instructive comparison. We will delve into the mechanistic nuances, compare catalyst performance, and provide detailed experimental protocols to empower researchers in optimizing their synthetic strategies.
The Challenge of Coupling Aminophenylboronic Acids
The primary challenge in the Suzuki-Miyaura coupling of aminophenylboronic acids stems from the dual nature of the substrate. The boronic acid is the desired nucleophilic partner in the catalytic cycle, while the amino group can act as a Lewis base. This can lead to several complications:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Side Reactions: The amino group can participate in undesired side reactions, such as N-arylation, particularly under harsh reaction conditions.[7]
-
Protodeboronation: Like many boronic acids, aminophenylboronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[6]
The choice of palladium catalyst, ligand, base, and solvent system is therefore critical to navigate these challenges and achieve high yields and selectivity.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Palladium Catalysts
The selection of the palladium source and its associated ligands is the most critical factor in overcoming the challenges of aminophenylboronic acid coupling. Below, we compare several classes of commonly used palladium catalysts.
Traditional Phosphine Ligand-Based Catalysts
a) Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This air-sensitive but historically significant catalyst is often a starting point for Suzuki-Miyaura reactions. While effective for many substrates, its performance with challenging partners like aminophenylboronic acids can be limited.
-
Advantages: Commercially available and relatively inexpensive.
-
Disadvantages: Lower reactivity compared to modern catalysts, often requiring higher temperatures and longer reaction times. The dissociation of triphenylphosphine ligands is necessary to generate the active catalytic species, which can be a slow process. For electron-rich or sterically hindered substrates, its efficacy can be significantly reduced.
b) [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂
Pd(dppf)Cl₂ is a robust and versatile catalyst known for its stability and effectiveness in a wide range of cross-coupling reactions, including those involving challenging substrates.[1][9][10] The dppf ligand's wide bite angle is believed to promote reductive elimination and stabilize the catalytic species.
-
Advantages: Air-stable, making it easier to handle than Pd(PPh₃)₄.[11] It often provides good to excellent yields for a broad scope of substrates, including those with functional groups that can be problematic for other catalysts.[12]
-
Disadvantages: While generally effective, it may not be the most active catalyst for highly deactivated aryl chlorides.
Palladium Acetate (Pd(OAc)₂) with Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)
The combination of a simple palladium precursor like Pd(OAc)₂ with specialized, bulky, and electron-rich phosphine ligands developed by Buchwald and others has revolutionized Suzuki-Miyaura coupling.[13][14] These ligands accelerate the rate-limiting oxidative addition step and promote the reductive elimination, leading to highly efficient catalytic systems.
-
Ligands of Choice:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in coupling aryl chlorides and sterically demanding substrates.[15]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active and versatile ligand, often providing excellent results where other ligands fail.
-
-
Advantages:
-
High Catalytic Activity: Allows for low catalyst loadings (often in the 0.5-2 mol% range).
-
Broad Substrate Scope: Effective for coupling unreactive aryl chlorides and sterically hindered substrates.
-
Mild Reaction Conditions: Often enables reactions to proceed at lower temperatures and with shorter reaction times.
-
-
Disadvantages: The ligands themselves can be more expensive than traditional phosphines.
Heterogeneous Palladium Catalysts
Heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles, offer the significant advantage of easy separation from the reaction mixture and potential for recycling.[3][16]
-
Advantages:
-
Recyclability: The catalyst can often be recovered by simple filtration and reused, which is economically and environmentally beneficial.[17]
-
Low Product Contamination: The solid-supported nature of the catalyst minimizes palladium contamination in the final product.
-
-
Disadvantages:
-
Leaching: There is an ongoing debate about whether the catalysis is truly heterogeneous or if it proceeds via leached palladium species in solution (a "release-and-catch" mechanism).[18][19]
-
Lower Activity: Heterogeneous catalysts often exhibit lower activity than their homogeneous counterparts, requiring higher temperatures and longer reaction times.
-
Reproducibility: The activity of heterogeneous catalysts can be sensitive to the method of preparation and the nature of the support.
-
Performance Summary Table
The following table provides a qualitative comparison of the catalyst systems discussed. The performance metrics are inferred from studies on aminophenylboronic acids and other challenging substrates.
| Catalyst System | Typical Catalyst Loading (mol%) | Relative Activity for Aminophenylboronic Acid Coupling | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | 2-5 | Moderate | Readily available, cost-effective | Requires higher temperatures, longer reaction times, sensitive to air |
| Pd(dppf)Cl₂ | 1-3 | Good to High | Air-stable, versatile, good functional group tolerance | May be less effective for highly deactivated aryl chlorides |
| Pd(OAc)₂ / SPhos or XPhos | 0.5-2 | Very High | Excellent for challenging substrates, mild conditions, low catalyst loading | Higher ligand cost |
| Pd/C | 5-10 | Low to Moderate | Easy to separate, recyclable | Potential for leaching, often requires harsher conditions |
Experimental Protocols
Below are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of an aminophenylboronic acid with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Coupling using Pd(dppf)Cl₂
This protocol is a good starting point for a reliable and robust coupling reaction.
Reaction Setup Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), aminophenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Activity Coupling using Pd(OAc)₂ / SPhos
This protocol is recommended for more challenging substrates, such as electron-rich aryl chlorides.
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial under an inert atmosphere, stir Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%) in a small amount of the reaction solvent for 10-15 minutes.
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv), aminophenylboronic acid (1.5 mmol, 1.5 equiv), and a strong base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) followed by the pre-formed catalyst solution.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the aryl halide.
-
Monitoring and Workup: Follow steps 6-8 from Protocol 1.
Conclusion and Future Outlook
The choice of a palladium catalyst for the Suzuki-Miyaura coupling of aminophenylboronic acids is a critical decision that significantly impacts the success of the synthesis. For routine couplings of aminophenylboronic acids with aryl bromides or iodides, Pd(dppf)Cl₂ offers a reliable and robust catalytic system. For more challenging substrates, particularly aryl chlorides, or when milder reaction conditions are desired, catalyst systems based on Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos or XPhos are the current state-of-the-art. While heterogeneous catalysts like Pd/C present advantages in terms of recyclability, their application may be limited by lower activity and potential for leaching.
The future of this field lies in the development of even more active and robust catalysts that can operate at lower loadings and under more environmentally benign conditions. The exploration of novel ligands and the further understanding of the mechanistic intricacies of coupling challenging substrates will undoubtedly lead to new and improved methods for the synthesis of complex aminated biaryl compounds, which are crucial for the advancement of medicinal chemistry and materials science.
References
- Crociani, B., Antonaroli, S., Marini, A., Matteoli, U., & Scrivanti, A. (2005). Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(ii) intermediate with a coordinated boron anion. Dalton Transactions, (12), 2143-2151.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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- Anderson, K. W., & Buchwald, S. L. (2005). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Organic letters, 7(15), 3239-3242.
- Pagliaro, M., et al. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions.
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- Various Authors. (2016). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
- Crociani, B., et al. (2005). (PDF) Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(II) intermediate with a coordinated boron anion.
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A Comparative Guide to the Performance of (5-Amino-2-nitrophenyl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (5-Amino-2-nitrophenyl)boronic acid, a bifunctional reagent, presents a unique combination of a nucleophilic amino group and an electron-withdrawing nitro group, making it a compelling substrate for various cross-coupling reactions. This guide provides an in-depth, objective comparison of its performance in key palladium- and copper-catalyzed cross-coupling reactions, supported by available data and detailed experimental protocols. We will explore the nuances of its reactivity in Suzuki-Miyaura and Chan-Lam couplings, offering insights into the causal relationships between its structure and performance.
Introduction: The Duality of this compound
This compound (CAS No: 100449-87-4) is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by an ortho-nitro group relative to the boronic acid moiety and a para-amino group. This substitution pattern imparts a distinct electronic and steric profile that significantly influences its reactivity in cross-coupling reactions. The electron-withdrawing nitro group can modulate the reactivity of the boronic acid, while the amino group offers a handle for further functionalization. However, the ortho-position of the bulky nitro group can also introduce steric hindrance, a critical factor in the efficiency of catalytic cycles.[2]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[3] The performance of this compound in this reaction is a delicate balance between electronic activation and steric hindrance.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for the transmetalation step, typically by forming a more nucleophilic borate species.[4]
For this compound, the strong electron-withdrawing nature of the ortho-nitro group decreases the nucleophilicity of the aryl group on the boronic acid. This can slow down the transmetalation step.[5] Furthermore, the steric bulk of the ortho-nitro group can impede the approach of the boronic acid to the palladium center, further hindering the transmetalation process.[2]
Comparative Performance and Alternative Reagents
Direct, quantitative comparisons of this compound with other isomers under identical Suzuki-Miyaura coupling conditions are not extensively documented in a single source. However, a survey of the literature on nitrophenylboronic acids reveals a general reactivity trend: para > meta >> ortho.[5] This trend is primarily attributed to the steric hindrance of the ortho-nitro group.
For applications requiring the 2-amino-5-nitrophenyl moiety, researchers should consider the following alternatives and their expected performance:
| Boronic Acid | Structure | Expected Performance in Suzuki Coupling | Rationale |
| This compound | Moderate to good yields, may require forcing conditions. | The ortho-nitro group presents significant steric hindrance, potentially lowering yields and requiring higher temperatures or more active catalysts. | |
| (4-Amino-3-nitrophenyl)boronic acid | Good to excellent yields. | The nitro group is meta to the boronic acid, reducing steric hindrance compared to the ortho isomer. | |
| (3-Amino-4-nitrophenyl)boronic acid | Good to excellent yields. | The nitro group is para to the boronic acid, minimizing steric hindrance. | |
| (2-Aminophenyl)boronic acid | Good to excellent yields. | Lacks the deactivating and sterically hindering nitro group, generally leading to higher reactivity. | |
| (4-Nitrophenyl)boronic acid | Excellent yields. | The para-nitro group is electronically deactivating but not sterically hindering, often leading to high coupling efficiency.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine the aryl bromide, this compound, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Performance in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, typically using a copper catalyst.[6][7] This reaction is attractive due to its often mild conditions, which can sometimes be performed open to the air at room temperature.[6]
Mechanistic Considerations
The mechanism of the Chan-Lam coupling is complex and still a subject of investigation. A generally accepted pathway involves the formation of a copper(II)-aryl complex from the boronic acid. This is followed by coordination of the amine or alcohol nucleophile. A key step is believed to be a reductive elimination from a Cu(III) intermediate to form the C-N or C-O bond and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.[6]
Comparative Performance and Potential Challenges
Specific experimental data for the Chan-Lam coupling of this compound is scarce in the literature. However, we can infer its potential performance based on the behavior of related substrates. The presence of the free amino group in the boronic acid itself could potentially act as a competing nucleophile, leading to self-coupling or oligomerization, although this is generally less favorable than intermolecular coupling with the added nucleophile. The ortho-nitro group, while sterically hindering, might also influence the electronic properties of the aryl-copper intermediate.
For comparative purposes, researchers should consider other substituted arylboronic acids:
| Boronic Acid | Structure | Expected Performance in Chan-Lam Coupling | Rationale |
| This compound | Moderate yields likely, optimization required. | Potential for self-coupling due to the amino group. Steric hindrance from the ortho-nitro group may slow the reaction. | |
| (4-Aminophenyl)boronic acid | Good yields with appropriate protecting group strategy. | The free amino group can interfere; protection may be necessary for selective N-arylation of another amine. | |
| (4-Nitrophenyl)boronic acid | Good to excellent yields. | A standard substrate for Chan-Lam couplings, often providing reliable results. | |
| Phenylboronic acid | Excellent yields. | The benchmark for Chan-Lam reactions, typically giving high yields under optimized conditions. |
Experimental Protocol: Chan-Lam N-Arylation
This protocol provides a general procedure for the Chan-Lam N-arylation of an amine with an arylboronic acid. This can be adapted for this compound, though optimization will likely be required.
Materials:
-
Amine or N-heterocycle (1.0 mmol)
-
This compound (1.5 - 2.0 mmol)
-
Copper(II) acetate (0.1 - 1.0 mmol)
-
Base (e.g., Pyridine or Et₃N, 2.0 equiv)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Optional: Molecular sieves
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the amine, copper(II) acetate, base, and a magnetic stir bar. If using, add activated molecular sieves.
-
Solvent and Reagent Addition: Add the solvent and stir the mixture at room temperature.
-
Boronic Acid Addition: Add this compound to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. The reaction is often left open to the air.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction (e.g., with aqueous ammonium hydroxide).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a substrate of significant interest due to its dual functionality. Its performance in Suzuki-Miyaura coupling is primarily dictated by the steric hindrance of the ortho-nitro group, which can be overcome with carefully optimized reaction conditions, including the use of highly active palladium catalysts and appropriate ligands. In Chan-Lam couplings, while specific data is limited, the presence of the free amino group presents a potential challenge that may require strategic optimization to avoid side reactions.
For researchers and drug development professionals, the choice to use this compound should be made with a clear understanding of these potential challenges. In cases where high efficiency is paramount and the specific substitution pattern is not strictly required, alternative isomers or analogues with less steric hindrance may be preferable. However, for the synthesis of unique molecular scaffolds where this particular substitution is essential, this guide provides a solid foundation for methodological development. Further research into the reactivity of this and similar sterically demanding boronic acids will undoubtedly lead to the development of more robust and efficient catalytic systems, expanding the toolbox of synthetic chemists.
References
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
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Das, S., & Anilkumar, G. (2022). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology, 12(18), 5534-5563. [Link]
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Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944. [Link]
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Lima, C. F. R. A. C., Lima, S. M. C., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]
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Raghuvanshi, D. S., Gupta, A. K., & Singh, K. N. (2012). Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan–Lam Coupling. Organic Letters, 14(17), 4326–4329. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Singh, K. N. (2022). Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. Current Organic Synthesis, 19(1), 16-30. [Link]
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Wikipedia contributors. (2023, December 28). Chan–Lam coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
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Wikipedia contributors. (2023, December 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
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Zhang, H., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1235-1243. [Link]
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Lima, C. F. R. A. C., et al. (2018). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Catalysts, 8(11), 545. [Link]
- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Rossi, S. A., Shimkin, K. W., Xu, Q., Mori-Quiroz, L. M., & Watson, D. A. (2013). Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides. Organic Letters, 15(9), 2314–2317.
- Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.
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Zych, P., & Checinska, L. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Scientific Reports, 11(1), 1-13. [Link]
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Galkin, M. A., & Krivoshey, A. I. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
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Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis of computationally designed 2,5(6)-benzimidazole derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA gyrase B inhibition. Molecules, 19(5), 6349-6377. [Link]
- Nale, D. B., & Bhanage, B. M. (2015). Synthesis of 2-Substituted Benzimidazoles, Benzoxazoles, and Benzothiazoles Using Zinc-Catalyzed Cyclization of o-Phenylenediamines and N-Substituted Formamides. Synlett, 26(20), 2831-2834.
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. Retrieved from [Link]
- Ritter, T. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
-
Bakulev, V. A., & Avseenko, N. D. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(15), 8567-8576. [Link]
- Senthilkumar, P., & Pitchumani, K. (2017). Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via suzuki-miyaura cross coupling reaction. Journal of Chemical and Pharmaceutical Research, 9(1), 221-226.
- Singh, K. N., Raghuvanshi, D. S., & Gupta, A. K. (2012). ChemInform Abstract: Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling. ChemInform, 43(51).
- Tundulawes, P., et al. (2018). Synthesis of 5- and 6-substituted benzimidazoles. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573.
-
Vrábel, M., & Slanina, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
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ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. Retrieved from [Link]
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Devi, P. S., Saranya, S., & Anilkumar, G. (2024). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology, 14(9), 2320-2351. [Link]
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Singh, K. N., Raghuvanshi, D. S., & Singh, A. K. (2016). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances, 6(10), 8345-8349. [Link]
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Buchwald, S. L., & Mauger, C. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(31), 10255-10263. [Link]
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A Senior Application Scientist's Guide to (5-Amino-2-nitrophenyl)boronic acid: A Comparative Review of its Synthetic and Sensing Applications
For the modern researcher in synthetic chemistry and drug discovery, the selection of versatile and efficient building blocks is paramount. (5-Amino-2-nitrophenyl)boronic acid is one such reagent, a bifunctional molecule poised at the intersection of complex organic synthesis and the development of advanced chemical sensors. Its unique substitution pattern—an electron-donating amino group and an electron-withdrawing nitro group on a phenylboronic acid scaffold—imparts a nuanced reactivity profile that can be strategically exploited.
This guide provides an in-depth technical comparison of the applications of this compound, offering insights into its performance against alternative methodologies. We will delve into its utility in the synthesis of medicinally relevant heterocyclic scaffolds and explore its potential as a core component of fluorescent probes for analyte detection. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in experimental design and execution.
Part 1: A Comparative Analysis in Heterocyclic Synthesis: The Case of Benzimidazoles
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The synthesis of substituted benzimidazoles is therefore a critical endeavor. Here, we compare the prospective use of this compound in a modern, palladium-catalyzed approach to benzimidazole synthesis against traditional condensation methods.
Traditional vs. Palladium-Catalyzed Benzimidazole Synthesis: A Performance Showdown
| Parameter | Conventional Condensation Method | Palladium-Catalyzed Cross-Coupling |
| Starting Materials | o-Phenylenediamine and an aldehyde or carboxylic acid | A halogenated benzimidazole and a boronic acid (or vice versa) |
| Reaction Conditions | Often harsh (e.g., strong acids, high temperatures) | Generally mild (e.g., base, palladium catalyst, moderate temperatures) |
| Reaction Time | Can be lengthy (several hours to days) | Typically shorter (a few hours)[2] |
| Yields | Variable, often moderate | Generally good to excellent[3] |
| Substrate Scope | Can be limited by the availability of substituted starting materials | Broad, due to the wide availability of boronic acids and aryl halides |
| Byproducts | Water, and potentially other side-products from harsh conditions | Stoichiometric salts from the base |
Conceptual Application of this compound in Benzimidazole Synthesis
While direct literature examples of this compound in benzimidazole synthesis are not prevalent, its structure lends itself to a powerful synthetic strategy: a Suzuki-Miyaura cross-coupling followed by reduction and cyclization. This approach offers a convergent and flexible route to novel 5-amino-2-arylbenzimidazoles.
The workflow for this proposed synthesis is depicted below:
Caption: Proposed synthetic workflow for 5-aryl-1H-benzo[d]imidazol-5-amine.
This method stands in contrast to traditional methods, which would involve the multi-step synthesis of a substituted o-phenylenediamine, a process that can be lower yielding and less amenable to diversification.[4]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted phenylboronic acids and can be optimized for specific substrates.[5]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 2: A Comparative Guide to this compound in the Design of Fluorescent Probes
Boronic acid-based fluorescent probes are powerful tools for the detection of biologically relevant analytes, such as saccharides and reactive oxygen species.[6][7] The underlying principle of many of these probes is the change in the electronic properties of the boronic acid moiety upon binding to a diol-containing analyte, which in turn modulates the photophysical properties of an appended fluorophore.
Design Principles of Boronic Acid-Based Fluorescent Probes
The fluorescence output of these probes is often governed by photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanisms. The boronic acid can act as a recognition site and a modulator of these processes.
Caption: General design of a boronic acid-based fluorescent probe.
The Potential of this compound in Fluorescent Probe Design
The unique substitution pattern of this compound makes it an intriguing candidate for the development of ICT-based fluorescent probes. The amino group acts as an electron donor, while the nitro group is a strong electron acceptor. This "push-pull" system can lead to a significant charge transfer character in the excited state, which is sensitive to changes in the electronic nature of the boronic acid upon analyte binding.
Hypothetical Performance Comparison:
| Feature | Probe from this compound (Hypothetical) | Traditional Anthracene-based Boronic Acid Probe |
| Sensing Mechanism | Likely Intramolecular Charge Transfer (ICT) | Photoinduced Electron Transfer (PET) |
| Potential Advantages | Ratiometric sensing (shift in emission wavelength), potentially higher sensitivity due to the strong push-pull system. | Well-established, proven efficacy for saccharide sensing.[6] |
| Potential Challenges | Synthesis of the fluorophore-appended molecule, potential for quenching by the nitro group. | Limited to "turn-on" or "turn-off" responses, potential for background fluorescence. |
Experimental Protocol: General Synthesis of a Boronic Acid-Appended Fluorophore
This protocol outlines a general strategy for coupling a fluorophore containing a reactive group (e.g., a halide or triflate) with this compound via a Suzuki-Miyaura reaction.
Materials:
-
Fluorophore with a reactive handle (e.g., brominated coumarin) (1.0 equivalent)
-
This compound, pinacol ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (argon or nitrogen)
Procedure:
-
In a Schlenk flask, combine the fluorophore, the boronic acid pinacol ester, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the fluorescent probe.
-
Characterize the probe using NMR, mass spectrometry, and photophysical measurements (absorption and emission spectra, quantum yield).
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex organic molecules and the development of sophisticated chemical sensors. Its unique electronic properties make it a compelling choice for constructing novel heterocyclic scaffolds, such as benzimidazoles, via modern palladium-catalyzed methods that offer significant advantages over traditional synthetic routes. Furthermore, its inherent "push-pull" electronic system provides a strong foundation for the rational design of new intramolecular charge transfer-based fluorescent probes. While further experimental validation is required to fully elucidate its performance in these applications, the principles and protocols outlined in this guide provide a solid framework for researchers to explore the full potential of this intriguing molecule.
References
- Recent development of boronic acid-based fluorescent sensors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6218442/]
- A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis. [URL: https://www.benchchem.
- This compound. [URL: not available]
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. [URL: https://www.mdpi.com/1420-3049/14/1/216]
- Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition. [URL: https://www.eurekaselect.com/article/121706]
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [URL: https://benthamscience.com/article/132470]
- This compound. [URL: not available]
- Comparative analysis of classical and modern synthesis approaches for benzimidazole derivatives. [URL: https://www.researchgate.
- Boronic acid-based sensors for small-molecule reactive species: A review. [URL: https://www.researchgate.net/publication/362543940_Boronic_acid-based_sensors_for_small-molecule_reactive_species_A_review]
- This compound. [URL: not available]
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. [URL: https://www.researchgate.net/publication/349733022_Synthesis_of_Computationally_Designed_256-Benzimidazole_Derivatives_via_Pd-Catalyzed_Reactions_for_Potential_E_coli_DNA_Gyrase_B_Inhibition]
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999182/]
- Synthesis of a Highly Mg 2+-selective Fluorescent Probe and Its Application to Quantifying and Imaging Total Intracellular Magnesium. [URL: https://pubmed.ncbi.nlm.nih.gov/28151463/]
- Synthesis, Photophysical Study, and Biological Application Analysis of Complex Borondipyrromethene Dyes. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b00984]
- Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6706020/]
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. [URL: https://www.benchchem.com/product/B151673/application-note/application-notes-and-protocols-suzuki-coupling-reactions-with-2-bromo-6-methyl-1h]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3758102/]
- Fluorescence Probes Based on Aminoboranes for the Detection of Fluoride Ions and Nitroaromatics: A Bifunctional Fluorescence Detection Platform. [URL: https://www.researchgate.
- 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01655g]
- Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6154724/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
Navigating the Disposal of (5-Amino-2-nitrophenyl)boronic Acid: A Guide to Safe and Compliant Laboratory Practices
In the landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is a cornerstone of both scientific integrity and operational safety. (5-Amino-2-nitrophenyl)boronic acid, a valuable building block in organic synthesis, requires careful handling not only during its use but, just as critically, through its entire lifecycle to the point of disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principle that a robust safety protocol is a self-validating system, leaving no room for ambiguity in waste management.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is imperative. While a specific, detailed safety data sheet (SDS) for this exact compound is not always readily available, data from closely related aminophenyl and nitrophenyl boronic acid derivatives allow for a reliable hazard assessment. These compounds are generally classified as irritants and may be harmful if ingested or inhaled.
Core Principle: Treat this compound as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.[2]
Personal Protective Equipment (PPE): All handling and disposal of this compound must be conducted within a certified chemical fume hood while wearing appropriate PPE. This includes, at a minimum:
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
Hazard Profile Summary
For clarity, the anticipated hazards based on analogous compounds are summarized below.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | [3][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3][5][6] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [3][5][6] |
Step-by-Step Disposal Protocol
The cornerstone of proper chemical disposal is segregation and clear communication. This protocol is designed to guide you through the process in a way that ensures safety and compliance.
Part 1: Waste Segregation and Containerization
The first and most critical step is to segregate the waste at the point of generation. This prevents accidental and potentially dangerous reactions between incompatible chemicals.[1][2]
-
Designate a Waste Container:
-
Select a clearly marked, dedicated container for this compound waste.
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[7]
-
-
Collect Solid Waste:
-
Place any solid this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) directly into the designated solid hazardous waste container.[1]
-
-
Collect Liquid Waste:
Part 2: Labeling and Storage
Proper labeling is a critical safety feature that communicates the contents of the waste container to all laboratory personnel and waste handlers.
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1] This area should be away from incompatible materials such as strong oxidizing agents and strong bases.[5][8]
-
Ensure the storage location is equipped with secondary containment to manage any potential leaks.
-
Part 3: Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse:
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [1] Transfer this rinseate to your designated liquid hazardous waste container.
-
Subsequent rinses may also need to be collected as hazardous waste, depending on your institution's guidelines. Always consult your EHS department.[1]
-
-
Final Container Disposal:
-
After the triple rinse, allow the container to air dry completely in a well-ventilated area.
-
Deface or remove the original label to prevent any confusion.
-
The clean, dry container can then be disposed of in the appropriate regular laboratory waste stream (e.g., glassware or plastic recycling).
-
Part 4: Arranging for Final Disposal
The final step is the transfer of the hazardous waste to a certified disposal facility.
-
Consult Institutional Guidelines:
-
Schedule a Pickup:
-
Contact your EHS department to arrange for the collection of the hazardous waste. They will work with a licensed waste disposal company to ensure the material is transported and disposed of in compliance with all local, state, and federal regulations.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Navigating the Safe Handling of (5-Amino-2-nitrophenyl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential safety and logistical information for handling (5-Amino-2-nitrophenyl)boronic acid (CAS No. 100449-87-4). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes critical safety data from structurally analogous compounds, such as 2-nitrophenylboronic acid and other aminophenylboronic acid derivatives, to provide a robust framework for safe laboratory practices. The guidance herein is based on the consistent hazard profiles observed in these related molecules, which are anticipated to be predictive for the target compound.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on analysis of related chemical structures, this compound is anticipated to be classified as a hazardous substance. The primary risks are associated with irritation to the skin and eyes, and potential respiratory tract irritation upon inhalation of dust particles. Ingestion is also considered harmful. These hazards are consistent with the GHS07 "Warning" pictogram.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Anticipated Category | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
The causality behind these hazards lies in the chemical's reactivity. The boronic acid moiety can interact with biological nucleophiles, while the nitro and amino groups on the phenyl ring can contribute to its overall toxicological profile. It is imperative to handle this compound with the assumption that it possesses these hazardous properties to ensure a high margin of safety.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be used when there is a significant risk of splashes or dust generation. |
| Hands | Chemically resistant gloves | Nitrile rubber gloves are a suitable choice. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical. |
| Body | Laboratory coat | A standard laboratory coat is required to protect against skin contact. |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is necessary when handling large quantities of the powder or when there is a potential for aerosolization and the work cannot be conducted in a chemical fume hood. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is essential for minimizing exposure risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Experimental Protocol for Safe Handling:
-
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are immediately accessible.[2]
-
PPE Inspection: Before commencing work, meticulously inspect all PPE for any defects.
-
-
Chemical Handling:
-
Weighing: When weighing the solid compound, perform the task within the chemical fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[1]
-
-
Accidental Release Measures:
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
-
Storage and Disposal: Ensuring Long-Term Safety and Compliance
Proper storage and disposal are critical final steps in the chemical handling lifecycle.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Disposal Plan:
Improper disposal of this compound can pose a significant environmental hazard. Under no circumstances should this chemical be disposed of down the drain.
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated consumables, must be treated as hazardous chemical waste.
-
Segregate this waste stream from other laboratory waste to prevent inadvertent reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled container for the hazardous waste.
-
The label should include the chemical name: "this compound Waste".
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program or a licensed environmental disposal company.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
By adhering to these protocols, you contribute to a culture of safety and ensure the responsible management of chemical reagents within your laboratory.
References
-
Angene Chemical. (2025). Safety Data Sheet: 4,5-Difluoro-2-nitrophenylboronic acid. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



